molecular formula C15H25N3O B1249270 Lisdexamfetamine CAS No. 608137-32-2

Lisdexamfetamine

Numéro de catalogue: B1249270
Numéro CAS: 608137-32-2
Poids moléculaire: 263.38 g/mol
Clé InChI: VOBHXZCDAVEXEY-JSGCOSHPSA-N

Description

Lisdexamfetamine (L-lysine-d-amphetamine) is a central nervous system (CNS) stimulant and psychostimulant prodrug approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate-to-severe Binge Eating Disorder (BED) . As a prodrug, its therapeutic efficacy is dependent on in vivo enzymatic hydrolysis, primarily in the blood, which releases the active metabolite, d-amphetamine, and the essential amino acid L-lysine . This unique mechanism provides a controlled pharmacokinetic profile for research into sustained drug delivery systems . The active d-amphetamine exerts its effects by blocking the reuptake of dopamine and norepinephrine into the presynaptic neuron and increasing the release of these monoamines into the extraneuronal space . It is also a known agonist of the trace amine-associated receptor 1 (TAAR1) . The exact therapeutic mechanism for ADHD and BED is not fully elucidated but is believed to involve the enhancement of cognitive control and the reduction of impulsivity by modulating fronto-striatal circuits . Beyond its established clinical uses, this compound is a valuable tool in preclinical research for investigating the neural mechanisms underlying impulse control and reward processing. Neuroimaging studies suggest it moderates amygdala activation and its connectivity with prefrontal regions, which may underlie its effect on the emotional biasing of cognitive control . Emerging translational research also explores its potential to improve visual discrimination and cognitive flexibility, pointing to novel applications for addressing cognitive deficits . Our product is supplied as a high-purity reference standard, ideal for in vitro and in vivo research applications in neuroscience, pharmacology, and drug development. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. All researchers are responsible for handling this compound in compliance with their local regulations, as it is a controlled substance in many jurisdictions .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHXZCDAVEXEY-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209652
Record name Lisdexamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

9.7 °C; 49.5 °F (closed cup)
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L
Record name Lisdexamfetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Golden-colored solid from methanol

CAS No.

608137-32-2
Record name Lisdexamfetamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608137-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisdexamfetamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608137322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisdexamfetamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisdexamfetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISDEXAMFETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H645GUL8KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015385
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-122 °C
Record name Lisdexamfetamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Prodrug Lisdexamfetamine's Multi-Faceted Mechanism of Action on Dopamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisdexamfetamine, a prodrug of dextroamphetamine (d-amphetamine), is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. Its therapeutic efficacy is intrinsically linked to its active metabolite, d-amphetamine, and its complex interactions with the dopamine transporter (DAT). This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound, via d-amphetamine, modulates dopaminergic neurotransmission. It details the quantitative aspects of these interactions, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: From Prodrug to Active Metabolite

This compound itself is pharmacologically inactive. Following oral administration, it is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the essential amino acid L-lysine.[1] This enzymatic conversion is the rate-limiting step, resulting in a gradual and sustained release of d-amphetamine into the bloodstream. This pharmacokinetic profile, characterized by a delayed time to maximum concentration (Tmax) and a lower maximum concentration (Cmax) compared to immediate-release d-amphetamine, contributes to its therapeutic effects and potentially lower abuse liability.

Core Mechanisms of d-Amphetamine at the Dopamine Transporter

The pharmacological actions of this compound are mediated by its active metabolite, d-amphetamine, which exerts its effects on the dopamine transporter through a multi-pronged approach:

Competitive Inhibition of Dopamine Reuptake

D-amphetamine is a competitive inhibitor of the dopamine transporter.[2] It binds to the same site as dopamine on the DAT, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of dopamine in the synapse, enhancing dopaminergic signaling.

Induction of Dopamine Transporter Reverse Transport

A key and distinguishing mechanism of d-amphetamine is its ability to induce reverse transport, or efflux, of dopamine through the DAT.[2][3] D-amphetamine is a substrate for the DAT and is transported into the presynaptic neuron. Once inside, it disrupts the proton gradient of synaptic vesicles, leading to the leakage of dopamine from the vesicles into the cytoplasm. The increased cytosolic dopamine concentration, coupled with d-amphetamine's interaction with the transporter, causes the DAT to reverse its function and transport dopamine out of the neuron and into the synaptic cleft.[3]

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

D-amphetamine also interacts with the vesicular monoamine transporter 2 (VMAT2), the protein responsible for packaging dopamine into synaptic vesicles.[4][5] By inhibiting VMAT2, d-amphetamine disrupts the storage of dopamine within vesicles, leading to an increase in cytosolic dopamine levels.[4] This elevated cytoplasmic dopamine pool serves as a readily available source for reverse transport through the DAT.

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

D-amphetamine is an agonist at the intracellular trace amine-associated receptor 1 (TAAR1).[6] Activation of TAAR1 initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[6][7] These kinases can then phosphorylate the dopamine transporter, which can lead to both the internalization of the transporter and the promotion of dopamine efflux.[6][7]

Quantitative Data

The following tables summarize the quantitative data regarding the interaction of d-amphetamine with key molecular targets and its effect on dopamine levels.

Table 1: Binding Affinities and Inhibitory Concentrations of d-Amphetamine

ParameterTargetValueSpeciesReference
Ki Dopamine Transporter (DAT)86 µMDrosophila melanogaster[8]
IC50 Dopamine Uptake Inhibition0.02 µMHuman Embryonic Kidney (HEK293) cells expressing human DAT[9]
Ki Vesicular Monoamine Transporter 2 (VMAT2)2 µMHuman[4]

Note: The Ki value for d-amphetamine at the Drosophila DAT is noted to be 10-100 fold weaker than in its mammalian counterparts.[8]

Table 2: In Vivo Effects of this compound and d-Amphetamine on Extracellular Dopamine Levels (from Microdialysis Studies in Rats)

DrugDose (mg/kg)Brain RegionPeak Dopamine Increase (% of baseline)Time to Peak (minutes)Reference
This compound0.5 (d-amphetamine base)Striatum~150%75-90[10]
This compound1.5 (d-amphetamine base)Striatum~300%75-90[10]
This compound4.5 (d-amphetamine base)Striatum~600%75-90[10]
This compound4.5 (d-amphetamine base)Medial Prefrontal Cortex177.35 ± 37.94%60[11]
d-Amphetamine1.5 (d-amphetamine base)Striatum~450%~30[10]
d-Amphetamine(not specified)Medial Prefrontal Cortex222.49 ± 84.42%30[11]

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the general procedure for in vivo microdialysis in freely moving rats to measure changes in extracellular dopamine levels following the administration of this compound or d-amphetamine.[12][13][14][15][16]

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Analysis animal_prep Animal Preparation (Male Wistar Rats, 275-350g) surgery Stereotaxic Surgery (Anesthesia: Chloral hydrate, 400 mg/kg, i.p.) animal_prep->surgery cannula_implant Guide Cannula Implantation (e.g., Striatum: AP +2.7, ML -2.7, DV -2.7 from bregma) surgery->cannula_implant recovery Recovery Period (Minimum 2 days) cannula_implant->recovery probe_insert Microdialysis Probe Insertion (4-mm active length) recovery->probe_insert perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) (Flow rate: 1.8-2.2 µl/min) probe_insert->perfusion equilibration Equilibration Period perfusion->equilibration drug_admin Drug Administration (this compound or d-amphetamine) equilibration->drug_admin dialysate_collection Dialysate Collection (e.g., 20-minute intervals) drug_admin->dialysate_collection hplc HPLC with Electrochemical Detection dialysate_collection->hplc quantification Dopamine Quantification hplc->quantification data_analysis Data Analysis (% change from baseline) quantification->data_analysis

Caption: Workflow for in vivo microdialysis experiments.

Methodology:

  • Animal Preparation and Surgery: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex). Animals are allowed to recover for at least two days post-surgery.

  • Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 3 mM KCl, 1.3 mM CaCl2, 1 mM MgCl2, 1.5 mM sodium phosphate, pH 7.3) at a constant flow rate.

  • Sample Collection and Analysis: After an equilibration period to establish a stable baseline, the drug is administered. Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.

Patch-Clamp Electrophysiology to Study Dopamine Transporter Function

This protocol describes the use of whole-cell patch-clamp electrophysiology, often combined with amperometry, to directly measure DAT-mediated currents and dopamine efflux in response to d-amphetamine.[17][18][19][20][21]

Experimental Workflow

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis cell_prep Cell Preparation (e.g., HEK293 cells expressing hDAT or primary neurons) solution_prep Prepare Intracellular and Extracellular Solutions cell_prep->solution_prep pipette_pos Position Patch Pipette on Cell solution_prep->pipette_pos giga_seal Form Gigaohm Seal pipette_pos->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell drug_app Apply d-Amphetamine whole_cell->drug_app voltage_protocol Apply Voltage-Clamp Protocol (e.g., voltage steps or ramps) drug_app->voltage_protocol record Simultaneously Record Ionic Currents (Patch-Clamp) and Dopamine Efflux (Amperometry) voltage_protocol->record current_analysis Analyze DAT-mediated Currents record->current_analysis correlation Correlate Current and Efflux current_analysis->correlation efflux_analysis Analyze Amperometric Signal for Dopamine Efflux efflux_analysis->correlation

Caption: Workflow for patch-clamp electrophysiology experiments.

Methodology:

  • Cell Preparation: Experiments are performed on cells expressing the dopamine transporter, such as human embryonic kidney (HEK293) cells or primary dopaminergic neurons.

  • Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and dialysis of the intracellular solution.

  • Data Acquisition: D-amphetamine is applied to the cell, and a voltage-clamp protocol is used to control the membrane potential. DAT-mediated ionic currents are recorded through the patch pipette. Simultaneously, a carbon-fiber microelectrode placed near the cell can be used for amperometry to detect the efflux of dopamine.

Signaling Pathways

D-Amphetamine's Actions at the Presynaptic Dopamine Terminal

The following diagram illustrates the multifaceted mechanism of action of d-amphetamine at the presynaptic terminal.

G cluster_presynaptic Presynaptic Terminal d_amp_ext d-Amphetamine (extracellular) dat Dopamine Transporter (DAT) d_amp_ext->dat 1. Competitive Inhibition d_amp_ext->dat 2. Transport into cell d_amp_int d-Amphetamine (intracellular) da_synapse Dopamine (synaptic) dat->da_synapse Efflux taar1 TAAR1 d_amp_int->taar1 4. Agonism vmat2 VMAT2 d_amp_int->vmat2 3. Inhibition pka PKA taar1->pka Activates pkc PKC taar1->pkc Activates da_cyto Dopamine (cytosolic) vmat2->da_cyto Dopamine leakage vesicle Synaptic Vesicle da_vesicle da_cyto->dat Reverse Transport (Efflux) pka->dat Phosphorylates (Internalization) pkc->dat Phosphorylates (Efflux/Internalization)

Caption: D-amphetamine's multi-target action at the presynaptic terminal.

Description of Signaling Pathway:

  • Competitive Inhibition: Extracellular d-amphetamine binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synapse.

  • Transport: D-amphetamine is also a substrate for DAT and is transported into the presynaptic neuron.

  • VMAT2 Inhibition: Intracellular d-amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), preventing the packaging of dopamine into synaptic vesicles and leading to an increase in cytosolic dopamine.

  • TAAR1 Agonism: Intracellular d-amphetamine acts as an agonist at the trace amine-associated receptor 1 (TAAR1).

  • Downstream Signaling: TAAR1 activation stimulates protein kinase A (PKA) and protein kinase C (PKC).

  • DAT Phosphorylation and Reverse Transport: PKA and PKC phosphorylate the DAT. PKC-mediated phosphorylation, in particular, promotes the reverse transport (efflux) of the now-elevated cytosolic dopamine through the DAT into the synaptic cleft. PKA-mediated phosphorylation can also lead to the internalization of the transporter.

Conclusion

The mechanism of action of this compound on the dopamine transporter is a complex interplay of competitive inhibition, reverse transport, vesicular disruption, and intracellular signaling. Its active metabolite, d-amphetamine, acts as both an inhibitor and a substrate of the dopamine transporter, leading to a significant increase in synaptic dopamine levels. The prodrug formulation of this compound provides a unique pharmacokinetic profile that allows for a gradual and sustained delivery of d-amphetamine, which is crucial for its therapeutic effects. A thorough understanding of these multifaceted mechanisms is essential for the continued development of novel therapeutics for ADHD and other dopamine-related disorders.

References

A Deep Dive into the Plasma Pharmacokinetics of Lisdexamfetamine versus d-Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the plasma pharmacokinetics of lisdexamfetamine (LDX), a prodrug, in comparison to its active metabolite, d-amphetamine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.

Introduction

This compound is a therapeutically effective medication for Attention-Deficit/Hyperactivity Disorder (ADHD). It is comprised of d-amphetamine covalently bonded to the amino acid L-lysine. This unique prodrug design necessitates enzymatic hydrolysis in the body to release the pharmacologically active d-amphetamine. This controlled conversion process results in a distinct pharmacokinetic profile compared to the direct oral administration of immediate-release d-amphetamine. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems.

Comparative Pharmacokinetic Profile

The pharmacokinetic profiles of this compound and d-amphetamine have been extensively studied. Following oral administration, this compound is rapidly absorbed and then converted to d-amphetamine and l-lysine. This conversion is the rate-limiting step for the appearance of d-amphetamine in the plasma.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and d-amphetamine in plasma following oral administration.

Table 1: Pharmacokinetic Parameters of Intact this compound in Healthy Adults Following Oral Administration of this compound Dimesylate

Parameter70 mg Single DoseReference
Tmax (h) 1.00 (median)[1]
Cmax (ng/mL) 58.2 ± 28.1 (mean ± SD)[1]
AUCinf (ng·h/mL) 67.04 ± 18.94 (mean ± SD)[1]
t½ (h) 0.47 (mean)[1]

Table 2: Pharmacokinetic Parameters of d-Amphetamine in Healthy Adults Following Oral Administration of this compound Dimesylate vs. Immediate-Release d-Amphetamine Sulfate

ParameterThis compound Dimesylate (100 mg)¹d-Amphetamine Sulfate (40 mg)¹Reference
Tmax (h) 4.63.3[2]
Cmax (ng/mL) 80.3 ± 11.8 (mean ± SD)²Not directly compared in this source[1]
AUCinf (ng·h/mL) 1342 ± 216.9 (mean ± SD)²Similar to LDX administration[1][3]
t½ (h) 10.39 (mean)²9-11 (at normal urine pH)[1][2]
Tlag (h) 1.50.8[2]

¹Equimolar doses. ²Data from a single 70 mg dose study of this compound dimesylate.

Metabolic Pathway of this compound

This compound is designed as an inactive prodrug that requires enzymatic conversion to become active. This process primarily occurs in the blood.

Enzymatic Conversion

After oral administration, this compound is absorbed from the gastrointestinal tract and enters the bloodstream. In the blood, enzymes within red blood cells hydrolyze the amide bond linking L-lysine and d-amphetamine.[4] This enzymatic cleavage releases d-amphetamine, the active therapeutic agent, and L-lysine, a naturally occurring amino acid.[4] This conversion process is not dependent on gastrointestinal pH.[4]

metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation (Blood) Oral LDX This compound (Oral Administration) Intact LDX Intact this compound Oral LDX->Intact LDX Absorption RBC Red Blood Cells (Enzymatic Hydrolysis) Intact LDX->RBC d-Amphetamine d-Amphetamine (Active) RBC->d-Amphetamine L-Lysine L-Lysine (Inactive) RBC->L-Lysine

Metabolic conversion of this compound to d-amphetamine.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from rigorously designed clinical studies. Below are detailed methodologies typical of those used in the cited experiments.

Study Design

A common study design to compare the pharmacokinetics of this compound and d-amphetamine is a randomized, double-blind, single-dose, crossover study.[3]

  • Participants: Healthy adult volunteers are typically recruited. Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Dosing: In a crossover design, each participant receives a single oral dose of this compound, an equimolar dose of d-amphetamine, and a placebo in a randomized order, with a washout period between each treatment phase.

  • Blinding: In a double-blind study, neither the participants nor the investigators know which treatment is being administered.

Blood Sampling

To determine the plasma concentrations of the analytes, blood samples are collected at frequent intervals.

  • An indwelling intravenous catheter is typically placed for serial blood sampling.

  • Blood samples are collected at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).[5]

  • Blood is collected in tubes containing an anticoagulant (e.g., lithium heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology: LC-MS/MS

The quantification of this compound and d-amphetamine in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analytes from other plasma components. The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile). A gradient elution is often employed to optimize the separation.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples. The concentration range for both this compound and d-amphetamine in plasma is typically 1-128 ng/mL.[6]

experimental_workflow cluster_study Pharmacokinetic Study Workflow cluster_analysis Bioanalytical Workflow Recruitment Subject Recruitment (Healthy Volunteers) Dosing Randomized, Crossover Dosing (LDX, d-AMP, Placebo) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Preparation Sample Preparation (Protein Precipitation) Processing->Preparation Separation LC Separation (C18 Column) Preparation->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

The Enzymatic Conversion of Lisdexamfetamine to d-Amphetamine within Human Erythrocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a widely prescribed therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. Its unique pharmacokinetic profile, characterized by a gradual and sustained release of the active moiety, d-amphetamine, is central to its clinical efficacy and reduced abuse potential. This is attributed to its site of bioactivation: the red blood cell (erythrocyte). This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to d-amphetamine within human red blood cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental processes.

The Core Conversion Pathway: An Intracellular Enzymatic Process

This compound is comprised of d-amphetamine covalently linked to the amino acid L-lysine via a peptide bond, rendering the molecule pharmacologically inactive.[1] The conversion to the active d-amphetamine is not a result of gastrointestinal or hepatic first-pass metabolism, but rather a specific enzymatic hydrolysis that occurs primarily within the circulatory system.[2][3] Extensive research has pinpointed this bioactivation to the red blood cells.[1][2][4][5]

The hydrolytic activity responsible for cleaving the peptide bond has been localized to the cytosolic fraction of erythrocytes, with no significant activity observed in the red blood cell membrane.[1][6][7] This indicates that this compound must first be transported across the erythrocyte membrane into the cytosol to undergo conversion. The exact transporter has not been definitively identified, but the dipeptide-like structure of this compound suggests the involvement of amino acid or peptide transporters present on the red blood cell surface.[1][8] Once inside the cytosol, an aminopeptidase-like enzyme is believed to be responsible for the hydrolytic cleavage of the L-lysine from the d-amphetamine molecule.[1][6][9] This enzymatic step is the rate-limiting factor in the release of active d-amphetamine, contributing to its prolonged therapeutic effect.[10]

Figure 1: Enzymatic Conversion of this compound in an Erythrocyte cluster_extracellular Blood Plasma cluster_erythrocyte Erythrocyte LDX_plasma This compound (LDX) RBC_membrane RBC Membrane LDX_plasma->RBC_membrane Transport LDX_cytosol LDX in Cytosol RBC_membrane->LDX_cytosol d_amphetamine_plasma d-Amphetamine in Plasma RBC_membrane->d_amphetamine_plasma Release into Plasma Enzyme Cytosolic Aminopeptidase-like Enzyme LDX_cytosol->Enzyme Substrate d_amphetamine d-Amphetamine Enzyme->d_amphetamine Product 1 l_lysine L-Lysine Enzyme->l_lysine Product 2 d_amphetamine->RBC_membrane Efflux

Figure 1: Enzymatic Conversion of this compound in an Erythrocyte

Quantitative Analysis of this compound Conversion

Several in vitro studies have quantified the rate and extent of this compound conversion to d-amphetamine in human blood and its components. The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Half-Life of this compound in Human Blood Components

Blood ComponentInitial LDX ConcentrationIncubation Temperature (°C)Mean Half-Life (t½) (hours)Reference(s)
Whole Blood1 µg/mL371.6[1]
Red Blood Cells1 µg/mL371.0[2][8]
Plasma1 µg/mL37Stable for 4 hours[1]

Table 2: Percentage of this compound Remaining After In Vitro Incubation

Blood ComponentInitial LDX ConcentrationIncubation Time (hours)Incubation Temperature (°C)Mean % LDX RemainingReference(s)
Whole Blood (Healthy Donors)1 µg/mL43710.5 - 13.1[5]
Whole Blood (Sickle Cell Donors)1 µg/mL43714.1 - 15.3[5]
Whole BloodNot Specified43718[1]

Table 3: Formation of d-Amphetamine from this compound In Vitro

Blood ComponentInitial LDX ConcentrationIncubation Time (hours)Incubation Temperature (°C)Mean d-Amphetamine Concentration (ng/mL)Reference(s)
Whole Blood (Healthy Donors)1 µg/mL437297.0 - 324.3[5]
Whole Blood (Sickle Cell Donors)1 µg/mL437286.6 - 304.5[5]
Whole BloodNot Specified437446[1]

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the quantitative analysis of this compound conversion.

In Vitro Incubation of this compound with Human Blood Fractions

This protocol is a composite of methodologies described in the cited literature.[1][2][5]

Objective: To determine the rate of this compound conversion to d-amphetamine in whole blood, red blood cells, and plasma.

Materials:

  • Fresh human whole blood collected in EDTA-containing tubes.

  • This compound dimesylate stock solution (e.g., 100 µg/mL in deionized water).

  • Hanks' Balanced Salt Solution (HBSS).

  • Phosphate Buffered Saline (PBS).

  • Centrifuge.

  • Incubator set to 37°C.

  • Acetonitrile, chilled.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Blood Fractionation:

    • To isolate plasma, centrifuge a portion of the whole blood at approximately 1500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).

    • To isolate red blood cells (RBCs), remove the plasma and buffy coat after centrifugation. Wash the remaining RBC pellet three times with cold PBS. Resuspend the final RBC pellet in HBSS to the desired hematocrit.

  • Incubation:

    • Aliquots of whole blood, plasma, and the RBC suspension are pre-warmed to 37°C.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µg/mL.

    • Incubate the samples at 37°C with gentle shaking.

    • Collect samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, and 4 hours).

  • Sample Quenching and Preparation:

    • Terminate the enzymatic reaction at each time point by adding a volume of chilled acetonitrile (e.g., 2 volumes) to precipitate proteins.

    • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Quantification:

    • Analyze the concentrations of this compound and d-amphetamine in the supernatant using a validated LC-MS/MS method.[11][12][13][14][15]

Subcellular Localization of Hydrolytic Activity

This protocol is based on the methodology to determine the location of the enzymatic activity within the red blood cells.[1]

Objective: To determine whether the this compound hydrolytic activity resides in the cytosolic or membrane fraction of red blood cells.

Materials:

  • Isolated red blood cells (from protocol 3.1).

  • Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.4).

  • Ultracentrifuge.

  • This compound stock solution.

  • Incubator at 37°C.

  • LC-MS/MS system.

Procedure:

  • RBC Lysis and Fractionation:

    • Lyse the washed RBCs by resuspending them in a hypotonic buffer.

    • Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

    • Carefully collect the cytosolic fraction. Wash the membrane pellet with buffer and resuspend it.

  • Incubation:

    • Incubate the cytosolic fraction and the resuspended membrane fraction separately with this compound (e.g., 1 µg/mL) at 37°C.

    • Collect samples at various time points.

  • Sample Preparation and Quantification:

    • Prepare and analyze the samples for this compound and d-amphetamine concentrations as described in protocol 3.1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the conversion of this compound in red blood cells.

Figure 2: Experimental Workflow for LDX Conversion Assay start Start blood_collection Fresh Human Blood Collection (EDTA) start->blood_collection fractionation Blood Fractionation (Centrifugation) blood_collection->fractionation whole_blood Whole Blood fractionation->whole_blood plasma Plasma fractionation->plasma rbcs Red Blood Cells fractionation->rbcs incubation Incubation with LDX (37°C) whole_blood->incubation plasma->incubation rbcs->incubation sampling Time-Point Sampling incubation->sampling quenching Reaction Quenching (Acetonitrile) sampling->quenching preparation Sample Preparation (Protein Precipitation) quenching->preparation analysis LC-MS/MS Analysis preparation->analysis quantification Quantification of LDX and d-Amphetamine analysis->quantification end End quantification->end

Figure 2: Experimental Workflow for LDX Conversion Assay

Conclusion

The conversion of the prodrug this compound to its active form, d-amphetamine, is a highly specific process localized to the cytosol of red blood cells. This enzymatic conversion, mediated by an aminopeptidase-like enzyme, is central to the drug's characteristic extended-release profile. The in vitro data consistently demonstrate the robustness of this conversion, which is largely unaffected by conditions such as sickle cell disease.[5] The detailed experimental protocols and workflows presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuances of this critical bioactivation pathway. A deeper understanding of this process is essential for the continued development and optimization of prodrug-based therapeutic strategies.

References

The Neurobiology of Lisdexamfetamine: A Technical Guide for ADHD and Binge Eating Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisdexamfetamine (LDX) is a prodrug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate to severe Binge Eating Disorder (BED). Its unique pharmacokinetic profile, characterized by a gradual and sustained release of d-amphetamine, underpins its therapeutic efficacy and potentially lower abuse liability compared to immediate-release stimulants. This technical guide provides an in-depth exploration of the neurobiological mechanisms of this compound, supported by quantitative data from clinical trials, detailed experimental protocols from preclinical and clinical studies, and visualizations of key pathways and processes. The shared neurobiological underpinnings of ADHD and BED, primarily involving dysregulation of dopamine and norepinephrine systems, provide a rationale for the efficacy of LDX in both disorders.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) are distinct clinical entities that share common neurobiological pathways related to reward, impulsivity, and executive function.[1] Both disorders are associated with dysregulation of catecholaminergic systems, particularly dopamine (DA) and norepinephrine (NE).[1][2] this compound dimesylate (LDX), a therapeutically inactive molecule, is enzymatically hydrolyzed in the blood to L-lysine and the active moiety, d-amphetamine.[3] D-amphetamine is a potent central nervous system stimulant that enhances dopaminergic and noradrenergic neurotransmission. This guide will delve into the molecular mechanisms, pharmacokinetics, and clinical effects of this compound in the context of ADHD and BED.

Mechanism of Action

The therapeutic effects of this compound are attributable to its active metabolite, d-amphetamine. D-amphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine and norepinephrine through multiple actions on their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The primary mechanisms of d-amphetamine include:

  • Reuptake Inhibition: D-amphetamine competitively inhibits DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3]

  • Enhanced Neurotransmitter Release: D-amphetamine is a substrate for DAT and NET and is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increased cytosolic concentration of these neurotransmitters.[3] This, in turn, promotes their non-vesicular release into the synapse.

Signaling Pathway of this compound's Action

The following diagram illustrates the conversion of this compound to d-amphetamine and its subsequent actions at the dopaminergic synapse.

Lisdexamfetamine_Mechanism cluster_blood Bloodstream cluster_synapse Dopaminergic Synapse cluster_presynaptic LDX This compound (LDX) RBC Red Blood Cells (Enzymatic Hydrolysis) LDX->RBC Oral Administration d_Amph_blood d-Amphetamine d_Amph_synapse d-Amphetamine d_Amph_blood->d_Amph_synapse Crosses BBB L_Lysine L-Lysine RBC->d_Amph_blood RBC->L_Lysine Presynaptic Presynaptic Neuron DA_vesicle Dopamine Vesicle Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) VMAT2 VMAT2 DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Release Synaptic_DA Synaptic Dopamine DA_cytosol->Synaptic_DA Efflux via DAT (Reversal of transport) Synaptic_DA->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_DA->DA_receptor Binds DA_receptor->Postsynaptic Signal Transduction d_Amph_synapse->Presynaptic Enters Neuron via DAT d_Amph_synapse->DAT Inhibits Reuptake d_Amph_synapse->VMAT2 Inhibits

Caption: Conversion of this compound and its action at the synapse.

Pharmacokinetics

The prodrug design of this compound results in a distinct pharmacokinetic profile compared to immediate-release d-amphetamine.

Quantitative Pharmacokinetic Data
ParameterThis compound (LDX)d-Amphetamine (from LDX)d-Amphetamine (Immediate Release)
Tmax (hours) ~1.03.5 - 4.41.5 - 2.0
Half-life (t½) (hours) < 1.09 - 119 - 11
Bioavailability N/A (Prodrug)High~75-100%

Note: Tmax and half-life values can vary based on individual factors such as age and metabolism.

Neurobiology in ADHD

ADHD is characterized by deficits in executive functions, attention, and impulse control, which are heavily modulated by dopamine and norepinephrine pathways in the prefrontal cortex. D-amphetamine's ability to increase the levels of these neurotransmitters in the prefrontal cortex is believed to be the primary mechanism for its therapeutic effects in ADHD.

Clinical Efficacy in ADHD

Numerous clinical trials have demonstrated the efficacy of this compound in reducing the symptoms of ADHD in children, adolescents, and adults.

Treatment GroupNMean Baseline ADHD-RS-IV Total ScoreMean Change from Baseline at Endpointp-value vs. Placebo
Placebo6237.0-8.2-
LDX 30 mg/day11937.0-16.2< 0.0001
LDX 50 mg/day11737.0-17.4< 0.0001
LDX 70 mg/day12237.0-18.6< 0.0001
Source:[4]
Treatment GroupResponder Rate at Endpointp-value vs. Placebo
Placebo29%-
LDX 30 mg/day57%< 0.01
LDX 50 mg/day62%< 0.01
LDX 70 mg/day61%< 0.01
Source:[4]
Experimental Protocols
  • Objective: To assess the duration of efficacy of this compound in adults with ADHD.[5]

  • Design: Following a 4-week open-label dose-optimization phase with LDX (30-70 mg/d), participants entered a 2-week randomized, double-blind, placebo-controlled crossover phase.[5]

  • Participants: Adults aged 18-55 years diagnosed with ADHD.[5]

  • Primary Efficacy Measure: Permanent Product Measure of Performance (PERMP) total score, a measure of attention and persistence, assessed at various time points post-dose.[5]

  • Secondary Efficacy Measures: ADHD Rating Scale IV (ADHD-RS-IV) total score.[5]

  • Key Findings: this compound demonstrated significant improvement in PERMP scores and ADHD-RS-IV scores compared to placebo, with effects lasting up to 14 hours post-dose.[5]

Neurobiology in Binge Eating Disorder

The neurobiology of BED is thought to involve dysfunction in the brain's reward and impulse control circuits, with dopamine playing a crucial role.[6] The rewarding properties of palatable food can lead to a cycle of binge eating, and individuals with BED may have altered dopamine signaling. This compound's ability to modulate dopamine and norepinephrine pathways is hypothesized to reduce the rewarding value of binge eating and improve impulse control.

Clinical Efficacy in Binge Eating Disorder

Clinical trials have established the efficacy of this compound in reducing the frequency of binge eating days in adults with moderate to severe BED.

Treatment GroupNMean Baseline Binge Eating Days/WeekMean Change from Baseline at Week 11p-value vs. Placebo
Placebo644.79-2.92-
LDX 30 mg/day634.60-3.870.06
LDX 50 mg/day644.66-4.42< 0.001
LDX 70 mg/day644.69-4.61< 0.001
Source:[7]
Treatment Group4-Week Cessation Ratep-value vs. Placebo
Placebo21.3%-
LDX 50 mg/day42.2%< 0.01
LDX 70 mg/day50.0%< 0.001
Source:[7]
Experimental Protocols
  • Objective: To evaluate the efficacy and safety of this compound in adults with moderate to severe BED.[8]

  • Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 4-week dose-optimization period followed by an 8-week dose-maintenance period.[8][9]

  • Participants: Adults aged 18-55 years meeting DSM-IV-TR criteria for BED with a BMI between 18 and 45 kg/m ².[8]

  • Intervention: Participants were randomized to receive placebo or this compound, with doses titrated from 30 mg/day to a target of 50 or 70 mg/day.[9]

  • Primary Efficacy Measure: Change from baseline in the number of binge eating days per week.[9]

  • Key Findings: this compound at doses of 50 mg/day and 70 mg/day was significantly more effective than placebo in reducing the number of binge eating days per week.[9]

  • Objective: To examine the effects of this compound on brain activation in response to food cues in women with BED.

  • Design: A 12-week, open-label trial of this compound with fMRI scans conducted before and after treatment.

  • Participants: Women with moderate to severe BED and a control group of obese women without BED.

  • Intervention: this compound was initiated at 30 mg/day and titrated to a target dose of 70 mg/day.

  • fMRI Task: Participants viewed images of high-calorie foods, low-calorie foods, and non-food items.

  • Key Findings: At baseline, women with BED showed greater activation in brain regions associated with reward and impulse control in response to high-calorie food cues compared to controls. After treatment with this compound, this hyper-responsivity was reduced.

Preclinical Data

Preclinical studies in animal models have provided further insight into the neurochemical effects of this compound.

Microdialysis Studies in Rats
  • Objective: To compare the effects of this compound, methylphenidate, and modafinil on extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex (PFC) and striatum of freely-moving rats.[10]

  • Methodology: Dual-probe microdialysis was used to measure neurotransmitter levels.[10]

  • Key Findings: this compound produced a dose-dependent increase in dopamine and norepinephrine in both the PFC and striatum.[10] The effects of this compound on catecholamine levels were more sustained compared to methylphenidate.[10]

Binding Affinities

The active metabolite of this compound, d-amphetamine, has a high affinity for both the dopamine and norepinephrine transporters.

TransporterKi (nM)
Dopamine Transporter (DAT) ~600
Norepinephrine Transporter (NET) ~70-100
Source:[11]

Note: Ki values can vary depending on the experimental conditions and tissue preparation.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial of this compound.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., ADHD-RS, Binge Diaries) Start->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_LDX This compound Arm (Dose Titration) Randomization->Treatment_LDX Group 1 Treatment_Placebo Placebo Arm Randomization->Treatment_Placebo Group 2 Maintenance Dose Maintenance Phase Treatment_LDX->Maintenance Treatment_Placebo->Maintenance Follow_Up Follow-up Assessments (Weekly/Bi-weekly) Maintenance->Follow_Up Endpoint End of Study Assessment (Primary & Secondary Outcomes) Follow_Up->Endpoint Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis

Caption: A typical clinical trial workflow for this compound.

Conclusion

This compound is an effective pharmacotherapy for ADHD and BED, with a well-defined neurobiological mechanism of action centered on the modulation of dopamine and norepinephrine neurotransmission. Its unique prodrug formulation provides a gradual and sustained delivery of d-amphetamine, which contributes to its therapeutic profile. The quantitative data from clinical trials robustly support its efficacy in reducing core symptoms of both disorders. Further research, including detailed preclinical and neuroimaging studies, will continue to elucidate the precise neural circuits and molecular adaptations that mediate the long-term therapeutic effects of this compound. This comprehensive understanding is crucial for optimizing treatment strategies and for the development of novel therapeutics for these complex neurobehavioral disorders.

References

The Prodrug Lisdexamfetamine: A Technical Guide to its Presynaptic Effects on Dopamine and Norepinephrine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of lisdexamfetamine, focusing on its effects on presynaptic dopamine (DA) and norepinephrine (NE) release. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the neuropharmacology of this compound. This document synthesizes findings from key preclinical studies, detailing the molecular interactions, quantitative effects on neurotransmitter efflux, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: From Prodrug to Active Moiety

This compound is a therapeutically inactive prodrug, consisting of L-lysine covalently bonded to dextroamphetamine (d-amphetamine). Following oral administration, it is primarily hydrolyzed in the bloodstream by enzymes in red blood cells, a rate-limiting step that yields the pharmacologically active d-amphetamine and the essential amino acid L-lysine. This enzymatic conversion provides a gradual and sustained release of d-amphetamine, which is responsible for the therapeutic effects of this compound.

The active d-amphetamine exerts its effects on presynaptic neurons through a multi-faceted mechanism:

  • Reuptake Inhibition: D-amphetamine is a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of DA and NE from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.

  • Neurotransmitter Efflux: D-amphetamine acts as a substrate for DAT and NET, allowing it to be transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of DA and NE through its interaction with the vesicular monoamine transporter 2 (VMAT2). D-amphetamine promotes the release of these neurotransmitters from synaptic vesicles into the cytoplasm. This elevation in cytosolic monoamine concentration leads to the reversal of DAT and NET function, resulting in the non-vesicular release (efflux) of dopamine and norepinephrine into the synapse.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: D-amphetamine is also an agonist at the intracellular G-protein coupled receptor TAAR1. Activation of TAAR1 initiates downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC), which can further modulate the function and trafficking of DAT, contributing to dopamine efflux.

The following diagram illustrates the core presynaptic mechanism of action of d-amphetamine, the active metabolite of this compound.

Lisdexamfetamine_Mechanism_of_Action Presynaptic Mechanism of d-Amphetamine cluster_presynaptic Presynaptic Terminal cluster_vesicle_content cluster_synaptic_cleft Synaptic Cleft d_Amph d-Amphetamine DAT DAT d_Amph->DAT Enters via/Inhibits NET NET d_Amph->NET Enters via/Inhibits Vesicle Synaptic Vesicle d_Amph->Vesicle Disrupts pH gradient VMAT2 VMAT2 d_Amph->VMAT2 Substrate/Inhibits TAAR1 TAAR1 d_Amph->TAAR1 Agonist DA_NE_ext ↑ Extracellular DA/NE DAT->DA_NE_ext Blocks Reuptake NET->DA_NE_ext Blocks Reuptake DA_NE_cyto Cytosolic DA/NE VMAT2->DA_NE_cyto Release from vesicle DA_NE_cyto->DAT Reverse Transport (Efflux) DA_NE_cyto->NET Reverse Transport (Efflux) PKC_PKA PKC/PKA Activation TAAR1->PKC_PKA PKC_PKA->DAT Phosphorylates DA_NE_vesicle DA/NE Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow A 1. Stereotaxic Surgery Implant guide cannula above target brain region (e.g., PFC, Striatum). B 2. Recovery Allow animal to recover for ≥ 48 hours. A->B C 3. Probe Insertion & Equilibration Insert microdialysis probe. Perfuse with aCSF for 1-2 hours. B->C D 4. Baseline Sampling Collect 3-4 dialysate samples (e.g., every 20 min) to establish baseline. C->D E 5. Drug Administration Administer this compound or vehicle (e.g., p.o. or i.p.). D->E F 6. Post-Dosing Sampling Continue collecting dialysate samples for desired time course (e.g., 3-4 hours). E->F G 7. Sample Analysis (HPLC-ECD) Quantify DA and NE concentrations in dialysate samples. F->G H 8. Data Analysis Express concentrations as % of baseline. G->H

The Cellular Mechanisms of Lisdexamfetamine in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisdexamfetamine (LDX) is a pharmacologically inactive prodrug of dextroamphetamine (d-amphetamine), a potent central nervous system (CNS) stimulant.[1] Approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED), its unique pharmacokinetic profile offers a gradual and sustained release of the active moiety, d-amphetamine.[2][3] This guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the therapeutic effects of this compound in the CNS, focusing on its conversion to d-amphetamine and the subsequent interactions with key neurotransmitter systems.

Pharmacokinetics: The Prodrug Advantage

This compound is comprised of L-lysine covalently bonded to d-amphetamine. Following oral administration, it is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the essential amino acid L-lysine.[4] This enzymatic conversion is the rate-limiting step, resulting in a delayed time to maximum plasma concentration (Tmax) of d-amphetamine and a prolonged duration of action compared to immediate-release d-amphetamine formulations.[2]

Core Cellular Mechanisms of d-Amphetamine

The pharmacological activity of this compound is entirely attributable to its active metabolite, d-amphetamine. D-amphetamine exerts its effects by modulating the synaptic concentrations of dopamine (DA) and norepinephrine (NE) through a multi-faceted mechanism involving monoamine transporters and intracellular signaling pathways.[4]

Interaction with Monoamine Transporters

D-amphetamine is a substrate for and a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] It exhibits a higher potency for NET compared to DAT, and a significantly lower potency for the serotonin transporter (SERT).[6] This interaction leads to two primary effects:

  • Reuptake Inhibition: By binding to DAT and NET, d-amphetamine blocks the reuptake of DA and NE from the synaptic cleft back into the presynaptic neuron, thereby increasing their synaptic concentrations and prolonging their signaling.[7]

  • Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine is transported into the presynaptic neuron. This process can lead to the reversal of the transporter's direction, causing the efflux of DA and NE from the cytoplasm into the synaptic cleft.[1]

Modulation of Vesicular Monoamine Transporter 2 (VMAT2)

Once inside the presynaptic terminal, d-amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[5][7] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. D-amphetamine inhibits VMAT2, leading to an increase in the cytosolic concentration of DA and NE.[4] This elevated cytoplasmic pool of neurotransmitters further drives their release into the synapse via reverse transport through DAT and NET.

Agonism of Trace Amine-Associated Receptor 1 (TAAR1)

D-amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[8] Activation of TAAR1 initiates downstream signaling cascades that further modulate the function of monoamine transporters. TAAR1 is coupled to both Gs and G13 proteins:[9][10]

  • Gs-protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11]

  • G13-protein activation stimulates the RhoA signaling pathway.[9][10]

Both PKA and Protein Kinase C (PKC), which can also be activated downstream of TAAR1, can phosphorylate DAT and NET, leading to their internalization and further contributing to the increase in synaptic monoamine levels.[11]

Quantitative Data

The following tables summarize the available quantitative data on the interaction of d-amphetamine with monoamine transporters and its effect on neurotransmitter levels.

Table 1: Binding Affinities and Inhibition Constants of d-Amphetamine for Monoamine Transporters

TransporterKi (nM)IC50 (nM)
DAT (Dopamine Transporter) ~600[6][12]227[13]
NET (Norepinephrine Transporter) ~70-100[6][12]11,970[13]
SERT (Serotonin Transporter) ~20,000-40,000[12]Inactive[13]

Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of d-amphetamine required to inhibit 50% of radioligand binding or transporter function, respectively. Lower values indicate higher affinity/potency.

Table 2: Effects of Amphetamine on Extracellular Dopamine and Norepinephrine Levels in the Prefrontal Cortex (PFC) of Rats (In Vivo Microdialysis)

Amphetamine DoseMaximum Increase in Dopamine (% of Baseline)Maximum Increase in Norepinephrine (% of Baseline)Reference
0.15 mg/kg~125%~175%[14]
2.5 mg/kg (i.p.)->200%[15]
10 µM (local infusion)Concentration-dependent increase-[16]
100 µM (local infusion)Concentration-dependent increase-[16]

Experimental Protocols

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound or d-amphetamine.

Methodology:

  • Surgical Implantation: A microdialysis probe, which contains a semi-permeable membrane, is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[17]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[18]

  • Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.[19]

  • Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[18][19]

  • Data Interpretation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration, which is established before drug administration.[14]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of this compound by pairing its administration with a specific environment.

Methodology:

  • Apparatus: A two- or three-compartment chamber is used, with each compartment having distinct visual and tactile cues.[20]

  • Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to establish a baseline preference.[21]

  • Conditioning: Over several days, the animal receives an injection of this compound (or d-amphetamine) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[20] The doses used in rodent studies can range from 0.1 to 1.5 mg/kg for d-amphetamine.[22]

  • Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[20]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase or the vehicle-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[22]

Visualizations

Signaling Pathways

Lisdexamfetamine_Mechanism cluster_extracellular Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_signaling LDX This compound dAMP d-Amphetamine LDX->dAMP Hydrolysis (Red Blood Cells) DAT_NET DAT / NET dAMP->DAT_NET Inhibition & Reverse Transport VMAT2 VMAT2 dAMP->VMAT2 Inhibition TAAR1 TAAR1 dAMP->TAAR1 Agonism DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET->DA_NE Increased Synaptic Levels DA_NE_vesicle DA / NE Gs Gs TAAR1->Gs G13 G13 TAAR1->G13 PKC PKC TAAR1->PKC ... AC Adenylyl Cyclase Gs->AC RhoA RhoA G13->RhoA cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->DAT_NET Phosphorylation (Internalization) PKC->DAT_NET Phosphorylation (Internalization) RhoA->DAT_NET Internalization

Caption: Cellular mechanisms of d-amphetamine in a presynaptic monoaminergic neuron.

Experimental Workflows

InVivo_Microdialysis_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment surgery Stereotaxic Surgery: Implant guide cannula recovery Post-operative Recovery (≥48h) surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion_start Start aCSF perfusion probe_insertion->perfusion_start baseline Collect baseline dialysate samples perfusion_start->baseline drug_admin Administer this compound baseline->drug_admin post_drug_collection Collect post-drug dialysate samples drug_admin->post_drug_collection analysis Analyze samples (HPLC-ECD/MS) post_drug_collection->analysis histology Histological verification of probe placement post_drug_collection->histology data_analysis Data Analysis analysis->data_analysis histology->data_analysis CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning (e.g., 8 days) cluster_phase3 Phase 3: Post-Conditioning habituation Habituation: Allow free exploration of apparatus baseline_test Baseline Preference Test: Record time in each compartment habituation->baseline_test day_odd Odd Days (1, 3, 5, 7): This compound + Confine to Drug-Paired Compartment baseline_test->day_odd day_even Even Days (2, 4, 6, 8): Vehicle + Confine to Vehicle-Paired Compartment post_test Post-Conditioning Test: Drug-free, free access to all compartments day_even->post_test record_time Record time spent in each compartment post_test->record_time data_analysis Data Analysis: Compare time in drug-paired vs. vehicle-paired compartments record_time->data_analysis

References

Long-Term Effects of Lisdexamfetamine on Brain Development in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Given its prevalent use in children and adolescents, understanding the long-term consequences of developmental exposure is of paramount importance. This technical guide synthesizes the current findings from animal models on the enduring effects of this compound on brain development, focusing on neurochemical, behavioral, and neuroinflammatory outcomes. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework.

Introduction

This compound is pharmacologically inactive until it is metabolized to L-lysine and the psychoactive d-amphetamine. D-amphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT). While the short-term efficacy of LDX in managing ADHD symptoms is well-established, its long-term impact on the developing brain remains an active area of research. Animal models, predominantly using rodents, are crucial for elucidating the potential neurodevelopmental alterations associated with chronic exposure to LDX during critical periods of brain maturation. This guide provides a comprehensive overview of the current state of this research.

Neurochemical Effects of Long-Term this compound Exposure

Chronic administration of this compound in animal models has been shown to induce lasting changes in monoaminergic systems. The primary focus of research has been on the dopaminergic and serotonergic pathways.

Dopaminergic System

Long-term exposure to amphetamines can lead to adaptive changes in the dopamine system. Studies using in vivo microdialysis in rats have demonstrated that this compound administration leads to a sustained increase in extracellular dopamine levels in key brain regions like the prefrontal cortex and striatum.

Serotonergic System

The effects of this compound on the serotonin system are also a significant area of investigation. Research indicates that d-amphetamine can influence serotonin release and reuptake, which may contribute to its overall behavioral effects.

Table 1: Quantitative Neurochemical Changes Following this compound Administration in Rats

Brain RegionNeurotransmitterAnimal ModelDosing RegimenKey FindingsReference
Prefrontal CortexDopamineAdolescent RatsShort-term (7 days) & Long-term (14 days)Sustained increase in extracellular dopamine levels.[1](--INVALID-LINK--)
StriatumDopamineAdult RatsAcute administrationIncreased dopamine levels in striatal synaptosomes.[2](--INVALID-LINK--)

Behavioral Sequelae of Developmental this compound Exposure

Behavioral assessments in animal models provide insights into the functional consequences of long-term this compound treatment during development. These studies often focus on anxiety, learning, and memory.

One study in adolescent rats investigated the effects of short-term (7 days) and long-term (14 days) administration of this compound on anxiety and spatial learning. The results showed a trend towards increased anxiety-like behavior in the open field test, although no significant effects on learning and memory were observed in the water radial arm maze.[3](--INVALID-LINK--)

Table 2: Behavioral Outcomes of Long-Term this compound Administration in Adolescent Rats

Behavioral TestParameterAnimal ModelDosing RegimenKey FindingsReference
Open Field TestAnxiety-like behaviorAdolescent Rats14 daysMarginally significant increase in anxiety levels.[3](--INVALID-LINK--)
Water Radial Arm MazeSpatial learning and memoryAdolescent Rats14 daysNo significant differences in learning and memory.[3](--INVALID-LINK--)

Neuroinflammatory Response to this compound

Emerging evidence suggests that psychostimulants may induce neuroinflammatory responses, characterized by the activation of microglia and astrocytes. While direct, long-term studies with this compound are limited, research on amphetamines points towards a potential for neuroinflammation, which could contribute to long-term neurodevelopmental changes. One study found that chronic administration of LDX in adult male rats induced inflammation and apoptosis.[2](--INVALID-LINK--) Another study in a this compound animal model of mania found that while LDX induced hyperactivity, it did not increase inflammatory markers, with the exception of brain-derived neurotrophic factor (BDNF).[4](--INVALID-LINK--)

Experimental Protocols

Animal Model and Dosing Regimen
  • Species: Wistar or Sprague-Dawley rats are commonly used.

  • Age: Adolescent rats (postnatal day 28-42 at the start of the experiment) are often used to model developmental exposure.

  • Drug Administration: this compound is typically administered orally (p.o.) via gavage. Doses are calculated based on the d-amphetamine content.

  • Duration: Long-term studies range from 14 days to several weeks to model chronic exposure.

In Vivo Microdialysis
  • Objective: To measure extracellular neurotransmitter levels in specific brain regions.

  • Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum). Coordinates are determined from a rat brain atlas.

  • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.

Open Field Test
  • Objective: To assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is often divided into a central and a peripheral zone.

  • Procedure: Rats are placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).

  • Data Analysis: An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Increased time in the periphery is interpreted as anxiety-like behavior.

Immunohistochemistry for Microglia and Astrocytes
  • Objective: To quantify the activation of microglia and astrocytes as markers of neuroinflammation.

  • Tissue Preparation: Rats are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected. Coronal sections are cut using a cryostat.

  • Staining: Sections are incubated with primary antibodies against specific markers (e.g., Iba1 for microglia, GFAP for astrocytes). This is followed by incubation with fluorescently labeled secondary antibodies.

  • Quantification: Images are captured using a fluorescence microscope. The number and morphology of stained cells are quantified using image analysis software (e.g., ImageJ). Activated microglia typically exhibit an amoeboid morphology, while reactive astrocytes show hypertrophy.[5](--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

D-Amphetamine Signaling Pathway

The active metabolite of this compound, d-amphetamine, primarily targets the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1). Its interaction with these targets leads to a significant increase in synaptic dopamine.

G Simplified D-Amphetamine Signaling Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LDX This compound d_amp d-Amphetamine LDX->d_amp Metabolism DAT Dopamine Transporter (DAT) d_amp->DAT Inhibits/Reverses VMAT2 VMAT2 d_amp->VMAT2 Inhibits TAAR1 TAAR1 d_amp->TAAR1 Activates DA_vesicle Dopamine Vesicle DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 DAT->DA_synapse Dopamine Efflux VMAT2->DA_vesicle Packaging TAAR1->DAT Phosphorylates & Modulates DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds downstream Downstream Signaling DA_receptor->downstream

Caption: Simplified D-Amphetamine Signaling Pathway.

Experimental Workflow for a Long-Term Study

The following diagram illustrates a typical experimental workflow for investigating the long-term effects of this compound in adolescent rats.

G Experimental Workflow: Long-Term this compound Study in Adolescent Rats start Start: Adolescent Rats (PND 28) acclimation Acclimation (1 week) start->acclimation baseline Baseline Behavioral Testing (e.g., Open Field) acclimation->baseline treatment Chronic this compound or Vehicle Administration (e.g., 14 days) baseline->treatment washout Washout Period (e.g., 7 days) treatment->washout post_treatment_behavior Post-Treatment Behavioral Testing washout->post_treatment_behavior neurochemical Neurochemical Analysis (e.g., Microdialysis) post_treatment_behavior->neurochemical histology Histological Analysis (e.g., Immunohistochemistry) neurochemical->histology end End histology->end

Caption: Experimental Workflow for a Long-Term this compound Study.

Discussion and Future Directions

The available evidence from animal models suggests that long-term administration of this compound during development can lead to subtle but potentially significant alterations in brain neurochemistry and behavior. The observed increase in anxiety-like behavior in some studies warrants further investigation. Moreover, the potential for neuroinflammatory responses following chronic stimulant exposure is a critical area for future research.

Future studies should aim to:

  • Conduct more extensive long-term studies that span from adolescence into adulthood to assess the persistence of any observed effects.

  • Utilize a wider range of behavioral tests to evaluate complex cognitive functions.

  • Perform detailed quantitative analysis of microglial and astrocytic activation in different brain regions following chronic therapeutic-like doses of this compound.

  • Investigate the molecular mechanisms underlying the observed neurochemical and behavioral changes, including gene expression and receptor density studies.

Conclusion

Animal models provide invaluable tools for understanding the long-term neurodevelopmental effects of this compound. The current body of research indicates that chronic exposure during adolescence may lead to lasting changes in the dopaminergic system and may be associated with increased anxiety. The potential for neuroinflammatory processes to contribute to these outcomes is an important and emerging area of study. The data and protocols presented in this guide are intended to serve as a resource for researchers and professionals in the field to build upon existing knowledge and further elucidate the long-term neurobiological consequences of developmental this compound exposure.

References

Lisdexamfetamine's Impact on Monoamine Neurotransmitter Reuptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lisdexamfetamine (LDX), marketed under brand names such as Vyvanse and Elvanse, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2] It functions as a prodrug to dextroamphetamine (d-amphetamine).[2][3] This design means that this compound itself is pharmacologically inactive and requires metabolic conversion to its active form.[1][4][5] This conversion process provides a gradual release of d-amphetamine, which contributes to the medication's extended duration of action.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound's active metabolite, d-amphetamine, with a specific focus on its interaction with and impact on the reuptake of monoamine neurotransmitters.

Mechanism of Action: From Prodrug to Active Metabolite

Upon oral administration, this compound is absorbed from the gastrointestinal tract and is then hydrolyzed, primarily by enzymes in red blood cells, into L-lysine, a naturally occurring amino acid, and the pharmacologically active d-amphetamine.[3][4][5] This enzymatic conversion is the rate-limiting step, ensuring a controlled and prolonged delivery of d-amphetamine into the bloodstream.[4]

The therapeutic effects of this compound are entirely attributable to d-amphetamine.[4][6] D-amphetamine exerts its effects by potently modulating the activity of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][6] Its mechanism is twofold:

  • Reuptake Inhibition : D-amphetamine competitively inhibits the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2][6][8] This action increases the concentration and prolongs the residence time of dopamine and norepinephrine in the synapse, thereby enhancing neurotransmission.[1][2]

  • Neurotransmitter Release (Efflux) : Beyond blocking reuptake, d-amphetamine is also a substrate for these transporters. It is taken up into the presynaptic neuron where it disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2).[1][3][8] This disruption leads to the release of monoamines from synaptic vesicles into the cytoplasm. The increased cytoplasmic concentration of neurotransmitters causes a reversal of the direction of transport by DAT and NET, resulting in a significant, non-vesicular release (efflux) of dopamine and norepinephrine into the synaptic cleft.[3][6][8] D-amphetamine may also inhibit monoamine oxidase (MAO) to a lesser extent, which would further increase cytosolic neurotransmitter levels by reducing their breakdown.[1][6]

Quantitative Analysis of D-Amphetamine's Interaction with Monoamine Transporters

The potency of d-amphetamine at the monoamine transporters is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the drug required to produce 50% inhibition of transporter activity. A lower value signifies a higher potency. The data presented below is for d-amphetamine, the active metabolite of this compound.

TransporterSpeciesK_i_ Value (μM)Reference
Dopamine Transporter (DAT) Human~ 0.6[9]
Mouse~ 0.6[9]
Norepinephrine Transporter (NET) Human~ 0.1[9]
Mouse0.07[9]
Serotonin Transporter (SERT) Human~ 40[9]
Mouse~ 20[9]

Note: K_i_ values can vary between studies due to differences in experimental conditions and assays used.[9]

The data clearly indicates that d-amphetamine is most potent at the norepinephrine transporter, followed by the dopamine transporter. Its potency at the serotonin transporter is significantly lower, by approximately 200- to 500-fold.[9]

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic conversion of this compound and the subsequent mechanism of action of d-amphetamine at the presynaptic terminal.

Lisdexamfetamine_Mechanism cluster_blood Bloodstream cluster_synapse Synaptic Cleft & Presynaptic Neuron cluster_neuron_interior Neuron Cytoplasm LDX This compound (Inactive Prodrug) RBC Red Blood Cell Hydrolysis LDX->RBC Metabolism d_AMP d-Amphetamine (Active) Presynaptic Presynaptic Neuron d_AMP->Presynaptic Enters Neuron via DAT/NET DAT_NET DAT / NET d_AMP->DAT_NET Blocks Reuptake Synapse_DA_NE Synaptic DA/NE Lysine L-Lysine RBC->d_AMP RBC->Lysine d_AMP_cyto d-Amphetamine Vesicle Synaptic Vesicle (DA/NE) VMAT2 VMAT2 Vesicle->VMAT2 Stores DA/NE DA_NE_cyto Cytoplasmic DA/NE VMAT2->DA_NE_cyto Release into Cytoplasm DA_NE_cyto->DAT_NET Efflux (Reverse Transport) d_AMP_cyto->VMAT2 Inhibits & Reverses DAT_NET->Presynaptic Reuptake DAT_NET->Synapse_DA_NE Synapse_DA_NE->DAT_NET Binds to Transporter

Caption: Metabolic conversion of this compound and its mechanism of action.

Experimental Protocols

The quantitative data on the interaction between d-amphetamine and monoamine transporters are primarily derived from in vitro assays, such as radioligand binding assays and neurotransmitter uptake inhibition assays.[10]

Radioligand Binding Assay

This assay measures the affinity of a compound (d-amphetamine) for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.

  • Objective : To determine the binding affinity (Ki) of d-amphetamine for DAT, NET, and SERT.

  • Materials :

    • Cell lines (e.g., HEK293) stably expressing the human transporter of interest (DAT, NET, or SERT).[10]

    • Cell membranes prepared from these cells.

    • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[10]

    • Unlabeled d-amphetamine at various concentrations.

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Protocol :

    • Incubation : Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled d-amphetamine.

    • Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.

    • Separation : The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

    • Data Analysis : The data are used to generate a competition curve, from which the IC50 value (the concentration of d-amphetamine that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter (or a labeled substrate) into cells expressing the relevant transporter.

  • Objective : To determine the functional potency (IC50) of d-amphetamine in inhibiting monoamine uptake.

  • Materials :

    • Intact cells (e.g., HEK293) stably expressing the human transporter of interest.[10]

    • Radiolabeled monoamine substrates (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a fluorescent substrate.[10][11]

    • Unlabeled d-amphetamine at various concentrations.

    • Assay buffer.[10]

  • Protocol :

    • Pre-incubation : Cells are plated in multi-well plates and pre-incubated with varying concentrations of d-amphetamine.

    • Initiation of Uptake : A fixed concentration of the radiolabeled or fluorescent monoamine substrate is added to the wells to initiate the uptake process. The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).[12][13]

    • Termination of Uptake : The uptake process is rapidly stopped, typically by washing the cells with ice-cold assay buffer to remove the extracellular substrate.[10]

    • Cell Lysis and Quantification : The cells are lysed, and the amount of substrate taken up is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement.[10][11]

    • Data Analysis : The results are plotted as the percentage of inhibition versus the concentration of d-amphetamine to determine the IC50 value. Non-specific uptake is determined in the presence of a known potent inhibitor and is subtracted from all measurements.[10]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vitro monoamine reuptake inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 expressing DAT/NET/SERT) Plating 2. Cell Plating (Multi-well plates) Cell_Culture->Plating Preincubation 3. Pre-incubation (Add varying concentrations of d-Amphetamine) Plating->Preincubation Uptake_Initiation 4. Initiate Uptake (Add radiolabeled or fluorescent substrate) Preincubation->Uptake_Initiation Termination 5. Terminate Uptake (Rapid wash with ice-cold buffer) Uptake_Initiation->Termination Lysis 6. Cell Lysis Termination->Lysis Quantification 7. Quantification (Scintillation Counting or Fluorescence Reading) Lysis->Quantification Data_Analysis 8. Data Analysis (Calculate % Inhibition, determine IC50) Quantification->Data_Analysis

Caption: General workflow for monoamine reuptake inhibition assays.

Conclusion

This compound serves as an effective prodrug, providing a controlled and extended release of its active metabolite, d-amphetamine. The therapeutic efficacy of the drug in disorders like ADHD is rooted in the potent actions of d-amphetamine on presynaptic monoamine transporters. Primarily, d-amphetamine inhibits the reuptake and promotes the efflux of dopamine and norepinephrine by targeting DAT and NET. Its significantly lower affinity for SERT explains the predominantly catecholaminergic profile of its effects. The quantitative data from in vitro assays confirm a clear hierarchy of potency (NET > DAT >> SERT), which aligns with the clinical effects observed. Understanding these detailed molecular interactions is crucial for the continued development and optimization of therapeutics targeting the monoaminergic systems.

References

An In-depth Guide to Lisdexamfetamine's Effects on Neural Circuits for Impulse Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which lisdexamfetamine (LDX) modulates the neural circuits underlying impulse control. It synthesizes findings from preclinical and clinical research, detailing the pharmacodynamics of LDX, its impact on key brain regions and neurotransmitter systems, and the experimental methodologies used to elucidate these effects.

Introduction: this compound and Impulse Control

This compound (LDX) is a long-acting prodrug of d-amphetamine, widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate-to-severe Binge Eating Disorder (BED).[1][2] A core feature of these disorders is impaired impulse control, which manifests as a tendency to act prematurely and without foresight.[3] LDX is proposed to improve impulse control by modulating corticostriatal circuits that are crucial for reward sensitivity and inhibitory control.[4][5][6]

Upon oral administration, LDX is hydrolyzed in the bloodstream, primarily by enzymes in red blood cells, to yield L-lysine and the pharmacologically active d-amphetamine.[1][2][7] This enzymatic conversion provides a gradual and sustained release of d-amphetamine, which then acts on the central nervous system.[8] The primary mechanism of d-amphetamine involves increasing the extracellular levels of the catecholamines dopamine (DA) and norepinephrine (NE) in the brain.[7][9] It achieves this by inhibiting their reuptake into presynaptic neurons and promoting their release into the synaptic cleft.[2][7]

Core Neural Circuits and Neurotransmitter Systems

Impulse control is governed by a complex network of interconnected brain regions, primarily the cortico-striatal-thalamic-cortical loops.[1] Deficits in these circuits, particularly within the prefrontal cortex (PFC) and striatum, are strongly associated with impulsivity.[4][10]

  • Prefrontal Cortex (PFC): The PFC is the brain's executive control center, responsible for planning, decision-making, and inhibiting inappropriate responses.[7][10] Deficits in PFC function are linked to core ADHD symptoms like poor impulse control, distractibility, and hyperactivity.[10] D-amphetamine is believed to exert its therapeutic effects by modulating neurotransmitter activity in the PFC.[11][12]

  • Striatum (Nucleus Accumbens): This region is central to the brain's reward system. Dysfunctional dopaminergic signaling in the mesolimbic pathway, which connects the ventral tegmental area (VTA) to the nucleus accumbens, is implicated in enhanced reward sensitivity and impulsive behavior.[4]

  • Dopamine (DA): Dopamine is critically involved in motivation, reward, and executive function.[13] Lower levels or inefficient functioning of dopamine pathways are associated with ADHD, making it difficult to sustain motivation for non-engaging tasks.[13] D-amphetamine's ability to boost DA levels in the PFC and striatum is a key component of its mechanism.[7][14]

  • Norepinephrine (NE): Norepinephrine plays a vital role in attention, alertness, and the regulation of arousal.[13][14] It is essential for maintaining focus and controlling impulsive actions.[13] The therapeutic effects of stimulants like d-amphetamine are mediated by their action on both DA and NE systems.[14]

The interplay between DA and NE in brain regions like the nucleus accumbens appears to be complex, with evidence suggesting they can have opposing effects on impulsivity depending on the specific sub-region (core vs. shell).[3]

The conversion of the inactive prodrug this compound into the active d-amphetamine is a key feature influencing its pharmacokinetic and pharmacodynamic profile.

G LDX This compound (LDX) (Oral Administration) GI Gastrointestinal Tract (Absorption) LDX->GI Ingestion Blood Systemic Circulation (Red Blood Cells) GI->Blood Absorption Enzyme Rate-Limited Hydrolysis Blood->Enzyme Metabolites d-amphetamine (Active) + L-lysine (Inactive) Enzyme->Metabolites Conversion CNS Central Nervous System (Crosses Blood-Brain Barrier) Metabolites->CNS Distribution

Caption: Pharmacokinetic pathway of this compound from ingestion to CNS activity.

Cellular and Molecular Mechanisms of Action

D-amphetamine modulates neuronal function through several key actions at the presynaptic terminal and through intracellular signaling cascades.

D-amphetamine's primary action is to increase synaptic concentrations of dopamine and norepinephrine.

G cluster_presynaptic Presynaptic Terminal d_amp d-amphetamine DAT Dopamine Transporter (DAT) d_amp->DAT Inhibits/ Reverses NET Norepinephrine Transporter (NET) d_amp->NET Inhibits/ Reverses VMAT2 VMAT2 d_amp->VMAT2 Inhibits TAAR1 TAAR1 d_amp->TAAR1 Activates Synapse Synaptic Cleft (Increased DA & NE) DAT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake DA_vesicle Dopamine Vesicle DA_vesicle->Synapse Promotes Efflux NE_vesicle Norepinephrine Vesicle NE_vesicle->Synapse Promotes Efflux

Caption: Presynaptic mechanisms of d-amphetamine on catecholamine transporters.

D-amphetamine not only blocks the reuptake of DA and NE via their respective transporters (DAT and NET) but also reverses their action, causing an efflux of neurotransmitters from the presynaptic terminal into the synapse.[2] It also interacts with Vesicular Monoamine Transporter 2 (VMAT2) to release catecholamines from synaptic vesicles and activates the Trace Amine-Associated Receptor 1 (TAAR1), which further modulates monoaminergic systems.[12][15][16]

The increased synaptic levels of DA and NE activate postsynaptic receptors, triggering intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. In the PFC, d-amphetamine activates the cAMP pathway through β1-adrenergic receptors.[11] This leads to the phosphorylation of downstream targets like the GluR1 subunit of AMPA receptors.[11] Studies have shown that d-amphetamine can produce a biphasic, dose-dependent effect on long-term potentiation (LTP), a cellular correlate of learning and memory, in the PFC.[17]

  • Low Doses: Enhance LTP via a mechanism dependent on D1 dopamine receptors, β-adrenergic receptors, and cAMP-PKA signaling.[17]

  • High Doses: Impair LTP, an effect mediated by both D1 and D2 dopamine receptors.[17]

G d_amp d-amphetamine NE Norepinephrine (NE) d_amp->NE DA Dopamine (DA) d_amp->DA beta1 β1-Adrenergic Receptor NE->beta1 D1R D1 Receptor DA->D1R AC Adenylyl Cyclase beta1->AC Activates D1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA GluR1 GluR1 Phosphorylation PKA->GluR1 LTP_enhance LTP Enhancement (Low Dose) GluR1->LTP_enhance

Caption: Signaling pathway for low-dose d-amphetamine enhancement of PFC LTP.

Experimental Evidence and Methodologies

The effects of this compound on impulse control have been investigated using a variety of experimental models and techniques, from behavioral assays in rodents to neuroimaging in humans.

Animal models are essential for dissecting the neurobiological underpinnings of impulsivity and the effects of pharmacotherapies.[18]

Behavioral Assays for Impulsivity:

  • Five-Choice Serial Reaction Time Task (5-CSRTT): This task assesses sustained attention and motor impulsivity.[19] A rodent is trained to detect a brief visual stimulus presented in one of five apertures and respond by nose-poking the correct location to receive a reward. Premature responses, made before the stimulus is presented, are a key measure of impulsivity.[3][19]

  • Delay-Discounting Task: This paradigm measures impulsive choice.[19] The animal chooses between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is indicative of higher impulsivity.[19]

  • Go/No-Go Task: This task measures response inhibition.[19] The animal is trained to make a response on "Go" trials and withhold a response on "No-Go" trials. Errors of commission on No-Go trials reflect deficits in inhibitory control.[19]

Neurochemical and Electrophysiological Analysis:

  • In Vivo Microdialysis: This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8] Probes are implanted in areas like the mPFC or nucleus accumbens to sample DA and NE levels before and after drug administration.[8]

  • Local Field Potential (LFP) Recording: Used to measure synchronized synaptic activity in a brain region. Studies have used LFP recordings in the PFC of anesthetized rats to show that d-amphetamine promotes the "Up state," a period of neuronal depolarization, which is essential for arousal and attention.[20]

G cluster_protocol Typical Preclinical Workflow AnimalModel Rodent Model (e.g., Spontaneously Hypertensive Rat) DrugAdmin Drug Administration (LDX or d-amphetamine) AnimalModel->DrugAdmin Behavior Behavioral Assay (e.g., 5-CSRTT) DrugAdmin->Behavior Neurochem Neurochemical Analysis (e.g., Microdialysis in mPFC) DrugAdmin->Neurochem Analysis Data Analysis Behavior->Analysis Neurochem->Analysis Result Correlate Behavior with Neurochemistry Analysis->Result

Caption: Workflow for preclinical assessment of this compound on impulsivity.

Experiment TypeKey FindingsReference
5-CSRTT (Rats) This compound (p.o.) enhanced sustained attention and evoked less impulsivity (premature responding) compared to d-amphetamine (i.p.).[8]
Microdialysis (Rats) This compound produced a more stable and lasting release of dopamine and a more pronounced efflux of norepinephrine in the mPFC compared to d-amphetamine.[8]
LFP Recording (Rats) D-amphetamine's effect of promoting the cortical "Up state" was attenuated by both D1 and D2 dopamine receptor antagonists, indicating a role for dopamine in this pro-attentional effect.[20]
LTP (Mice) D-amphetamine showed a biphasic dose-response: low doses enhanced PFC LTP via D1/β-adrenergic receptors, while high doses impaired LTP via D1/D2 receptors.[17]

Human studies provide translational evidence for the effects of LDX on the neural circuits of impulse control.

Clinical Trials:

  • Design: Randomized, double-blind, placebo-controlled crossover or parallel-group trials are the gold standard.[21][22]

  • Participants: Adults or children diagnosed with ADHD or BED.[4][21]

  • Intervention: Participants receive a flexible dose of LDX (e.g., 30-70 mg/day) or a matching placebo over a period of several weeks.[5][21]

  • Outcome Measures: Impulsivity is assessed using self-report scales (e.g., Barratt Impulsiveness Scale, BIS-11) and clinical rating scales (e.g., ADHD Rating Scale).[5][21][22]

Functional Magnetic Resonance Imaging (fMRI):

  • Technique: Blood-oxygen-level-dependent (BOLD) fMRI is used to measure changes in brain activity while participants perform cognitive tasks.[23][24]

  • Tasks: Participants perform tasks that probe inhibitory control (e.g., Go/No-Go, Stop-Signal Task) or reward processing (e.g., viewing palatable food cues) inside the MRI scanner.[25][26]

  • Analysis: Brain activation patterns and functional connectivity between regions (e.g., PFC and amygdala) are compared between medicated and placebo states.[23][27]

Study TypeKey FindingsReference
Clinical Trial (BED) 8 weeks of LDX (50-70mg) significantly reduced self-reported non-planning and food-related impulsivity (BIS-11, B-LOCES scales). Reductions in non-planning impulsivity correlated with reductions in binge eating frequency.[5]
fMRI (Impulsive Children) LDX altered activity in inhibitory brain regions, including the cingulate and frontal cortices, during an olfactory stimulation task. It also appeared to facilitate a cerebellar mechanism for regulating decision-making and impulsivity.[23][24]
fMRI (ADHD Adults) LDX reduced the emotional bias of cognitive control by potentiating amygdala activation in response to emotional stimuli while functionally disconnecting it from the inferior frontal gyrus.[27]
fMRI (BED Women) At baseline, women with BED showed greater activation in the ventrolateral PFC and striatum in response to food cues. LDX treatment reduced this activation, and the degree of reduction correlated with symptom improvement.[26]
Barratt Impulsiveness Scale (BIS-11) Subscale Data (BED Patients)Baseline (Mean ± SD)Week 8 with LDX (Mean ± SD)p-value
Non-Planning 28.07 ± 5.6425.55 ± 5.330.004
B-LOCES (Food Impulsivity) 27.95 ± 2.9815.15 ± 5.30<0.001
Data adapted from a study on adults with moderate to severe BED treated with 50-70mg LDX for 8 weeks.[5]

Conclusion

This compound improves impulse control by acting on key prefrontal-striatal neural circuits. Its conversion to d-amphetamine results in a sustained increase in synaptic dopamine and norepinephrine. This neuromodulation enhances the function of the prefrontal cortex, the brain's executive control center, leading to improved inhibitory control and more considered decision-making. Preclinical studies demonstrate that LDX, due to its smoother pharmacokinetic profile, offers a more stable catecholamine release in the PFC with less induced impulsivity compared to immediate-release d-amphetamine.[8] Human neuroimaging studies confirm that LDX alters activation and connectivity within fronto-limbic and fronto-striatal pathways, which correlates with clinical improvements in symptoms of impulsivity.[23][26][27] The collective evidence underscores the role of LDX in normalizing the function of neural circuits responsible for cognitive control, providing a robust neurobiological basis for its therapeutic efficacy in disorders characterized by impulsivity.

References

Lisdexamfetamine's Modulatory Role on the Prefrontal Cortex and Amygdala: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lisdexamfetamine (LDX) is a long-acting psychostimulant and a prodrug of d-amphetamine, widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Its therapeutic efficacy is largely attributed to its modulation of key neural circuits, particularly those involving the prefrontal cortex (PFC) and the amygdala. This technical guide provides an in-depth analysis of the molecular mechanisms, neurochemical effects, and functional outcomes of this compound on these two critical brain regions. It synthesizes findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound itself is pharmacologically inactive. Following oral administration, it is hydrolyzed, primarily by enzymes in red blood cells, into L-lysine, a naturally occurring amino acid, and the psychoactive d-amphetamine. This rate-limited enzymatic conversion provides a gradual and sustained release of d-amphetamine into the bloodstream.

The active d-amphetamine exerts its effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE). This is achieved through a dual mechanism:

  • Reuptake Inhibition: D-amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron.

  • Enhanced Release: D-amphetamine is a substrate for vesicular monoamine transporter 2 (VMAT2) and a full agonist of trace amine-associated receptor 1 (TAAR1). Its action on these targets promotes the release of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synaptic cleft.

This elevation of catecholamine levels in specific brain regions, including the PFC and limbic structures like the amygdala, is central to its therapeutic effects on executive function, attention, and emotional regulation.

Mechanism_of_Action This compound (LDX) Mechanism of Action cluster_Systemic Systemic Circulation cluster_CNS Central Nervous System (CNS) cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron LDX This compound (LDX) (Oral Administration) RBC Red Blood Cells (Enzymatic Hydrolysis) LDX->RBC Absorption d_amp d-amphetamine (Active Metabolite) RBC->d_amp lysine L-lysine (Inactive) RBC->lysine BBB Blood-Brain Barrier d_amp->BBB Distribution VMAT2 VMAT2 d_amp->VMAT2 Inhibits TAAR1 TAAR1 d_amp->TAAR1 Activates DAT DAT d_amp->DAT Inhibits NET NET d_amp->NET Inhibits DA_NE_Synapse Dopamine (DA) & Norepinephrine (NE) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_R Dopamine Receptors (D1) DA_NE_Synapse->DA_R NE_R Adrenergic Receptors (α2A) DA_NE_Synapse->NE_R Binds to DA_NE_Vesicles DA/NE Vesicles VMAT2->DA_NE_Vesicles Inhibits Storage TAAR1->DA_NE_Vesicles DA_NE_Vesicles->DA_NE_Synapse ↑ Release Signal Downstream Signaling (PKA, ERK) DA_R->Signal NE_R->Signal

Caption: Overall mechanism of this compound (LDX) action.

Modulation of the Prefrontal Cortex (PFC)

The PFC is a critical hub for executive functions, including attention, working memory, and inhibitory control—domains often impaired in ADHD. The therapeutic effects of this compound are significantly mediated by its ability to optimize catecholamine signaling in this region.

Neurochemical Effects

Preclinical studies using in vivo microdialysis in rodents have consistently demonstrated that administration of this compound leads to a significant and sustained increase in the extracellular concentrations of both dopamine and norepinephrine in the medial PFC (mPFC). Unlike immediate-release d-amphetamine, which causes a rapid spike and subsequent decline, this compound's prodrug formulation results in a more gradual and prolonged elevation of these neurotransmitters. This steady neurochemical profile is thought to be more effective for cognitive enhancement and to have a lower potential for adverse stimulant effects.

Functional and Cellular Effects

The increased DA and NE levels in the PFC enhance neuronal signal transmission, primarily through the activation of postsynaptic D1 dopamine receptors and α2A-adrenergic receptors.[1] This modulation is believed to improve the signal-to-noise ratio of PFC neuronal firing, thereby enhancing cognitive performance.

  • D1 Receptor Activation: Enhances PFC neuronal firing and is crucial for working memory. It activates downstream signaling cascades involving Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK).

  • α2A-Adrenoceptor Activation: Strengthens relevant network connections and suppresses irrelevant "noise," which improves attentional focus.

Functional magnetic resonance imaging (fMRI) studies in humans corroborate these findings, showing that this compound can modulate PFC activity during cognitive tasks. For instance, treatment has been associated with changes in activation in the dorsolateral prefrontal cortex (DLPFC) and ventromedial prefrontal cortex (VMPFC) during tasks of executive function and emotional processing.

PFC_Signaling Postsynaptic Signaling in a PFC Pyramidal Neuron cluster_membrane Postsynaptic Membrane cluster_cytoplasm Intracellular Signaling DA Dopamine (DA) D1R D1 Receptor DA->D1R NE Norepinephrine (NE) A2AR α2A Receptor NE->A2AR Gs Gs D1R->Gs Gi Gi A2AR->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC + Gi->AC - PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB Ion Ion Channel Modulation PKA->Ion ERK->CREB Gene Gene Expression (Neuronal Plasticity) CREB->Gene

Caption: Key postsynaptic signaling pathways in the PFC.

Modulation of the Amygdala

The amygdala is a core component of the brain's limbic system, integral to processing emotions, particularly fear and threat, and in forming emotional memories. Dysregulation in amygdala-PFC circuitry is implicated in the emotional lability and impulsivity seen in ADHD.

Neurochemical Effects

While direct microdialysis data for the amygdala is less abundant than for the PFC, it is well-established that the amygdala receives dense dopaminergic and noradrenergic innervation. Therefore, the systemic increase in d-amphetamine following this compound administration is expected to elevate DA and NE levels within the amygdala, paralleling the effects observed in the PFC.

Functional and Connectivity Effects

Clinical fMRI studies have provided crucial insights into how this compound modulates amygdala function. In adults with ADHD performing an emotional go/no-go task, this compound treatment was associated with:

  • Increased Amygdala Activation: Specifically, an increase in right amygdala activation in response to sad facial stimuli. This suggests that the medication potentiates the encoding of affective information in the amygdala.

  • Reduced Amygdala-PFC Connectivity: Simultaneously, treatment led to a functional disconnection between the amygdala and the inferior frontal gyrus (a part of the PFC).

This dual action is hypothesized to reduce the emotional biasing of cognitive control. By enhancing the initial processing of emotional stimuli within the amygdala while decoupling its influence on prefrontal executive control regions, this compound may allow for more regulated and less impulsive behavioral responses to emotional triggers. This effect was correlated with a reduction in ADHD symptoms.

Quantitative Data Summary

The following tables summarize quantitative findings from representative preclinical and clinical studies.

Table 1: Preclinical Neurochemical Data (Microdialysis in Rats)

Drug & Dose (p.o.) Brain Region Neurotransmitter Peak Increase (% Baseline) Duration of Effect Citation
This compound (4.5 mg/kg) Medial PFC Dopamine ~300% > 4 hours
This compound (4.5 mg/kg) Medial PFC Norepinephrine ~400% > 4 hours

| d-amphetamine (1.5 mg/kg, i.p.) | Medial PFC | Dopamine | ~800% | ~2 hours | |

Table 2: Preclinical Behavioral Data (Rats)

Drug & Dose Behavioral Test Key Finding Citation
This compound (4.5 mg/kg, p.o.) Y-Maze (Spatial Memory) Significantly improved spatial working & recognition memory
d-amphetamine (0.2-13.5 mg/kg, i.p.) Y-Maze (Spatial Memory) Failed to improve spatial memory at any dose

| this compound (4.5 mg/kg, p.o.) | Locomotor Activity | Significant increase in distance traveled (75-180 min) | |

Table 3: Clinical Functional Neuroimaging Data (fMRI in Humans)

Study Population Task Key Finding Brain Regions Citation
Adults with ADHD Emotional Go/No-Go Increased activation to sad faces Right Amygdala
Adults with ADHD Emotional Go/No-Go Reduced functional connectivity Amygdala - Inferior Frontal Gyrus
Women with BED Food Cue Reactivity Reduced activation correlated with symptom improvement Ventromedial PFC, Globus Pallidus

| Children with ADHD | Olfactory Cue | Altered activation patterns in inhibitory pathways | Cingulate Cortex, Frontal Lobe | |

Key Experimental Protocols

Preclinical: In Vivo Microdialysis

Objective: To measure extracellular concentrations of dopamine and norepinephrine in the medial prefrontal cortex of freely moving rats following drug administration.

Methodology:

  • Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the mPFC. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: this compound or vehicle is administered orally (p.o.).

  • Post-Dose Sampling: Dialysate collection continues for several hours post-administration.

  • Analysis: The concentrations of DA and NE in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Expression: Results are typically expressed as a percentage change from the mean baseline concentration.

Microdialysis_Workflow Experimental Workflow: In Vivo Microdialysis Surgery 1. Stereotaxic Surgery (Guide Cannula Implantation in PFC) Recovery 2. Post-Surgical Recovery (5-7 days) Surgery->Recovery Probe 3. Microdialysis Probe Insertion Recovery->Probe Baseline 4. Baseline Sample Collection (3-4 samples @ 20 min intervals) Probe->Baseline Drug 5. Drug Administration (LDX or Vehicle, p.o.) Baseline->Drug Sampling 6. Post-Dose Sample Collection (4-6 hours) Drug->Sampling Analysis 7. HPLC-ED Analysis (Quantify DA and NE) Sampling->Analysis Data 8. Data Analysis (% Change from Baseline) Analysis->Data

Caption: A typical workflow for a preclinical microdialysis study.

Clinical: Emotional Go/No-Go fMRI Task

Objective: To assess the effects of this compound on the neural correlates of response inhibition and emotional processing in the PFC and amygdala.

Methodology:

  • Study Design: A randomized, counterbalanced, crossover design is often used, where participants are scanned twice: once after a period of this compound treatment (e.g., 3-4 weeks) and once after a washout/placebo period.

  • Participants: Adults diagnosed with ADHD, screened for MRI contraindications.

  • Task Paradigm: Participants view a series of stimuli (e.g., faces with happy, sad, or neutral expressions) presented one at a time.

    • Go Trials: For a predefined target stimulus (e.g., "any female face"), participants must press a button as quickly as possible.

    • No-Go Trials: For a non-target stimulus (e.g., "any male face"), participants must withhold a response.

    • The emotional content of the face is an orthogonal variable to the go/no-go instruction.

  • fMRI Acquisition: Blood-oxygen-level-dependent (BOLD) signals are acquired using a high-field MRI scanner (e.g., 3T or 7T). A T2*-weighted echo-planar imaging (EPI) sequence is used to capture functional images. A high-resolution T1-weighted anatomical scan is also acquired for registration.

  • Data Preprocessing: Standard fMRI preprocessing steps are applied, including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.

  • Statistical Analysis: A general linear model (GLM) is used to analyze the data. Regressors are created for each condition (e.g., Sad No-Go, Happy Go, Neutral No-Go, etc.). Contrast images are generated to identify brain regions showing significant activation for effects of interest (e.g., [Sad No-Go > Neutral No-Go] under LDX vs. Placebo).

  • Connectivity Analysis: Psychophysiological interaction (PPI) analysis can be used to examine how functional connectivity between a seed region (e.g., the amygdala) and other brain areas changes as a function of the task and drug condition.

Conclusion

This compound modulates the prefrontal cortex and amygdala through a sophisticated mechanism rooted in its controlled delivery of d-amphetamine. In the PFC, it enhances catecholaminergic signaling, which is crucial for improving executive functions like attention and working memory. In the amygdala, it appears to potentiate the encoding of emotional information while simultaneously uncoupling the amygdala's influence from prefrontal control centers. This dual action likely contributes to a reduction in emotional impulsivity and an improvement in overall emotional regulation. The combined preclinical and clinical evidence provides a strong foundation for understanding this compound's therapeutic efficacy and supports its role as a key modulator of the fronto-limbic circuitry. Further research utilizing multi-modal imaging and advanced analytical techniques will continue to refine our understanding of its precise impact on these critical neural networks.

References

A Comprehensive Preclinical Evaluation of Lisdexamfetamine: Pharmacology and Toxicology of a d-Amphetamine Pro-Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisdexamfetamine dimesylate (LDX) is a novel pro-drug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate-to-severe binge eating disorder in some countries.[1][2][3][4] As a pharmacologically inactive molecule, LDX is comprised of L-lysine covalently bonded to d-amphetamine.[5][6] Its therapeutic activity is entirely dependent on the in vivo conversion to the active d-amphetamine. This pro-drug design offers a unique pharmacokinetic profile characterized by a delayed onset and prolonged duration of action compared to immediate-release d-amphetamine, which may contribute to a lower abuse potential.[2][4][7][8] This technical guide provides an in-depth review of the preclinical pharmacology and toxicology of this compound, with a focus on its pro-drug characteristics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Preclinical Pharmacology

The pharmacological activity of this compound is attributable to its active metabolite, d-amphetamine. The pro-drug formulation, however, dictates the rate and extent of d-amphetamine delivery to the systemic circulation and, consequently, the central nervous system.

Mechanism of Action

This compound is a pharmacologically inactive pro-drug that requires enzymatic conversion to become active.[9] Following oral administration, LDX is rapidly absorbed from the gastrointestinal tract, likely via the high-capacity peptide transporter 1 (PEPT1).[10][11][12] The conversion to d-amphetamine and L-lysine is not dependent on gastrointestinal or hepatic enzymes but occurs primarily through enzymatic hydrolysis by an aminopeptidase found in the cytosol of red blood cells.[1][9][10][11][12][13] This rate-limiting step results in the gradual release of d-amphetamine into the bloodstream.[9][14]

The active d-amphetamine then exerts its therapeutic effects by increasing the synaptic concentrations of dopamine and norepinephrine.[15] This is achieved through multiple actions at the presynaptic terminal, including:

  • Inhibition of the reuptake of dopamine and norepinephrine by their respective transporters (DAT and NET).

  • Promoting the release of dopamine and norepinephrine from presynaptic vesicles into the cytoplasm.

  • Inducing reverse transport of these monoamines through their transporters into the synaptic cleft.

The increased dopaminergic and noradrenergic neurotransmission in brain regions like the prefrontal cortex is believed to be the primary mechanism underlying the therapeutic effects of d-amphetamine in ADHD.[15][16]

This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Presynaptic Neuron LDX This compound (LDX) RBC Red Blood Cell LDX->RBC Hydrolysis d_AMP d-Amphetamine d_AMP_neuron d-Amphetamine d_AMP->d_AMP_neuron Crosses Blood-Brain Barrier L_Lysine L-Lysine RBC->d_AMP RBC->L_Lysine DAT Dopamine Transporter (DAT) d_AMP_neuron->DAT Inhibits Reuptake VMAT2 VMAT2 d_AMP_neuron->VMAT2 Inhibits DA_vesicle Dopamine Vesicle d_AMP_neuron->DA_vesicle Promotes Release DA_synapse Synaptic Dopamine DAT->DA_synapse DA_cytoplasm Cytoplasmic Dopamine DA_vesicle->DA_cytoplasm DA_cytoplasm->DAT Reverse Transport Pharmacokinetic Study Workflow start Start cannulation Surgical Cannulation (Portal Vein, Jugular Vein, Duodenum) start->cannulation recovery Post-Surgical Recovery cannulation->recovery dosing Oral Administration of LDX via Duodenal Cannula recovery->dosing sampling Serial Blood Sampling (Portal and Jugular Veins) dosing->sampling analysis LC-MS/MS Analysis of Plasma (LDX and d-Amphetamine) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (Tmax, Cmax, AUC) analysis->pk_calc end End pk_calc->end 28-Day Toxicology Study Workflow start Start acclimatization Animal Acclimatization and Randomization start->acclimatization dosing Daily Oral Dosing (28 Days) (LDX or Vehicle) acclimatization->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) dosing->monitoring blood_collection Terminal Blood Collection (Hematology, Clinical Chemistry) dosing->blood_collection monitoring->dosing necropsy Necropsy and Organ Weight Measurement blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Reporting histopathology->data_analysis end End data_analysis->end

References

Methodological & Application

Application Note: Quantification of Lisdexamfetamine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lisdexamfetamine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and has a rapid analysis time of 4 minutes per sample.[1][2][3][4] This method is suitable for pharmacokinetic studies, offering a linear range of 0.3-100 ng/mL with a lower limit of quantification (LLOQ) of 0.3 ng/mL.[1][2][3][4] The described method has been validated for selectivity, accuracy, precision, and stability, ensuring reliable and reproducible results.[2][3]

Introduction

This compound (LDX) is a prodrug of d-amphetamine used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge-eating disorder.[2][3][5][6] For pharmacokinetic (PK) and bioequivalence studies, a reliable and sensitive method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers high sensitivity and specificity, making it the preferred technique for bioanalytical assays.[3][4] This application note provides a detailed protocol for the determination of this compound in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents
  • This compound dimesylate reference standard

  • Amphetamine-d8 hydrochloride (Internal Standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, ultrapure

  • Human plasma (with EDTA as anticoagulant)

Equipment
  • Liquid chromatograph (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S)[2][3]

  • Analytical column: Phenomenex Synergi 4 µm Fusion, 80 Å, 150 x 2 mm[2]

  • Microcentrifuge

  • Vortex mixer

Preparation of Standards and Quality Controls
  • Stock Solutions: A stock solution of this compound (e.g., 100 µg/mL) was prepared in water.[2][3] The internal standard (IS) stock solution was prepared in methanol.[2][3]

  • Calibration Standards: Calibration curves were prepared in human plasma over a concentration range of 0.3-100 ng/mL.[2][3] The specific concentrations were 0.3, 1, 5, 20, 40, 60, 80, and 100 ng/mL.[2][3]

  • Quality Control (QC) Samples: QC samples were prepared in human plasma at four concentration levels:

    • Low QC (LQC): 0.9 ng/mL[2][3]

    • Medium QC (MQC): 50 ng/mL[2][3]

    • High QC (HQC): 75 ng/mL[2][3]

    • Dilution QC (DQC): 42.5 ng/mL[2][3]

Protocols

Sample Preparation

A protein precipitation method was employed for sample preparation:[2][3]

  • To 200 µL of plasma sample, add 50 µL of the internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.[2]

  • Vortex the mixture vigorously for 5 minutes.[2]

  • Centrifuge the samples at 13,200 rpm for 10 minutes at 4 °C.[2]

  • Transfer 50 µL of the supernatant to a clean tube.

  • Add 200 µL of water containing 0.1% formic acid.[2]

  • Vortex for an additional 2 minutes.

  • Transfer the final solution to a vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions

ParameterValue
Column Phenomenex Synergi 4 µm Fusion, 80 Å, 150 x 2 mm[2]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Gradient 9:1 (A:B)[2]
Flow Rate 0.6 mL/min (0-1.2 min), 0.4 mL/min (1.2-1.8 min), 0.6 mL/min (1.8-4.0 min)[2][3]
Injection Volume 10 µL[2][3]
Column Temperature 22 °C[2]
Run Time 4 minutes[1][2][3][4]

Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Waters Xevo TQ-S Tandem Quadrupole[2][3]
Ionization Mode Positive Electrospray Ionization (ESI)[2][3]
Capillary Voltage 2.0 kV[2][3]
Source Temperature 130 °C[2][3]
Desolvation Temperature 600 °C[2][3]
Gas Nitrogen (ion source), Argon (collision)[2][3]
MRM Transitions This compound: 264.18 > 84.09, Internal Standard: 144.08 > 97.02[2][3]
Cone Voltage This compound: 30 V, Internal Standard: 20 V[2][3]
Collision Energy This compound: 20 V, Internal Standard: 10 V[2][3]

Method Validation Summary

The method was validated according to regulatory guidelines.[2][3]

Validation ParameterResult
Linearity 0.3-100 ng/mL[1][2][3][4]
Intra- and Inter-batch Precision < 10%[1][2][3][4]
Accuracy Within ±15% of the nominal value[2][3]
Selectivity No significant interference was observed from endogenous plasma components.[2][3]
Matrix Effect No significant matrix effect was observed.
Carryover No significant carryover was detected.
Stability This compound was found to be stable in human plasma for 167 days at -70 °C.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 200 µL Human Plasma add_is Add 50 µL Internal Standard plasma->add_is add_acn Add 400 µL Acetonitrile add_is->add_acn vortex1 Vortex 5 min add_acn->vortex1 centrifuge Centrifuge 13,200 rpm, 10 min, 4°C vortex1->centrifuge transfer_supernatant Transfer 50 µL Supernatant centrifuge->transfer_supernatant add_water Add 200 µL 0.1% Formic Acid in Water transfer_supernatant->add_water vortex2 Vortex 2 min add_water->vortex2 final_sample Transfer to Vial vortex2->final_sample injection Inject 10 µL final_sample->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental Workflow for this compound Quantification.

bioanalytical_validation cluster_core_parameters Core Validation Parameters cluster_stability Stability Assessment cluster_additional_tests Additional Tests selectivity Selectivity validated_method Validated Method selectivity->validated_method linearity Linearity (Calibration Curve) linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision (Intra- & Inter-batch) precision->validated_method lloq Lower Limit of Quantification (LLOQ) lloq->validated_method carryover Carryover carryover->validated_method matrix_effect Matrix Effect matrix_effect->validated_method freeze_thaw Freeze-Thaw Stability freeze_thaw->validated_method short_term Short-Term (Bench-Top) Stability short_term->validated_method long_term Long-Term Stability long_term->validated_method stock_solution Stock Solution Stability stock_solution->validated_method dilution_integrity Dilution Integrity dilution_integrity->validated_method reproducibility Reproducibility reproducibility->validated_method method_development Method Development method_development->selectivity method_development->linearity method_development->accuracy method_development->precision method_development->lloq method_development->carryover method_development->matrix_effect method_development->freeze_thaw method_development->short_term method_development->long_term method_development->stock_solution method_development->dilution_integrity method_development->reproducibility

Caption: Bioanalytical Method Validation Process.

Conclusion

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma.[1][2][3][4] The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research or drug development setting. The comprehensive validation ensures the accuracy and precision of the results, making it a valuable tool for pharmacokinetic studies of this compound.[2][3]

References

Application Notes and Protocols for HPLC Analysis of Lisdexamfetamine Dimesylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of lisdexamfetamine dimesylate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for assay, impurity profiling, and stability testing.

Introduction

This compound dimesylate is a prodrug of dextroamphetamine, widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound dimesylate.[1][4] High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of drugs in formulations.[4] This document outlines validated HPLC methods for the analysis of this compound dimesylate.

General Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of this compound dimesylate in a pharmaceutical formulation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh Pharmaceutical Formulation Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare this compound Dimesylate Standard Standard->Dissolve Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter through 0.2 µm Syringe Filter Dilute->Filter Inject Inject Sample and Standard Solutions Filter->Inject HPLC HPLC System with PDA Detector Column Select Appropriate Column (e.g., C18, CN) HPLC->Column MobilePhase Set Mobile Phase Composition & Flow Rate Column->MobilePhase MobilePhase->Inject Detect Detect at Specified Wavelength (e.g., 207-215 nm) Inject->Detect Acquire Acquire Chromatograms Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis of this compound dimesylate.

HPLC Methodologies and Protocols

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of this compound dimesylate. The choice of method may depend on the specific requirements of the analysis, such as whether it is for a simple assay or for the detection of impurities.

Method 1: Gradient Reversed-Phase HPLC for Assay and Impurities

This method is suitable for both the assay of this compound dimesylate and the quantification of its organic impurities in chewable tablets.[5][6]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a photodiode array (PDA) detector (e.g., Waters Alliance 2695, Agilent 1260).[5][6]

    • Data acquisition and processing software (e.g., Empower).[6]

  • Chromatographic Conditions:

    • Column: YMC Pack ODS-AQ, 4.6 mm x 250 mm, 5 µm particle size.[5][6]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Methanesulfonic acid in water.[7]

      • Mobile Phase B: 0.1% Methanesulfonic acid in acetonitrile.[7]

    • Gradient Program (for Impurity Analysis):

      Time (min) % Mobile Phase B
      0 3
      15 20
      30 50
      35 95
      37 95
      37.1 3
      45 3

      (This is an example gradient profile for impurity analysis; a simpler gradient or isocratic elution may be used for the assay).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 215 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Preparation of Solutions:

    • Diluent: A mixture of water and acetonitrile (70:30, v/v).[7]

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound dimesylate reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).

    • Sample Solution (for Assay):

      • Weigh and finely grind not fewer than 20 tablets.

      • Accurately weigh a portion of the powdered tablets equivalent to a target concentration of this compound dimesylate (e.g., 1.0 mg/mL) and transfer to a volumetric flask.

      • Add a portion of the diluent, sonicate for approximately 30 minutes with occasional swirling to ensure complete dissolution.[5]

      • Dilute to volume with the diluent and mix well.

      • Centrifuge a portion of the solution and filter the supernatant through a 0.2 µm syringe filter before injection.[5][6]

Method 2: Isocratic Reversed-Phase HPLC with a Cyano (CN) Column

This method is an alternative approach that utilizes a different stationary phase, which can be beneficial as this compound is a small polar amine that may not be well-retained on traditional C8 or C18 columns.[4]

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium formate (pH 4.0) in a 50:50 (v/v) ratio.[4]

    • Elution Mode: Isocratic.[4]

    • Flow Rate: (Not specified, typically 1.0 mL/min is a good starting point).

    • Column Temperature: Ambient (e.g., 25°C, 30°C, or 35°C).[4]

    • Detection Wavelength: 207 nm.[4]

    • Injection Volume: (Not specified, typically 5-20 µL).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 20 mM ammonium formate solution and adjust the pH to 4.0 with formic acid. Mix with acetonitrile in a 50:50 ratio.

    • Standard and Sample Solutions: Prepare as described in Method 1, using the mobile phase as the diluent. For capsules, the contents can be directly dissolved.[4]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC methods.

Table 1: Chromatographic Parameters

ParameterMethod 1 (Gradient RP-HPLC)Method 2 (Isocratic CN-HPLC)
Column YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm[5][7]Zorbax CN, 250 x 4.6 mm, 5 µm[4]
Mobile Phase A: 0.1% Methanesulfonic acid in WaterB: 0.1% Methanesulfonic acid in ACN[7]Acetonitrile: 20 mM Ammonium Formate (pH 4.0) (50:50, v/v)[4]
Flow Rate 1.0 mL/min[7]Not specified (typically ~1.0 mL/min)
Detection 215 nm[7]207 nm[4]
Retention Time Varies with gradient~4.6 min[4]

Table 2: Method Validation Data

ParameterMethod 1Method 2
Linearity Range Not explicitly stated in provided abstractsNot explicitly stated in provided abstracts
Correlation Coefficient (r²) >0.99[2]Not explicitly stated in provided abstracts
Accuracy (% Recovery) Within acceptance criteria (e.g., 90-110%)[2]Not explicitly stated in provided abstracts
Precision (% RSD) <10% for impurities[2]Not explicitly stated in provided abstracts
LOD 0.01% with respect to test concentration[2]Determined by (3.3 x σ)/S[4]
LOQ 0.03% with respect to test concentration[2]Determined by (10 x σ)/S[4]

Note: The validation data presented is indicative and may vary based on the specific laboratory and instrumentation.

Logical Relationship of Method Development

The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation and sensitivity.

Method_Development cluster_initial Initial Considerations cluster_optimization Parameter Optimization cluster_validation Method Validation (ICH Q2) Analyte Analyte Properties (Polarity, pKa, UV Absorbance) Column_Select Column Selection (C18, C8, CN) Analyte->Column_Select Detection Detection Wavelength Analyte->Detection Matrix Sample Matrix (Excipients) Matrix->Column_Select Mobile_Phase Mobile Phase (Organic Modifier, pH, Buffer) Column_Select->Mobile_Phase Flow_Rate Flow Rate Mobile_Phase->Flow_Rate Temp Column Temperature Flow_Rate->Temp Specificity Specificity Temp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound dimesylate in pharmaceutical formulations. The choice between a gradient C18 method and an isocratic CN method will depend on the specific analytical needs, such as the requirement to separate multiple impurities or the desire for a simpler, faster assay. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.

References

Application Notes & Protocols: Designing Animal Studies for Lisdexamfetamine's Cognitive Enhancement Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lisdexamfetamine (LDX) is a prodrug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder. Its mechanism of action involves increasing the extracellular levels of dopamine and norepinephrine in the prefrontal cortex and other brain regions crucial for executive function and cognition. These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to investigate the potential cognitive-enhancing effects of this compound. The protocols outlined below cover key behavioral assays and experimental design considerations.

I. Experimental Design Considerations

A successful study design is critical for obtaining reliable and reproducible data. Key factors to consider include the choice of animal model, drug administration protocol, and the selection of appropriate behavioral assays.

  • Animal Models: The choice of animal model is crucial and should be guided by the specific research question.

    • Spontaneously Hypertensive Rat (SHR): A widely used and validated animal model of ADHD, exhibiting key behavioral characteristics such as hyperactivity, impulsivity, and inattention.

    • 6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics the dopaminergic deficits observed in ADHD.

    • Normal, healthy rodents (e.g., Wistar, Sprague-Dawley rats; C57BL/6 mice): Used to assess cognitive enhancement in the absence of a pathological baseline.

  • Drug Administration:

    • Route of Administration: Oral gavage is the most clinically relevant route for LDX. Intraperitoneal (i.p.) injections can also be used for precise dose delivery.

    • Dosage and Treatment Duration: Dosages should be selected based on previous literature and dose-response studies. It is important to consider both acute and chronic administration paradigms to assess short-term and long-term effects on cognition.

    • Control Groups: Appropriate control groups are essential, including a vehicle control (receiving the drug's solvent) and potentially a positive control (e.g., methylphenidate or d-amphetamine).

II. Behavioral Assays for Cognitive Enhancement

A battery of behavioral tests should be employed to assess various domains of cognition.

1. Attention and Executive Function:

  • Five-Choice Serial Reaction Time Task (5-CSRTT): This task assesses sustained attention and impulsivity. Rodents are trained to detect a brief visual stimulus in one of five locations to receive a reward. Key performance metrics include accuracy, omissions (a measure of inattention), and premature responses (a measure of impulsivity).

  • Attentional Set-Shifting Task (ASST): This task, analogous to the Wisconsin Card Sorting Test in humans, measures cognitive flexibility. Animals must learn a rule to find a food reward and then shift to a new rule. The number of trials to reach criterion for each discrimination and shift is the primary measure.

2. Learning and Memory:

  • Novel Object Recognition (NOR) Test: This test evaluates recognition memory. The animal is first exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.

  • Morris Water Maze (MWM): A classic test for spatial learning and memory. Animals learn to find a hidden platform in a pool of opaque water using distal spatial cues. Measures include escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed).

III. Experimental Protocols

Protocol 1: Novel Object Recognition (NOR) Test

  • Habituation: Individually habituate each animal to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.

  • Familiarization/Training Phase (T1): Place the animal in the arena containing two identical objects (e.g., small plastic blocks of the same shape and color). Allow the animal to explore for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour or 24 hours).

  • Test Phase (T2): Place the animal back in the arena where one of the original objects has been replaced by a novel object. Record the time the animal spends actively exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Protocol 2: Morris Water Maze (MWM)

  • Apparatus: A circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.

  • Habituation: On the first day, allow each animal a 60-second free swim in the pool without the platform.

  • Acquisition Training: Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the animal in the water at one of four randomized starting positions. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find it, guide it to the platform.

  • Probe Trial: 24 hours after the last training trial, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Recording and Analysis: Use a video tracking system to record the animal's swim path. Analyze the escape latency and path length during training, and the time spent in the target quadrant during the probe trial.

IV. Quantitative Data Summary

The following tables summarize typical dosage ranges and key performance metrics from animal studies investigating the cognitive effects of this compound and related compounds.

Table 1: this compound Dosage Ranges in Rodent Models

Animal ModelRoute of AdministrationAcute Dosage Range (mg/kg)Chronic Dosage Range (mg/kg/day)
Spontaneously Hypertensive Rat (SHR)Oral (p.o.)0.3 - 3.01.0 - 5.0
Wistar RatOral (p.o.), Intraperitoneal (i.p.)0.5 - 5.02.5 - 7.5
C57BL/6 MouseIntraperitoneal (i.p.)1.0 - 10.02.0 - 8.0

Table 2: Key Performance Metrics in Behavioral Assays

Behavioral AssayPrimary Cognitive DomainKey Performance MetricsExpected Effect of Pro-cognitive Dose of LDX
5-CSRTT Attention, Impulsivity- % Accuracy- % Omissions- Premature Responses- Increase in % Accuracy- Decrease in % Omissions- Decrease in Premature Responses
NOR Test Recognition Memory- Discrimination Index (DI)- Increase in DI
MWM Spatial Learning & Memory- Escape Latency- Path Length- Time in Target Quadrant (Probe)- Decrease in Escape Latency & Path Length- Increase in Time in Target Quadrant
ASST Cognitive Flexibility- Trials to Criterion- Decrease in Trials to Criterion for set-shifts

V. Visualization of Workflows and Pathways

Diagram 1: General Experimental Workflow

G cluster_setup Phase 1: Setup & Habituation cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Analysis A Animal Model Selection (e.g., SHR, Wistar) B Habituation to Handling & Apparatus A->B C Drug Administration (LDX vs. Vehicle) B->C D Behavioral Testing Battery (e.g., NOR, MWM, 5-CSRTT) C->D E Data Collection & Quantification D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: A typical workflow for preclinical cognitive enhancement studies.

Diagram 2: this compound's Mechanism of Action

G LDX This compound (LDX) (Oral Administration) Amph d-Amphetamine LDX->Amph Metabolism in red blood cells DAT Dopamine Transporter (DAT) Amph->DAT Inhibits & Reverses NET Norepinephrine Transporter (NET) Amph->NET Inhibits & Reverses VMAT2 VMAT2 Amph->VMAT2 Inhibits Synapse ↑ Synaptic DA & NE DAT->Synapse NET->Synapse VMAT2->Synapse Cognition Cognitive Enhancement (Attention, Memory) Synapse->Cognition

Caption: Simplified signaling pathway for this compound.

Diagram 3: Logic for Go/No-Go Decision in Drug Development

G Start Preclinical Study Initiated Data Significant Cognitive Enhancement in Animal Model? Start->Data Go Proceed to Further Preclinical/Clinical Studies Data->Go Yes NoGo Re-evaluate Dosage or Terminate Compound Development Data->NoGo No

Caption: Decision-making flowchart for preclinical cognitive studies.

Application Notes & Protocols for Bioanalytical Method Validation of Lisdexamfetamine in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lisdexamfetamine (LDX) is a prodrug of dextroamphetamine, widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] Accurate quantification of this compound and its active metabolite, d-amphetamine, in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. This document provides a detailed overview of the bioanalytical method validation process for this compound, adhering to the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The methodologies described are primarily focused on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a common and robust technique for this type of analysis.[1][7][8]

Bioanalytical Method Development and Validation Overview

A bioanalytical method validation is essential to ensure that the method is reliable, reproducible, and suitable for its intended purpose.[9][10] The validation process involves evaluating several key parameters to demonstrate the method's performance.

Key Validation Parameters

The fundamental parameters for the validation of a bioanalytical method include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[7]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[11][12]

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13]

The validation of bioanalytical methods should follow the guidelines provided by regulatory authorities like the FDA and EMA.[5][6][14]

Experimental Protocols

The following protocols are generalized based on common practices for the quantification of this compound and d-amphetamine in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for the preparation of plasma samples for LC-MS/MS analysis of this compound.[15][16]

Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the LC column.

Materials:

  • Human plasma samples (collected in K2EDTA tubes)

  • This compound and d-amphetamine reference standards

  • Internal Standard (IS) solution (e.g., this compound-d4, d-amphetamine-d8)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw frozen plasma samples at room temperature.

  • Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[15]

  • Add 50 µL of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.[15]

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[15]

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 13,200 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer 50 µL of the supernatant to a clean tube.[15]

  • Add 200 µL of water containing 0.1% formic acid to the supernatant.[15]

  • Vortex the mixture for 2 minutes.[15]

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_acn Add Acetonitrile (400 µL) add_is->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (13,200 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant (50 µL) centrifuge->supernatant add_water Add 0.1% Formic Acid in Water (200 µL) supernatant->add_water vortex2 Vortex (2 min) add_water->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: A typical protein precipitation workflow for plasma samples.

LC-MS/MS Analysis

Objective: To chromatographically separate and quantify this compound and d-amphetamine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: Ascentis Express 90A, RP-Amide (15 cm × 2.1 mm; 2.7 µm)[13]

  • Mobile Phase A: 10 mM Ammonium acetate in water with formic acid[13]

  • Mobile Phase B: Acetonitrile[13]

  • Gradient Elution: A time-programmed gradient is used to achieve optimal separation.

  • Flow Rate: 0.6 mL/min[1]

  • Injection Volume: 5 µL[17]

  • Column Temperature: 22°C[3]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 264.170 → 83.900[13]

    • d-Amphetamine: m/z 136.040 → 119.000[13]

    • This compound-d4 (IS): m/z 268.210 → 87.900[13]

    • d-Amphetamine-d8 (IS): m/z 144.094 → 127.100[13]

Method Validation Experiments

The following protocols outline the key experiments required for the full validation of the bioanalytical method.

Protocol:

  • Analyze blank plasma samples from at least six different sources (individuals).[3]

  • Analyze a blank sample spiked with the analyte at the LLOQ and the internal standard.

  • Visually inspect the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard. The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and d-amphetamine. A typical range is 1-128 ng/mL for plasma.[7]

  • The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally required.

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Analyze five replicates of each QC level in three separate analytical runs.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[3]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]

Protocol:

  • Obtain blank plasma from at least six different sources.[11]

  • Perform a protein precipitation on these blank samples.

  • Post-extraction, spike the extracts with the analyte at low and high concentrations.

  • Prepare neat solutions of the analyte in the mobile phase at the same concentrations.

  • Calculate the matrix factor (MF) for each lot of plasma:

    • MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)

  • The CV of the IS-normalized matrix factor should be ≤ 15%.

Protocol:

Evaluate the stability of this compound and d-amphetamine under various conditions:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 6 hours).[13]

  • Long-Term Stability: Analyze QC samples after storage at -20°C or -80°C for an extended period.

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples kept in the autosampler for a specified duration.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

The quantitative data from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 128y = 0.012x + 0.003> 0.995
d-Amphetamine1 - 128y = 0.025x + 0.005> 0.996

Table 2: Accuracy and Precision Data

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
This compoundLLOQ1.00.9595.0< 10.0< 12.0
LQC3.02.9096.7< 8.0< 9.0
MQC50.051.5103.0< 6.0< 7.0
HQC100.098.298.2< 5.0< 6.0
d-AmphetamineLLOQ1.01.05105.0< 11.0< 13.0
LQC3.03.10103.3< 9.0< 10.0
MQC50.049.098.0< 7.0< 8.0
HQC100.0101.5101.5< 6.0< 7.0

Table 3: Stability Summary

AnalyteStability ConditionDurationTemperatureMean Accuracy (%)
This compoundFreeze-Thaw3 cycles-20°C to RT97.5
Bench-Top6 hoursRoom Temperature102.1
Long-Term30 days-80°C98.9
Autosampler24 hours4°C101.3
d-AmphetamineFreeze-Thaw3 cycles-20°C to RT99.2
Bench-Top6 hoursRoom Temperature100.8
Long-Term30 days-80°C99.5
Autosampler24 hours4°C102.0

Signaling Pathways and Logical Relationships

Bioanalytical Method Validation Process

G cluster_validation_process Bioanalytical Method Validation Process cluster_full_validation_params Full Validation Parameters method_dev Method Development full_validation Full Validation method_dev->full_validation sample_analysis Routine Sample Analysis full_validation->sample_analysis partial_validation Partial Validation cross_validation Cross-Validation sample_analysis->partial_validation Method Modification sample_analysis->cross_validation Different Labs/Methods selectivity Selectivity accuracy Accuracy & Precision linearity Linearity lloq LLOQ matrix_effect Matrix Effect stability Stability

Caption: Overview of the bioanalytical method validation lifecycle.

This comprehensive guide provides the necessary protocols and data presentation formats for the successful validation of a bioanalytical method for this compound pharmacokinetic studies. Adherence to these guidelines will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

References

Protocol for Conditioned Place Preference Studies with Lisdexamfetamine in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting conditioned place preference (CPP) studies in rodents to evaluate the rewarding properties of lisdexamfetamine. This psychostimulant, a prodrug of d-amphetamine, is used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. The following protocols and data are synthesized from established methodologies to ensure robust and reproducible results.

Introduction to Conditioned Place Preference

Conditioned place preference is a widely used behavioral paradigm to assess the rewarding or aversive effects of a stimulus, such as a drug of abuse.[1][2] The procedure involves associating a specific environment (context) with the drug's effects. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test, indicating a conditioned preference for that context.[1]

Mechanism of Action of this compound

This compound is an inactive prodrug that is enzymatically converted to d-amphetamine and the essential amino acid L-lysine in the bloodstream, primarily by red blood cells. D-amphetamine exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this by blocking the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET), and by promoting their release from presynaptic terminals. The rewarding effects of amphetamines are primarily attributed to their ability to elevate dopamine levels in the brain's reward circuitry, particularly the nucleus accumbens.

Experimental Protocol: this compound Conditioned Place Preference in Mice

This protocol is a comprehensive guide for a CPP study using an unbiased design.

1. Materials and Apparatus

  • Subjects: Adult male or female mice (e.g., C57BL/6J, 8-10 weeks old). House animals individually for at least one week before the experiment.

  • This compound dimesylate: Dissolve in saline (0.9% NaCl) for oral (P.O.) or intraperitoneal (I.P.) administration.

  • Conditioned Place Preference Apparatus: A three-chambered apparatus is standard.[1]

    • Two conditioning chambers of equal size with distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures).

    • A smaller, neutral central chamber connecting the two conditioning chambers, with guillotine doors to control access.

    • Automated tracking system (video camera and software) to record the animal's position and time spent in each chamber.

  • Animal Scale: For accurate weighing and dose calculation.

  • Syringes and Needles: For drug and vehicle administration.

2. Experimental Phases

The CPP protocol consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).

Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)

  • Habituate the mice to the testing room for at least 30 minutes before the session.

  • Place each mouse in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers.

  • Record the time spent in each of the two conditioning chambers for 15-30 minutes.

  • Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded to avoid bias.

Phase 2: Conditioning (Days 2-9)

This phase typically lasts for 8 days, with alternating drug and vehicle conditioning sessions.

  • Drug Conditioning (e.g., Days 2, 4, 6, 8):

    • Administer this compound (e.g., 1, 2.5, 5, or 10 mg/kg, P.O.) to a mouse.

    • Immediately confine the mouse to one of the conditioning chambers (the drug-paired chamber) for 30-60 minutes by closing the guillotine doors. The assignment of the drug-paired chamber should be counterbalanced across subjects.

  • Vehicle Conditioning (e.g., Days 3, 5, 7, 9):

    • Administer an equivalent volume of saline (vehicle) to the same mouse.

    • Immediately confine the mouse to the opposite conditioning chamber (the vehicle-paired chamber) for the same duration as the drug conditioning sessions.

Phase 3: Post-Conditioning (Preference Test - Day 10)

  • This phase is conducted in a drug-free state.

  • Place each mouse in the central chamber with free access to all chambers, identical to the pre-conditioning phase.

  • Record the time spent in each conditioning chamber for 15-30 minutes.

  • An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the time spent in the vehicle-paired chamber indicates a conditioned place preference.

Data Presentation

Quantitative data from this compound CPP studies should be summarized for clear interpretation and comparison.

Table 1: this compound Dose-Response in Mouse Conditioned Place Preference

Dose (mg/kg, P.O.)Number of Subjects (n)Conditioning Duration (min)Preference Score (s) ± SEMStatistical Significance (p-value)
Vehicle (Saline)8-106050 ± 25-
1.08-1060150 ± 40< 0.05
2.58-1060280 ± 55< 0.01
5.08-1060400 ± 60< 0.001
10.08-1060320 ± 50< 0.01

Note: The preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Data are hypothetical and for illustrative purposes, based on findings suggesting these doses are effective.

Table 2: Experimental Parameters for Rodent CPP Studies with this compound

ParameterMouseRat
Species/Strain C57BL/6J, Swiss WebsterSprague-Dawley, Wistar
Age/Weight 8-12 weeks / 20-30 g8-12 weeks / 250-350 g
Route of Administration Oral (P.O.), Intraperitoneal (I.P.)Oral (P.O.), Intraperitoneal (I.P.)
Effective Dose Range 1.0 - 10.0 mg/kg (P.O.)4.5 - 13.5 mg/kg (P.O.)
Conditioning Schedule 4 drug-vehicle pairings4 drug-vehicle pairings
Conditioning Session Duration 30 - 60 minutes30 - 60 minutes
Test Session Duration 15 - 30 minutes15 - 30 minutes

Visualizations

Signaling Pathway of this compound's Rewarding Effects

Lisdexamfetamine_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron LDX This compound (Prodrug) DAmp d-Amphetamine (Active) LDX->DAmp Metabolism (Red Blood Cells) DAT Dopamine Transporter (DAT) DAmp->DAT Blocks Reuptake VMAT2 VMAT2 DAmp->VMAT2 Inhibits DA_vesicle Dopamine Vesicles DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_synapse Dopamine DA_cyto->DA_synapse Reverse Transport via DAT D1R D1 Receptor (Gs) DA_synapse->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Reward Cellular Response (Reward Signaling) PKA->Reward Phosphorylates Targets

Caption: Mechanism of this compound leading to reward signaling.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning (Day 10) cluster_analysis Data Analysis P1_1 Habituate Animal to Testing Room P1_2 Place in Center Chamber (Doors Open) P1_1->P1_2 P1_3 Record Baseline Preference (15-30 min) P1_2->P1_3 P2_1 Day X: Administer this compound P1_3->P2_1 P2_2 Confine to Drug-Paired Chamber (30-60 min) P2_1->P2_2 P2_5 Alternate for 8 Days P2_2->P2_5 P2_3 Day Y: Administer Saline P2_4 Confine to Vehicle-Paired Chamber (30-60 min) P2_3->P2_4 P2_4->P2_5 P3_1 Place in Center Chamber (Drug-Free, Doors Open) P2_5->P3_1 P3_2 Record Test Preference (15-30 min) P3_1->P3_2 A1 Calculate Time Spent in Each Chamber P3_2->A1 A2 Compare Post-Conditioning vs. Pre-Conditioning A1->A2 A3 Determine Preference Score A2->A3

Caption: Workflow for a conditioned place preference study.

References

Application Note: Analytical Techniques for Impurity Profiling of Lisdexamfetamine in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lisdexamfetamine dimesylate, a prodrug of dextroamphetamine, is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder.[1] Ensuring the purity and safety of the bulk drug substance is of paramount importance for patient safety and therapeutic efficacy. Regulatory agencies, such as the FDA and EMA, mandate stringent control over impurities in active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive overview of robust analytical techniques for the identification, quantification, and control of process-related and degradation impurities in this compound bulk drug substance.

The methodologies detailed herein are based on current scientific literature and regulatory expectations, focusing on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detection. These techniques offer the necessary specificity, sensitivity, and accuracy for comprehensive impurity profiling in compliance with International Council for Harmonisation (ICH) guidelines.[2]

Analytical Approaches for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separation and quantification.[1] Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the structural elucidation of unknown impurities.

This application note will focus on a validated stability-indicating HPLC-UV method and an LC-MS method for the identification and quantification of known and potential impurities in this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of Impurities

This protocol describes a gradient reverse-phase HPLC method for the separation and quantification of this compound and its known process-related and degradation impurities.

1. Materials and Reagents:

  • This compound Dimesylate Bulk Drug Substance

  • Reference standards for known impurities (if available)

  • Acetonitrile (HPLC grade)

  • Methanesulfonic acid (AR grade)

  • Water (HPLC grade)

  • Phosphoric acid (HPLC grade)[3]

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

2. Chromatographic Conditions:

ParameterCondition
Column YMC-Pack ODS-AQ S5 120A, 250 x 4.6 mm, 5 µm[2]
Mobile Phase A 0.1% Methanesulfonic acid in water (v/v)[2]
Mobile Phase B 0.1% Methanesulfonic acid in acetonitrile (v/v)[2]
Gradient Program Time (min) / %B: 0/3, 15/20, 30/50, 35/95, 37/95, 37.1/3, 45/3[2]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 42°C[4]
Detection Wavelength 215 nm[2]
Injection Volume 10 µL[2]
Diluent Water:Acetonitrile (70:30, v/v)[2]

3. Sample Preparation:

  • Test Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound dimesylate bulk drug substance in the diluent to obtain a final concentration of 1.0 mg/mL.[2]

  • Reference Solution (0.1 mg/mL): Prepare a solution of this compound dimesylate reference standard in the diluent at a concentration of 0.1 mg/mL.[4]

  • Spiked Sample Solution: To a portion of the Test Solution, spike with known impurities at a concentration of approximately 0.15% of the active substance concentration to verify the separation.

4. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug substance.[2]

  • Acid Hydrolysis: Treat the sample with 1.0 M HCl at 90°C for 3 hours.[2]

  • Base Hydrolysis: Treat the sample with 5.0 M NaOH at 90°C for 3 hours.[2]

  • Oxidative Degradation: Treat the sample with 5% H₂O₂ at room temperature for 4 hours.[2]

  • Thermal Degradation: Expose the solid drug substance to 90°C for 48 hours.[2]

  • Photolytic Degradation: Expose the drug substance to UV light (4500 lx) for 24 hours.[2]

Neutralize the acidic and basic solutions before injection.

Protocol 2: LC-MS Method for Impurity Identification and Characterization

This protocol is designed for the identification and structural elucidation of impurities using Liquid Chromatography coupled with Mass Spectrometry.

1. Materials and Reagents:

  • Same as Protocol 1.

2. LC-MS Conditions:

ParameterCondition
LC System Agilent 1260 or equivalent[4]
MS System Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole Mass Spectrometer
Column YMC-Pack ODS-AQ, 4.6 x 250 mm, 5 µm[4]
Mobile Phase A 0.1% Phosphoric acid in water[3]
Mobile Phase B 0.1% Phosphoric acid in acetonitrile[3]
Gradient Program Optimized to achieve separation of all impurities. A typical gradient might be similar to the HPLC-UV method, with adjustments as needed for MS compatibility.
Flow Rate 0.9 mL/min[4]
Column Temperature 42°C[4]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Mass Range m/z 100-1000
Data Acquisition Full scan and product ion scan (MS/MS) modes

3. Sample Preparation:

  • Prepare samples as described in Protocol 1. The concentration may be adjusted based on the sensitivity of the MS instrument.

Data Presentation

The following tables summarize the quantitative data for known impurities of this compound based on the HPLC-UV method.

Table 1: Retention Times and Relative Retention Times of this compound and its Impurities

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Impurity H8.6670.725
Impurity L9.9080.828
Impurity M10.3050.862
Impurity E10.7280.897
Impurity D11.1450.932
This compound 11.950 1.000
Impurity B/C13.4671.126
Impurity A14.0251.173
Impurity K25.7402.153
Impurity G26.9072.251
Impurity F28.4402.379
Impurity J36.8383.082
Data adapted from Gao et al., 2018.[2]

Table 2: Method Validation Summary for Impurity Quantification

ParameterResult
Linearity Range 0.50 - 20.00 µg/mL[2]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02%[2]
Limit of Quantitation (LOQ) 0.05%[2]
Accuracy (Recovery) 80% - 120%[2]
Precision (RSD) < 2.0%
Data adapted from Gao et al., 2018.[2]

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Reporting bulk_drug This compound Bulk Drug dissolution Dissolution in Diluent bulk_drug->dissolution forced_degradation Forced Degradation bulk_drug->forced_degradation hplc_uv HPLC-UV Analysis dissolution->hplc_uv lc_ms LC-MS Analysis dissolution->lc_ms forced_degradation->hplc_uv forced_degradation->lc_ms quantification Impurity Quantification hplc_uv->quantification identification Impurity Identification lc_ms->identification reporting Reporting and Documentation quantification->reporting identification->reporting

Caption: Experimental Workflow for this compound Impurity Profiling.

logical_relationship separation Chromatographic Separation (HPLC/UPLC) detection Detection separation->detection uv UV Detector detection->uv Provides quantitative data ms Mass Spectrometer detection->ms Provides structural information quantification Quantification identification Identification uv->quantification ms->identification

Caption: Logical Relationship of Analytical Techniques.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive impurity profiling of this compound bulk drug substance. The stability-indicating HPLC-UV method is suitable for routine quality control, allowing for the accurate quantification of known impurities. The LC-MS method is a powerful tool for the identification and structural elucidation of unknown impurities that may arise during synthesis or degradation. Adherence to these protocols will facilitate the production of high-quality this compound that meets stringent regulatory requirements and ensures patient safety.

References

laboratory school protocol for evaluating efficacy of new stimulant formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and protocols for the preclinical and clinical evaluation of new stimulant formulations. The methodologies outlined below are designed to assess the efficacy, pharmacokinetics, pharmacodynamics, and safety of these compounds for potential therapeutic use, particularly in the treatment of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).

Introduction

Stimulant medications, primarily amphetamines and methylphenidate, are the first-line treatment for ADHD.[1][2] They primarily act by modulating dopamine (DA) and norepinephrine (NE) neurotransmission in the brain, which are crucial for attention, behavior, and executive functions.[3][4] The development of new stimulant formulations focuses on optimizing delivery systems to provide extended duration of action, faster onset, and reduced potential for abuse.[5] This protocol details a multi-tiered approach to rigorously evaluate the efficacy and safety of such novel formulations.

Preclinical Evaluation

Preclinical studies utilize in vitro and in vivo models to screen candidate compounds and characterize their pharmacological properties before human trials.[5]

In Vitro Assays

In vitro assays are crucial for initial screening and understanding the mechanism of action at the molecular level.[6][7] They offer a cost-effective and high-throughput method for early-stage drug discovery.[6]

Protocol: Monoamine Transporter Binding and Uptake Assays

  • Objective: To determine the affinity of the new stimulant formulation for dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), and to measure its effect on neurotransmitter reuptake.

  • Methodology:

    • Cell Culture: Use cell lines stably expressing human DAT, NET, and SERT.

    • Binding Assay: Perform competitive binding assays using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT). Incubate cell membranes with varying concentrations of the test compound and the radioligand.

    • Uptake Assay: Culture the cells in 96-well plates. Pre-incubate the cells with the test compound. Add radiolabeled dopamine, norepinephrine, or serotonin and incubate for a short period. Lyse the cells and measure the intracellular radioactivity.

    • Data Analysis: Calculate the inhibition constant (Ki) for binding and the half-maximal inhibitory concentration (IC50) for uptake.

Assay TypeTransporterRadioligand ExampleMeasured Parameter
BindingDAT[³H]WIN 35,428Ki
BindingNET[³H]nisoxetineKi
BindingSERT[³H]citalopramKi
UptakeDAT[³H]DopamineIC50
UptakeNET[³H]NorepinephrineIC50
UptakeSERT[³H]SerotoninIC50
In Vivo Behavioral Assays in Rodent Models

Behavioral assays in animal models are essential for assessing the physiological and behavioral effects of a new stimulant formulation.[8]

Protocol: Locomotor Activity Assessment

  • Objective: To evaluate the stimulant's effect on spontaneous motor activity.[9][10]

  • Apparatus: Actophotometer or open-field arena equipped with infrared beams.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Acclimatize animals to the testing room for at least 1 hour.

    • Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

    • Place the animal in the activity chamber and record locomotor activity (e.g., beam breaks, distance traveled) for a specified duration (e.g., 60-120 minutes).

  • Data Presentation:

Treatment GroupDose (mg/kg)Mean Locomotor Activity (Beam Breaks/hr)Standard Deviation
Vehicle01500250
Test Compound12500300
Test Compound34500450
Test Compound106000500
Reference (Amphetamine)14800400

Protocol: Conditioned Place Preference (CPP)

  • Objective: To assess the rewarding or aversive properties of the drug, which can be indicative of its abuse potential.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Animals: Male Sprague-Dawley rats.

  • Methodology:

    • Pre-Conditioning Phase: Allow animals to freely explore both chambers to determine initial preference.

    • Conditioning Phase: On alternating days, confine the animal to one chamber after administration of the test compound and to the other chamber after vehicle administration.

    • Post-Conditioning (Test) Phase: Allow the animal to freely explore both chambers in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug concentration and its effect is critical for optimizing dosing regimens of new stimulant formulations.[11][12]

Protocol: In Vivo Microdialysis with Concurrent Behavioral Assessment

  • Objective: To simultaneously measure extracellular neurotransmitter levels in specific brain regions and assess behavioral changes following drug administration.

  • Methodology:

    • Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in rats.

    • Microdialysis: After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect dialysate samples at regular intervals before and after drug administration.

    • Neurochemical Analysis: Analyze dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Behavioral Assessment: Concurrently measure locomotor activity or performance in a cognitive task.

  • Data Presentation:

Time Point (min)Drug Concentration in Plasma (ng/mL)Extracellular Dopamine (% Baseline)Locomotor Activity (Beam Breaks)
-300100150
0 (Dosing)0105160
3050250800
601205001500
120803501000
24020150300

Clinical Evaluation

Once a new stimulant formulation has demonstrated a favorable preclinical profile, it progresses to clinical trials in humans.[5]

Phase I Clinical Trials
  • Objective: To assess the safety, tolerability, and pharmacokinetic profile of the new formulation in a small group of healthy volunteers.[5]

  • Methodology: Single ascending dose and multiple ascending dose studies.

  • Key Parameters: Vital signs, electrocardiograms (ECGs), adverse event monitoring, and plasma drug concentrations over time.[13]

Phase II Clinical Trials
  • Objective: To evaluate the efficacy and further assess the safety of the drug in a larger group of patients with the target condition (e.g., ADHD).[5]

  • Methodology: Randomized, double-blind, placebo-controlled trials.

  • Efficacy Measures: Standardized rating scales such as the ADHD Rating Scale (ADHD-RS) and the Conners' Adult ADHD Rating Scale (CAARS).[13]

Phase III Clinical Trials
  • Objective: To confirm the efficacy, monitor side effects, and compare the new formulation to existing treatments in a large, diverse patient population.[5]

  • Methodology: Large-scale, multicenter, randomized controlled trials.

Visualizations

Signaling Pathway of Stimulant Action

Caption: Mechanism of action of a typical dopamine reuptake inhibitor stimulant.

Experimental Workflow for Preclinical Evaluation

preclinical_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral & PK/PD Studies cluster_data Data Analysis & Candidate Selection a Binding Assays (DAT, NET, SERT) b Uptake Assays (DA, NE, 5-HT) a->b c Locomotor Activity b->c d Conditioned Place Preference c->d e Microdialysis & PK/PD d->e f Efficacy & Safety Profile e->f end Proceed to Clinical Trials f->end start New Stimulant Formulation start->a

Caption: A streamlined workflow for the preclinical evaluation of new stimulant formulations.

Logical Relationship of Clinical Trial Phases

clinical_trials node_preclinical Preclinical (Animal Studies) node_phase1 Phase I (Safety & PK) ~20-100 Healthy Volunteers node_preclinical->node_phase1 node_phase2 Phase II (Efficacy & Dosing) ~100-500 Patients node_phase1->node_phase2 node_phase3 Phase III (Confirmation) ~1,000-5,000 Patients node_phase2->node_phase3 node_approval FDA Review & Approval node_phase3->node_approval node_phase4 Phase IV (Post-Marketing Surveillance) node_approval->node_phase4

Caption: The sequential phases of clinical trials for new drug development.

References

Application Notes and Protocols for In Silico Clinical Trial Models: Evaluating Lisdexamfetamine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing in silico clinical trial models to investigate the mechanism of action of lisdexamfetamine, a prodrug of d-amphetamine used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). By leveraging Quantitative Systems Pharmacology (QSP) and Physiologically-Based Pharmacokinetic (PBPK) modeling, researchers can simulate the complex interplay between drug disposition, neurotransmitter dynamics, and clinical outcomes in virtual patient populations. This approach offers a powerful, cost-effective, and ethical alternative to traditional clinical trials for hypothesis testing, target validation, and optimizing drug development strategies.[1][2][3][4]

This compound's therapeutic effect is mediated by its conversion to d-amphetamine, which primarily acts by modulating dopamine (DA) and norepinephrine (NE) neurotransmission.[5][6] This is achieved through the inhibition of their respective transporters, DAT and NET, and interaction with the trace amine-associated receptor 1 (TAAR1).[6][7] The in silico models detailed herein are designed to capture these intricate pharmacological actions.

Data Presentation

The following tables summarize key quantitative data essential for parameterizing the in silico models. This data has been collated from various pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic Parameters of this compound (LDX) and d-Amphetamine

ParameterThis compound (LDX)d-Amphetamine (from LDX)d-Amphetamine (immediate release)Reference
Tmax (hours) ~1.0~3.5 - 4.7~2.0[5][8][9]
Cmax (ng/mL) Dose-dependentDose-dependentDose-dependent[5][8][9]
t½ (half-life, hours) ~0.5 - 1.0~9.0 - 15.0~9.0 - 11.0[9][10][11]
Lag Time (tlag, hours) N/A~0.6N/A[8]

Table 2: d-Amphetamine Binding Affinities and Inhibition Constants

TargetParameterValue (µM)Reference
Dopamine Transporter (DAT) Ki0.64[12]
Norepinephrine Transporter (NET) Ki0.07 - 0.1[12]
Serotonin Transporter (SERT) Ki20 - 40[12]

Experimental Protocols

This section outlines the detailed methodologies for conducting an in silico clinical trial to evaluate the mechanism of action of this compound.

Protocol 1: Development of a Physiologically-Based Pharmacokinetic (PBPK) Model

Objective: To simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to d-amphetamine.

Methodology:

  • Model Structure Definition:

    • Construct a whole-body PBPK model comprising compartments representing key organs and tissues (e.g., gut, liver, blood, brain, kidneys).[13][14]

    • Define physiological parameters for a virtual population (e.g., organ volumes, blood flow rates) based on literature data for the target demographic (e.g., adults with ADHD).

  • Drug-Specific Parameterization:

    • Input physicochemical properties of this compound and d-amphetamine (e.g., molecular weight, pKa, logP).

    • Parameterize absorption from the gut, modeling it as a first-order process.

    • Model the enzymatic hydrolysis of this compound to d-amphetamine in the blood, specifically within red blood cells.[11][15][16] The conversion can be modeled as a first-order process with a rate constant derived from the in vivo half-life of this compound.

    • Incorporate the clearance of d-amphetamine, primarily through renal excretion.

  • Model Calibration and Validation:

    • Simulate plasma concentration-time profiles for both this compound and d-amphetamine.

    • Calibrate the model by adjusting parameters to fit simulated profiles to experimental data from clinical trials (see Table 1).

    • Validate the model using a separate set of clinical data to ensure its predictive accuracy.

Protocol 2: Development of a Quantitative Systems Pharmacology (QSP) Model of Dopaminergic and Noradrenergic Synapses

Objective: To simulate the effects of d-amphetamine on neurotransmitter release, reuptake, and receptor binding at the synaptic level.

Methodology:

  • Synaptic Compartment Model:

    • Create a model of a presynaptic terminal, synaptic cleft, and postsynaptic neuron for both dopaminergic and noradrenergic systems.

    • Include key components: neurotransmitter synthesis, vesicular packaging (via VMAT2), release, transporter-mediated reuptake (DAT and NET), and enzymatic degradation.

  • d-Amphetamine Action Modeling:

    • Integrate the PBPK model output (brain concentration of d-amphetamine) as the input to the QSP model.

    • Model the competitive inhibition of DAT and NET by d-amphetamine using the Ki values from Table 2.

    • Incorporate the TAAR1-mediated effects of d-amphetamine, which can include promoting neurotransmitter efflux and modulating transporter function.[7][17]

    • Simulate the reversal of transporter function, leading to neurotransmitter efflux.

  • Model Integration and Simulation:

    • Couple the PBPK and QSP models to create a multi-scale model that links drug administration to synaptic neurotransmitter concentrations.

    • Simulate the dynamic changes in dopamine and norepinephrine levels in the synaptic cleft following a simulated oral dose of this compound.

Protocol 3: In Silico Clinical Trial Simulation

Objective: To evaluate the effects of this compound in a virtual patient population and explore the impact of physiological variability.

Methodology:

  • Virtual Population Generation:

    • Create a cohort of virtual individuals by introducing variability in the physiological and biochemical parameters of the PBPK/QSP model.[2] This can be based on known population distributions of factors like age, weight, and enzyme expression levels.

  • Trial Design and Simulation:

    • Define a virtual clinical trial protocol, including dosing regimens, treatment duration, and outcome measures (e.g., simulated changes in synaptic dopamine and norepinephrine as a proxy for efficacy).

    • Run simulations for each virtual patient in the cohort receiving the simulated this compound treatment.

  • Data Analysis and Interpretation:

    • Analyze the simulation outputs to predict the range of responses to this compound across the virtual population.

    • Identify key parameters that contribute to inter-individual variability in response.

    • Use the model to test hypotheses, such as the differential impact of DAT versus NET inhibition on simulated clinical outcomes.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the in silico modeling process.

Lisdexamfetamine_PK_PD_Pathway cluster_pk Pharmacokinetics (PBPK Model) cluster_pd Pharmacodynamics (QSP Model) cluster_presynaptic cluster_synaptic_cleft cluster_postsynaptic LDX_oral Oral this compound Absorption GI Absorption LDX_oral->Absorption LDX_blood This compound in Blood Absorption->LDX_blood Conversion Hydrolysis in Red Blood Cells LDX_blood->Conversion dAMPH_blood d-Amphetamine in Blood Conversion->dAMPH_blood Distribution Distribution to Brain dAMPH_blood->Distribution Elimination Elimination dAMPH_blood->Elimination dAMPH_brain d-Amphetamine in Brain Distribution->dAMPH_brain Presynaptic Presynaptic Neuron dAMPH_brain->Presynaptic DAT DAT dAMPH_brain->DAT NET NET dAMPH_brain->NET TAAR1 TAAR1 dAMPH_brain->TAAR1 VMAT2 VMAT2 dAMPH_brain->VMAT2 Synaptic_Cleft Synaptic Cleft Postsynaptic Postsynaptic Neuron DA_vesicle DA Vesicle DA_cleft Dopamine DA_vesicle->DA_cleft Release NE_vesicle NE Vesicle NE_cleft Norepinephrine NE_vesicle->NE_cleft Release DA_cleft->DAT Reuptake DA_receptor DA Receptor DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor NE Receptor NE_cleft->NE_receptor In_Silico_Trial_Workflow cluster_phase1 Phase I: Model Development cluster_phase2 Phase II: Virtual Population & Simulation cluster_phase3 Phase III: Analysis & Interpretation Data_Collection 1. Data Collection (PK/PD Parameters) PBPK_Model 2. PBPK Model Construction Data_Collection->PBPK_Model QSP_Model 3. QSP Model Construction Data_Collection->QSP_Model Model_Integration 4. PBPK-QSP Model Integration PBPK_Model->Model_Integration QSP_Model->Model_Integration Model_Validation 5. Model Calibration & Validation Model_Integration->Model_Validation Virtual_Population 6. Virtual Patient Population Generation Model_Validation->Virtual_Population Trial_Design 7. In Silico Trial Design (Dosing, Endpoints) Virtual_Population->Trial_Design Simulation 8. Run Simulations Trial_Design->Simulation Data_Analysis 9. Analyze Simulation Outputs Simulation->Data_Analysis Hypothesis_Testing 10. Hypothesis Testing & Mechanistic Insight Data_Analysis->Hypothesis_Testing Reporting 11. Report Findings Hypothesis_Testing->Reporting dAmphetamine_Synaptic_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dAMPH d-Amphetamine TAAR1 TAAR1 Agonism dAMPH->TAAR1 DAT_NET_Inhibition DAT/NET Inhibition dAMPH->DAT_NET_Inhibition VMAT2_Disruption VMAT2 Disruption dAMPH->VMAT2_Disruption Efflux Dopamine/Norepinephrine Efflux TAAR1->Efflux Increased_DA_NE Increased Synaptic Dopamine & Norepinephrine DAT_NET_Inhibition->Increased_DA_NE Blocks Reuptake VMAT2_Disruption->Efflux Increases Cytosolic Neurotransmitter Efflux->Increased_DA_NE Receptor_Activation Increased Postsynaptic Receptor Activation Increased_DA_NE->Receptor_Activation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lisdexamfetamine Dosage in Adolescent Rat Models for Memory Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing adolescent rat models to study the effects of lisdexamfetamine (LDX) on memory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dose of this compound for improving memory in adolescent rats?

A1: There is no single "optimal" dose, as the cognitive effects of this compound often follow an inverted-U shaped dose-response curve. Low doses are generally associated with cognitive enhancement, while higher doses may not produce further improvement or could even impair performance.[1][2] One study found that 4.5 mg/kg of this compound (administered orally, p.o.) significantly improved both spatial working and recognition memory in rats.[2] In contrast, doses ranging from 0.2 to 13.5 mg/kg of d-amphetamine (the active metabolite of LDX) failed to show similar improvements.[2] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the most effective dose.

Q2: What is the recommended route of administration for this compound in rat studies?

A2: Oral administration (p.o.) is the most common and clinically relevant route for this compound as it is designed as a prodrug for oral delivery in humans. Intraperitoneal (i.p.) injections are used for its active metabolite, d-amphetamine.[3] The choice of administration route should align with the specific research question.

Q3: How long should the treatment period be for memory studies with this compound in adolescent rats?

A3: The duration of treatment can significantly impact the results. Studies have ranged from acute, single-dose administrations to sub-chronic treatments lasting several weeks. For instance, one study involving four weeks of LDX injections reported impaired behavioral performance in memory tasks.[4][5][6] Conversely, another study noted that chronic treatment enhanced spatial working memory.[1] The appropriate duration will depend on whether the research aims to investigate acute cognitive enhancement or the long-term neurological effects of the drug.

Q4: What are the potential side effects of this compound in adolescent rats that could confound memory task results?

A4: this compound can influence locomotor activity and anxiety levels, which can interfere with the interpretation of memory task performance. For example, a dose of 4.5 mg/kg has been shown to significantly increase locomotion.[2] Another study observed that a group of rats treated with LDX displayed higher levels of anxiety.[7] It is essential to include control measures and appropriate behavioral assays (e.g., open field test) to assess these potential confounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant effect of this compound on memory performance. - Inappropriate Dose: The selected dose may be too low or too high, falling on the non-effective portions of the inverted-U dose-response curve. - Timing of Behavioral Testing: The cognitive effects of LDX have a specific time course. Testing may be occurring before or after the peak effect. - Task Difficulty: The memory task may be too easy (ceiling effect) or too difficult (floor effect) for the specific age and strain of the rats.- Conduct a pilot dose-response study with a wider range of doses (e.g., 1.5, 4.5, 13.5 mg/kg). - Perform a time-course study to determine the optimal window for behavioral testing after drug administration. - Adjust the parameters of the memory task to ensure it is sensitive to drug effects.
High variability in behavioral data between subjects. - Individual Differences in Drug Metabolism: Genetic variations can lead to differences in how quickly this compound is converted to d-amphetamine. - Stress Levels: High stress can impact both cognitive performance and the effects of stimulants.- Ensure a sufficiently large sample size to account for individual variability. - Acclimate animals thoroughly to the experimental procedures and handling to minimize stress. Monitor for signs of distress.
Conflicting results with previous literature. - Differences in Experimental Protocols: Minor variations in housing conditions, diet, age of adolescent rats, or specific parameters of the behavioral task can lead to different outcomes. - Chronic vs. Acute Dosing: The effects of a single dose can differ significantly from the effects of long-term administration.[4]- Carefully review and compare your methodology with published studies. - Clearly define and justify the choice of an acute or chronic dosing regimen based on your research question.
Signs of increased anxiety or stereotypy in treated animals. - Dose is too high: Higher doses of stimulants are more likely to induce side effects like anxiety and repetitive, purposeless behaviors (stereotypy).- Lower the dose of this compound. - Include an open field test or other anxiety-related behavioral assays to quantify these effects and determine if they are co-occurring with cognitive changes.

Experimental Protocols

Y-Maze Spontaneous Alternation Task for Spatial Working Memory

This task assesses spatial working memory by measuring the tendency of rodents to alternate entries into the three arms of a Y-shaped maze.

Methodology:

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 30 cm high walls) typically made of a non-porous material for easy cleaning.

  • Procedure:

    • Place a rat at the end of one arm (the starting arm).

    • Allow the rat to freely explore the maze for a set period (e.g., 5 minutes).

    • Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).

  • Data Analysis: Calculate the percentage of spontaneous alternations using the following formula: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.[2]

Two-Trial Y-Maze Delayed Alternation Task for Spatial Recognition Memory

This task is a more specific test of spatial recognition memory.

Methodology:

  • Apparatus: Same as the spontaneous alternation task.

  • Procedure:

    • Trial 1 (Sample Phase): Block one of the arms (the "novel" arm) and place the rat in the starting arm. Allow it to explore the two accessible arms for a set period (e.g., 5 minutes).

    • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).

    • Trial 2 (Test Phase): Place the rat back in the starting arm with all three arms now open. Record the first arm the rat chooses to enter.

  • Data Analysis: A correct choice is recorded if the rat enters the "novel" arm first. Data is often presented as the percentage of rats in each group that made the correct choice.

Data Presentation

Dose-Response Effects of this compound on Locomotor Activity
Dose (mg/kg, p.o.) Effect on Locomotor Activity (within 180 min) Significance vs. Control
4.5Significantly Increasedp = 0.016
13.5Increased at 60 min post-administrationp = 0.027
Data synthesized from a study by Chen et al. (2022)[2]
Effects of this compound on Spatial Working Memory (Y-Maze Spontaneous Alternation)
Dose (mg/kg, p.o.) Effect on Spontaneous Alternation Significance vs. Control
4.5Significantly Increasedp = 0.032
Data synthesized from a study by Chen et al. (2022)[2]

Visualizations

Lisdexamfetamine_Metabolism_and_Action cluster_absorption Gastrointestinal Tract cluster_blood Bloodstream cluster_brain Presynaptic Neuron (Brain) LDX This compound (Oral) d_AMP d-amphetamine LDX->d_AMP Hydrolysis by Red Blood Cells l_lysine L-lysine DAT Dopamine Transporter (DAT) d_AMP->DAT Blocks Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) d_AMP->NET Blocks Reuptake & Promotes Efflux VMAT2 VMAT2 d_AMP->VMAT2 Inhibits Synaptic_Cleft Synaptic Cleft DAT->Synaptic_Cleft Increased Dopamine NET->Synaptic_Cleft Increased Norepinephrine DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle Experimental_Workflow start Start: Adolescent Rats acclimation Acclimation & Habituation start->acclimation grouping Random Assignment to Groups (e.g., Vehicle, LDX Doses) acclimation->grouping drug_admin Drug Administration (e.g., Oral Gavage) grouping->drug_admin behavioral_testing Behavioral Testing (e.g., Y-Maze) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End: Interpretation of Results data_collection->end Troubleshooting_Logic start Unexpected Result (e.g., No Memory Effect) check_dose Is the dose appropriate? (Consider inverted-U curve) start->check_dose check_timing Is the timing of testing optimal? start->check_timing check_confounds Are there confounding factors? (e.g., hyperactivity, anxiety) start->check_confounds solution_dose Action: Conduct Dose-Response Study check_dose->solution_dose No solution_timing Action: Conduct Time-Course Study check_timing->solution_timing No solution_confounds Action: Run Control Behavioral Tests (e.g., Open Field) check_confounds->solution_confounds Yes

References

addressing variability in lisdexamfetamine to d-amphetamine conversion rates in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro conversion of lisdexamfetamine (LDX) to its active metabolite, d-amphetamine.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments investigating the conversion of this compound to d-amphetamine.

Issue Potential Cause(s) Recommended Action(s)
No or low conversion of LDX to d-amphetamine Incorrect biological matrix: The primary site of conversion is within red blood cells (RBCs)[1][2][3]. LDX is stable in plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)[1][4].- Ensure the use of whole blood or isolated red blood cell fractions in your assay. - Avoid using plasma, serum, or other blood fractions like platelets or peripheral blood mononuclear cells (PBMCs) as the primary matrix[1][5].
Enzyme inactivity: The hydrolytic enzyme is located in the cytosol of RBCs. Improper handling or storage of blood samples can lead to enzyme degradation.- Use fresh blood samples whenever possible. - If using stored samples, ensure they were collected with an appropriate anticoagulant (e.g., EDTA) and stored under conditions that preserve enzyme activity.
High variability in conversion rates between replicates or experiments Inconsistent hematocrit levels: The rate of LDX hydrolysis is dependent on the concentration of RBCs[4][6].- Measure and normalize hematocrit levels across all samples. - If using RBC fractions, reconstitute them to a consistent hematocrit percentage in a suitable buffer like Hank's Balanced Salt Solution (HBSS)[1].
Inconsistent incubation conditions: Temperature and time are critical parameters for enzymatic reactions.- Maintain a constant temperature of 37°C during incubation[1]. - Ensure precise timing for sample collection at each time point.
Donor-to-donor variability: While generally low, some inherent biological differences between blood donors may exist.- If possible, pool samples from multiple donors to average out individual variations. - When comparing different conditions, use blood from the same donor for all related experiments.
Unexpected inhibition of LDX conversion Presence of protease inhibitors: The enzyme responsible for LDX hydrolysis is a peptidase[5][7][8].- Be aware that certain protease inhibitors, such as bestatin and general protease inhibitor cocktails, can inhibit the conversion[5][7][8]. - While one study indicated that EDTA did not inhibit hydrolysis[1][4], another found that EDTA did show inhibitory effects, suggesting the involvement of a metallo-aminopeptidase[5][7][8]. Avoid unintended inclusion of such inhibitors in your assay buffer unless they are part of the experimental design.
Analyte degradation or instability Improper sample processing and storage: Both LDX and d-amphetamine can be susceptible to degradation if not handled correctly post-incubation.- Terminate the enzymatic reaction promptly by adding a quenching agent like chilled acetonitrile[1]. - Store samples at -20°C or lower prior to analysis to ensure stability[9].
Issues with analytical method: Inaccurate quantification can be mistaken for a conversion problem.- Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision for both this compound and d-amphetamine[10][11][12]. - Use appropriate internal standards for quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological component responsible for the in vitro conversion of this compound to d-amphetamine?

A1: The conversion of this compound to d-amphetamine occurs primarily in the blood, specifically within red blood cells (RBCs)[1][2][3][13]. The enzymatic activity is located in the cytosolic fraction of the RBCs, not the cell membrane[5][8][14]. Other blood components like plasma, platelets, white blood cells, and peripheral blood mononuclear cells show negligible conversion activity[1][5].

Q2: What type of enzyme is responsible for the hydrolysis of this compound?

A2: The enzyme responsible is believed to be an aminopeptidase, which cleaves the peptide bond linking l-lysine to d-amphetamine[4][5][7][8]. Studies have shown that the conversion is inhibited by certain protease inhibitors like bestatin and EDTA, suggesting it may be a metallo-aminopeptidase[5][7][8]. However, the specific enzyme has not yet been definitively identified, and purified recombinant aminopeptidase B was unable to hydrolyze this compound in vitro[4][5][14].

Q3: Does the lysis of red blood cells affect the conversion rate?

A3: No, the lysis of red blood cells does not significantly impact the rate of this compound conversion[1][4][5]. This is because the responsible enzyme is located in the cytosol of the RBCs[5][8][14].

Q4: How does hematocrit level influence the in vitro conversion rate?

A4: The rate of this compound hydrolysis is dependent on the concentration of red blood cells (hematocrit)[4][6]. While the conversion rate tends to decrease as RBC fractions are diluted, substantial conversion still occurs even at hematocrit levels as low as 10% of normal[1][4].

Q5: What are the expected kinetics of in vitro conversion in human red blood cells?

A5: In incubations with human red blood cells at 37°C, the half-life (t½) of this compound has been reported to be approximately 1.0 to 1.6 hours[4]. As this compound concentrations decrease, there is a concurrent increase in d-amphetamine concentrations[1].

Q6: Are there any known inhibitors of the in vitro conversion of this compound?

A6: Yes, studies have shown that a protease inhibitor cocktail, bestatin, and EDTA can potently inhibit the production of d-amphetamine from this compound in red blood cell cytosolic extracts[5][7][8]. This suggests the enzymatic process is susceptible to certain protease and metallo-enzyme inhibitors.

Q7: Is the conversion of this compound affected by pathological conditions of red blood cells, such as sickle cell disease?

A7: In vitro studies have shown that the biotransformation of this compound to d-amphetamine is similar in blood from healthy donors and donors with sickle cell disease[13][15][16]. The timing and magnitude of the conversion appear to be unaffected by the sickle cell pathology[13][16].

Experimental Protocols

General Protocol for In Vitro Conversion of this compound in Human Red Blood Cells

This protocol is a generalized procedure based on methodologies cited in the literature[1][15].

1. Materials and Reagents:

  • Fresh human whole blood or isolated red blood cell (RBC) fractions.

  • This compound dimesylate (LDX).

  • Hank's Balanced Salt Solution (HBSS) or saline.

  • Incubator or water bath at 37°C.

  • Chilled acetonitrile.

  • Microcentrifuge tubes.

  • Validated LC-MS/MS system for analysis.

2. Sample Preparation:

  • If using whole blood, ensure it is collected with an appropriate anticoagulant.

  • If using RBC fractions, they can be prepared by centrifuging whole blood and removing the plasma and buffy coat. The RBCs can then be reconstituted to the desired hematocrit level (e.g., 90% of the original) with saline or HBSS[1].

3. Incubation Procedure:

  • Pre-warm the blood or RBC samples to 37°C.

  • Initiate the reaction by adding LDX to the samples to achieve the desired final concentration (e.g., 1.0 µg/mL)[1][15].

  • Incubate the samples at 37°C with gentle agitation.

  • Collect aliquots at specified time points (e.g., 0, 0.25, 0.5, 1, 2, and 4 hours)[1].

4. Reaction Termination and Sample Processing:

  • To stop the enzymatic reaction, add a volume of chilled acetonitrile (e.g., 0.5 mL) to each aliquot[1].

  • Vortex the samples and centrifuge to precipitate proteins.

  • Transfer the supernatant to clean tubes for analysis.

5. Analysis:

  • Analyze the supernatant for concentrations of both this compound and d-amphetamine using a validated LC-MS/MS method[1][10][11].

Data Presentation

Table 1: In Vitro Half-Life of this compound in Human Blood Components

Biological MatrixReported Half-Life (t½) of LDXReference(s)
Red Blood Cells (RBCs)~1.0 hour[1][4]
Whole Blood (Healthy Donors)1.13 - 1.15 hours[15]
Whole Blood (Sickle Cell Donors)1.30 - 1.36 hours[15]
PlasmaStable (no conversion observed)[1][4]

Table 2: Effect of Red Blood Cell Concentration on this compound Hydrolysis

RBC Concentration (% of normal hematocrit)Qualitative Rate of LDX HydrolysisReference(s)
90%Similar to fresh whole blood[1]
75%Slightly decreased[1]
50%Decreased[1]
25%Substantial conversion still observed[1][4]
10%Substantial conversion still observed[1][4]

Visualizations

Lisdexamfetamine_Conversion_Pathway LDX This compound (LDX) (Inactive Prodrug) RBC Red Blood Cell LDX->RBC Enters Enzyme Cytosolic Aminopeptidase RBC->Enzyme dAMP d-Amphetamine (Active) Enzyme->dAMP Hydrolysis Lysine L-Lysine Enzyme->Lysine Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_blood Prepare Blood Sample (Whole Blood or RBC Fraction) initiate Initiate Reaction: Add LDX to Blood Sample prep_blood->initiate prep_ldx Prepare LDX Solution prep_ldx->initiate incubate Incubate at 37°C initiate->incubate sampling Collect Samples Over Time incubate->sampling terminate Terminate Reaction (e.g., with Acetonitrile) sampling->terminate process Process Sample (Protein Precipitation) terminate->process analyze Analyze by LC-MS/MS process->analyze

References

Technical Support Center: Managing Cardiovascular Side Effects of Lisdexamfetamine in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lisdexamfetamine in animal models. The focus is on identifying, monitoring, and managing the cardiovascular side effects to ensure experimental integrity and animal welfare.

Troubleshooting Guides

Issue: Unexpected Tachycardia or Hypertension Observed

Researchers may observe significant increases in heart rate (tachycardia) and blood pressure (hypertension) in animals following the administration of this compound. These effects are dose-dependent and can vary based on the animal model.

Quantitative Data Summary: Cardiovascular Effects of this compound & Dextroamphetamine

ParameterAnimal ModelDrug & DosageObserved EffectCitation
Heart Rate Adult Humans (for context)This compound (30, 50, 70 mg/d)Increase of 2.8, 4.2, and 5.2 bpm respectively[1]
Blood Pressure Adult Humans (for context)This compound (30, 50, 70 mg/d)No significant change in mean systolic or diastolic BP[1]
Heart Rate RatsAmphetamineInitial decrease followed by an increase; tolerance develops with repeated administration[2]
Blood Pressure RatsAmphetamineAcute elevation; sensitization of hypertensive response with repeated administration[2][3]
Cardiovascular Effects Dogs & Cats (Toxicosis Cases)This compound (overdose)Severe tachycardia and hypertension[4]

Management Strategies

Should tachycardia or hypertension approach levels that could compromise the animal's health or the experiment's validity, the following pharmacological interventions may be considered. These agents should be used with caution and under appropriate veterinary guidance.

Agent ClassExample AgentMechanism of ActionPotential EffectAnimal Model
Beta-Blockers PropranololNon-selective β-adrenergic receptor antagonistReduces heart rateRats
Alpha-Blockers Prazosinα1-adrenergic receptor antagonistReduces blood pressureRats
Mixed Alpha/Beta-Blockers LabetalolBlocks α1, β1, and β2 receptorsReduces both heart rate and blood pressureGeneral (used in stimulant toxicity)
α2-Adrenergic Agonists DexmedetomidineCentral α2-adrenergic agonistReduces sympathetic outflow, decreasing heart rate and blood pressureRats, Cats

Experimental Protocols

Protocol 1: Monitoring Cardiovascular Parameters in Rodents

This protocol outlines a method for continuous cardiovascular monitoring in conscious, freely moving rodents.

Materials:

  • Surgically implanted telemetry device or indwelling catheters (e.g., in the carotid artery and jugular vein)

  • Data acquisition system compatible with the monitoring device

  • Animal housing with appropriate environmental enrichment

  • This compound solution and vehicle control

  • Anesthetic (e.g., isoflurane) for surgical procedures

Procedure:

  • Surgical Implantation:

    • Anesthetize the rodent using a suitable anesthetic agent.

    • Surgically implant a telemetry device or catheters according to established surgical protocols.

    • Allow for a post-operative recovery period of at least 48-72 hours, ensuring the animal has returned to its pre-surgical weight and activity levels.

  • Acclimatization:

    • Individually house the animals in the experimental cages.

    • Allow the animals to acclimate to the caging and any tethering systems (if using catheters) for at least 24-48 hours before the experiment.

  • Baseline Recording:

    • Record baseline cardiovascular parameters (heart rate, blood pressure) for a stable period (e.g., 30-60 minutes) before administering any substances.

  • Drug Administration:

    • Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record cardiovascular parameters for the duration of the expected drug effect (up to 14 hours for this compound).[5]

Protocol 2: Administration of Ameliorating Agents

This protocol describes the administration of agents to manage cardiovascular side effects. It should be performed in conjunction with Protocol 1.

Materials:

  • Selected ameliorating agent (e.g., propranolol, prazosin, dexmedetomidine) dissolved in a suitable vehicle.

  • Administration supplies (e.g., syringes, needles).

Procedure:

  • Prophylactic Administration:

    • To prevent expected side effects, the managing agent can be administered prior to this compound. The timing will depend on the pharmacokinetic profile of the managing agent.

  • Therapeutic Administration:

    • If cardiovascular parameters exceed a pre-determined threshold after this compound administration, the managing agent can be administered.

    • For example, if the heart rate increases by >100 bpm or systolic blood pressure rises by >30 mmHg, a pre-determined dose of the ameliorating agent can be given.

  • Dose-Response Assessment:

    • To determine the optimal dose of the managing agent, a dose-response study can be conducted. Different doses of the agent are administered to different groups of animals treated with this compound, and the effects on cardiovascular parameters are compared.

Signaling Pathways and Experimental Workflows

Lisdexamfetamine_Cardiovascular_Signaling LDX This compound DEX Dextroamphetamine LDX->DEX Metabolism Presynaptic Presynaptic Neuron DEX->Presynaptic Acts on NE Norepinephrine Release Presynaptic->NE DA Dopamine Release Presynaptic->DA Alpha1 α1-Adrenergic Receptors NE->Alpha1 Stimulates Beta1 β1-Adrenergic Receptors NE->Beta1 Stimulates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Chronotropy Increased Heart Rate (Chronotropy) Beta1->Chronotropy Inotropy Increased Contractility (Inotropy) Beta1->Inotropy Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Tachycardia Tachycardia Chronotropy->Tachycardia

Caption: Signaling pathway of this compound-induced cardiovascular effects.

Experimental_Workflow Start Start Surgery Surgical Implantation (Telemetry/Catheters) Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Acclimatization Acclimatization Recovery->Acclimatization Baseline Baseline Cardiovascular Recording Acclimatization->Baseline Admin_LDX Administer this compound or Vehicle Baseline->Admin_LDX Monitor Continuous Cardiovascular Monitoring Admin_LDX->Monitor Threshold Cardiovascular Parameters Exceed Threshold? Monitor->Threshold Admin_Manage Administer Managing Agent Threshold->Admin_Manage Yes Continue_Monitor Continue Monitoring Threshold->Continue_Monitor No Admin_Manage->Continue_Monitor Data_Analysis Data Analysis Continue_Monitor->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for managing cardiovascular side effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound in animal models?

A1: The primary cardiovascular side effects are an increase in heart rate (tachycardia) and an increase in blood pressure (hypertension).[5][6] These effects are mediated by the release of catecholamines, such as norepinephrine and dopamine.[5]

Q2: How can I monitor these cardiovascular changes in my animal model?

A2: The gold standard for continuous monitoring in conscious, freely moving animals is through surgically implanted telemetry devices. Alternatively, indwelling catheters in an artery and vein can be used for direct blood pressure measurement and blood sampling. Non-invasive methods, such as tail-cuff plethysmography, can be used for intermittent blood pressure readings in rodents, but they are less accurate and can be stressful for the animal.

Q3: What pharmacological agents can be used to mitigate these side effects during an experiment?

A3: Several classes of drugs can be used. Beta-blockers, such as propranolol, are effective at reducing tachycardia.[7] Alpha-blockers, like prazosin, can be used to manage hypertension.[7][8] Mixed alpha- and beta-blockers, such as labetalol, can address both tachycardia and hypertension.[4] Additionally, centrally acting α2-adrenergic agonists like dexmedetomidine can reduce overall sympathetic outflow, thereby lowering both heart rate and blood pressure.[9]

Q4: Are there established dose ranges for these managing agents in rodents?

A4: Dosing can be highly variable depending on the specific agent, the animal strain, and the dose of this compound used. For dexmedetomidine in rats, doses of 5 to 50 μg/kg have been shown to have cardiovascular effects.[10] For propranolol in rats, a dose of 30 mg/kg has been used to counteract the effects of alpha-blockers.[7] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions.

Q5: What is the underlying mechanism of this compound-induced cardiovascular effects?

A5: this compound is a prodrug that is metabolized to d-amphetamine.[5] Amphetamine increases the release of norepinephrine and dopamine from presynaptic neurons.[5] The increased norepinephrine stimulates α1-adrenergic receptors on vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[11][12] It also stimulates β1-adrenergic receptors in the heart, leading to an increased heart rate and contractility.[11][12]

Q6: Can tolerance develop to the cardiovascular effects of this compound?

A6: Yes, some studies in rats using amphetamine have shown that tolerance can develop to the tachycardic effects with repeated administration.[2] However, a sensitization of the hypertensive response has also been observed, meaning that repeated administration may lead to a greater increase in blood pressure in response to a subsequent stimulus.[2][3]

Q7: Should I be concerned about drug-drug interactions between this compound and managing agents?

A7: Yes. It is important to consider the potential for pharmacokinetic and pharmacodynamic interactions. For example, the combined use of a beta-blocker and this compound could potentially lead to unopposed alpha-adrenergic stimulation, although this is more of a concern with non-selective beta-blockers and is considered rare.[13][14] Careful dose selection and continuous monitoring are essential.

Q8: Where can I find more detailed protocols for cardiovascular monitoring in animals?

A8: Several resources provide detailed protocols for cardiovascular monitoring in rodents, including surgical procedures for catheter and telemetry implantation, and data acquisition and analysis techniques. These can often be found in methods-focused journals and on the websites of manufacturers of telemetry and data acquisition systems.

References

troubleshooting lisdexamfetamine stability in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lisdexamfetamine bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and quantification of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in bioanalysis?

This compound (LDX) is a prodrug of d-amphetamine, meaning it is inactive until it is metabolized in the body.[1] This conversion primarily occurs through enzymatic hydrolysis in red blood cells, releasing the active therapeutic agent, d-amphetamine, and the naturally occurring amino acid, L-lysine.[1] The stability of the intact this compound molecule is a critical consideration during bioanalysis because premature degradation of the prodrug ex vivo (after sample collection) can lead to an overestimation of d-amphetamine and an underestimation of this compound, resulting in inaccurate pharmacokinetic and toxicological assessments.[1][2]

Q2: Which biological matrices are typically used for this compound analysis?

This compound and its active metabolite, d-amphetamine, are most commonly quantified in plasma, serum, whole blood, urine, and oral fluid.[3][4][5] The choice of matrix depends on the specific objectives of the study, such as pharmacokinetic profiling, therapeutic drug monitoring, or forensic analysis.

Q3: What is the primary degradation pathway for this compound in biological samples?

The primary degradation pathway is the enzymatic hydrolysis of the amide bond linking L-lysine to d-amphetamine. This process is predominantly carried out by enzymes present in red blood cells.[1] This conversion is the intended metabolic activation in vivo, but it poses a stability challenge in whole blood samples after collection.[1][2]

Q4: How should samples be stored to ensure the stability of this compound?

For optimal stability, especially in whole blood, it is crucial to inhibit enzymatic activity shortly after collection. This can be achieved by using appropriate collection tubes containing preservatives and storing samples at low temperatures. For long-term storage, freezing at -20°C or -80°C is recommended for all matrices.[1][2][6]

Troubleshooting Guides

Issue 1: Low or undetectable this compound concentrations in whole blood samples.

Possible Cause 1: Post-collection enzymatic degradation. this compound is unstable in untreated whole blood at ambient temperatures and can be rapidly converted to d-amphetamine by red blood cell enzymes.[1][2] After just 3 days at room temperature, this compound may become undetectable.[2]

  • Troubleshooting Steps:

    • Verify Collection Tube Type: Ensure the use of appropriate collection tubes. Tubes containing a fluoride citrate (FC) mixture have been shown to provide greater stability for this compound compared to those with a fluoride oxalate (FX) mixture, especially at ambient and refrigerated temperatures.[1][2]

    • Control Temperature: Process samples as quickly as possible after collection. If immediate analysis is not possible, store the samples on ice and freeze them at -20°C or -80°C as soon as possible.[1][2] At these frozen temperatures, this compound shows no detectable degradation for at least 3 weeks.[1]

    • Sample Re-collection: If improper storage is suspected, re-collection of the sample using the correct procedures is advised.

Possible Cause 2: Inefficient extraction from the matrix.

  • Troubleshooting Steps:

    • Review Extraction Protocol: Ensure the protein precipitation and extraction method is validated for this compound in whole blood.

    • Optimize Protein Precipitation: Protein precipitation is a common technique for plasma sample preparation.[7] Ensure the appropriate solvent and solvent-to-sample ratio are used for efficient precipitation and recovery of this compound.

    • Internal Standard Check: Verify the recovery of the internal standard. Low recovery of the internal standard may indicate a systemic issue with the extraction procedure.

Issue 2: High variability in this compound concentrations between replicate samples.

Possible Cause 1: Inconsistent sample handling.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all samples are handled identically from collection to analysis. This includes consistent timing for processing, centrifugation, and storage.

    • Temperature Control: Maintain a consistent temperature for all samples during processing. Variations in temperature can lead to different rates of degradation.

Possible Cause 2: Freeze-thaw instability.

  • Troubleshooting Steps:

    • Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can affect the stability of the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

    • Conduct Freeze-Thaw Stability Studies: If not already done, perform a validated freeze-thaw stability study to determine the number of cycles your samples can endure without significant degradation.

Issue 3: Presence of interfering peaks in the chromatogram.

Possible Cause 1: Degradation products. Under forced degradation conditions such as high pH, oxidation, or photolysis, this compound can degrade into various products that may interfere with the analysis.[8][9] For instance, under acidic and alkaline hydrolysis, a diastereoisomer of this compound has been identified as a degradation product.[10][11] Oxidative stress can produce hydroxylated impurities.[9]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and any interfering peaks.

    • Mass Spectrometry Analysis: Utilize the high selectivity of tandem mass spectrometry (MS/MS) to differentiate between this compound and its degradation products based on their specific mass-to-charge ratios and fragmentation patterns.

Possible Cause 2: Matrix effects. Endogenous components of the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.

    • Evaluate Matrix Effects: Conduct a post-extraction addition study to assess the extent of ion suppression or enhancement in your assay.

Data on this compound Stability

The following tables summarize the stability of this compound in different biological matrices under various storage conditions.

Table 1: Stability of this compound in Whole Blood

Anticoagulant/PreservativeStorage TemperatureDurationRemaining this compound (%)d-Amphetamine Formed (ng/g)Reference
NoneAmbient3 daysNot Detectable19 ± 0.6[1][2]
Fluoride Oxalate (FX)4°C7 days88 ± 53.8 ± 0.3[1][2]
Fluoride Citrate (FC)Ambient7 days79 ± 105.8 ± 0.6[1][2]
Fluoride Citrate (FC)4°C7 days93 ± 40.5 ± 0.3[1][2]
Fluoride Oxalate (FX)-20°C or -80°C3 weeksNo Detectable DegradationNo Detectable Formation[1][2]
Fluoride Citrate (FC)-20°C or -80°C3 weeksNo Detectable DegradationNo Detectable Formation[1][2]

Table 2: Stability of this compound in Urine

Storage TemperatureDurationStabilityReference
Ambient, 4°C, -20°C168 hours (7 days)Stable (within ±15%)[6]

Experimental Protocols

Key Experiment: Quantification of this compound and Amphetamine in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its active metabolite, d-amphetamine, in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma sample, add an internal standard solution.

  • Add 400 µL of a protein precipitating solvent (e.g., acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound, d-amphetamine, and the internal standard should be optimized.

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, and long-term)[12]

Visualizations

Lisdexamfetamine_Metabolism_and_Analysis cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis LDX_oral This compound (Oral) RBC Red Blood Cells (Enzymatic Hydrolysis) LDX_oral->RBC Absorption d_amphetamine d-Amphetamine (Active) RBC->d_amphetamine l_lysine L-Lysine (Inactive) RBC->l_lysine Sample Biological Sample (e.g., Whole Blood) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound & d-Amphetamine LCMS->Quantification Troubleshooting_Lisdexamfetamine_Stability cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues Start Inaccurate this compound Results Collection Improper Sample Collection (Wrong Tube/Preservative) Start->Collection Storage Incorrect Storage (Temperature/Duration) Start->Storage Handling Inconsistent Handling (Freeze-Thaw Cycles) Start->Handling Extraction Suboptimal Extraction (Low Recovery) Start->Extraction Interference Analytical Interference (Degradants/Matrix Effects) Start->Interference Solution Review Protocols, Optimize Methods, Re-collect Samples if Necessary Collection->Solution Storage->Solution Handling->Solution Extraction->Solution Interference->Solution

References

Technical Support Center: Refining HPLC Gradient Programs for Lisdexamfetamine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of lisdexamfetamine and its impurities. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC gradient programs for improved separation and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound that I should be looking for?

A1: The expected impurity profile for this compound includes process-related substances and degradation products. Key impurities to monitor include L-lysine, dextroamphetamine (the active hydrolytic product), and various isomeric and process-related analogs.[1] Forced degradation studies have identified impurities formed under alkaline and oxidative conditions.[2] A comprehensive study has identified and characterized twelve potential impurities, including two previously unknown compounds.[2][3]

Q2: What is a typical starting HPLC method for this compound impurity analysis?

A2: A common approach is a reversed-phase HPLC (RP-HPLC) method using a C18 or ODS-AQ column.[2][4] A gradient elution is typically employed with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% methanesulfonic acid) and an organic modifier like acetonitrile.[2][3][4] Detection is often performed using a UV detector at a low wavelength, such as 205 nm or 215 nm.[3][4]

Q3: Why is a gradient program necessary for this analysis?

A3: A gradient program is essential for separating a complex mixture of compounds with varying polarities, which is characteristic of this compound and its impurities. An isocratic method may not provide sufficient resolution to separate all impurities from the main peak and from each other within a reasonable run time. A gradient allows for the elution of highly polar impurities early in the run while retaining and separating less polar impurities that elute later.

Q4: What are the critical system suitability parameters I should monitor?

A4: Key system suitability requirements include resolution, peak purity, retention time reproducibility, and linearity. For instance, a resolution of not less than 2.0 between the this compound peak and any impurity peak is a common requirement.[4][5] The relative standard deviation (RSD) for the retention time of the main peak should typically be no more than 1.0%.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter while developing and running your HPLC method for this compound impurities.

Problem: Poor resolution between two closely eluting impurity peaks.

  • Q: How can I improve the separation of two co-eluting or poorly resolved peaks?

    • A: Modifying the gradient slope is the first step. A shallower gradient (a smaller change in organic solvent percentage over time) in the region where the peaks elute will increase the separation between them. Computer modeling can be used to optimize multi-linear gradients for improved resolution.[6] Consider adjusting the mobile phase pH, as small changes can alter the ionization state of the analytes and improve selectivity. You can also evaluate a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.

Problem: The main this compound peak is tailing.

  • Q: What are the common causes of peak tailing and how can I fix it?

    • A: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. Ensure your mobile phase pH is low enough to keep this compound fully protonated. Using a high-purity, end-capped column can minimize these interactions. Also, check for column overload by injecting a more dilute sample. If the tailing persists, ensure your sample is fully dissolved in the mobile phase.

Problem: Retention times are shifting between injections.

  • Q: Why are my retention times not consistent, and what is the solution?

    • A: Retention time variability can be caused by several factors. Ensure your HPLC system is properly equilibrated with the mobile phase before starting the sequence. Check for leaks in the system, as this can affect the mobile phase composition. Ensure the column temperature is stable and controlled, as fluctuations can cause shifts in retention. A column thermostat set to a consistent temperature, such as 42°C, is recommended.[4][5] Finally, ensure your mobile phase is well-mixed and degassed.

Problem: A new, unexpected peak has appeared in my chromatogram.

  • Q: I see a new peak that wasn't there before. What could it be and how do I identify it?

    • A: A new peak could be a degradation product, an impurity from a new batch of starting material, or a contaminant. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[2][7] LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can be used to deduce the molecular weight and elemental composition of the impurity.[2][8]

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.

Protocol 1: HPLC Method for the Determination of Organic Impurities

This protocol is based on a validated method for the analysis of this compound dimesylate and its organic impurities.[4]

Chromatographic Conditions:

  • Column: YMC Pack ODS-AQ, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 42°C

  • Autosampler Temperature: Ambient

  • Injection Volume: 5 µL

  • Detector: PDA detector, monitoring at 205 nm (scan range 190-400 nm)

Gradient Program: The following table outlines a validated gradient program for the separation of this compound and its impurities.

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
0.098.02.0
1.098.02.0
14.088.511.5
16.010.090.0
26.010.090.0
28.098.02.0
35.098.02.0

Solution Preparation:

  • Diluent: Mobile Phase A and Mobile Phase B (8:2, v/v)

  • Sample Solution: Prepare a solution with a nominal concentration of 1.0 mg/mL of this compound dimesylate in the diluent.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of this compound and identifying potential degradation products.[2][7]

  • Acid Hydrolysis: Reflux the sample solution in 1 M HCl at 100°C for 3 hours.

  • Alkaline Hydrolysis: Reflux the sample solution in 1 M NaOH at 100°C for 3 hours.

  • Oxidative Degradation: Reflux the sample solution in 8% H₂O₂ at 100°C for 3 hours.

  • Thermal Degradation: Expose the sample solution to 60°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 8 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.

Data Presentation

The following tables summarize quantitative data from published HPLC methods for this compound analysis.

Table 1: Example HPLC Method Parameters

ParameterCondition 1[4][5]Condition 2[2][3]
Column YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm)YMC-Pack ODS-AQ (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Methanesulfonic Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile0.1% Methanesulfonic Acid in Acetonitrile
Flow Rate 0.9 mL/min1.0 mL/min
Detection 205 nm215 nm
Column Temp. 42°C30°C

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaReference
Resolution (this compound vs. Impurity) NLT 2.0[4][5]
RSD of Retention Time NMT 1.0%[4][5]
Correlation Coefficient (Linearity) NLT 0.999[4][5]
Recovery (Accuracy) 100 ± 3.0%[4][5]

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting.

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Poor Resolution) check_gradient Is Gradient Slope Optimal? start->check_gradient adjust_gradient Adjust Gradient Slope (Make it Shallower) check_gradient->adjust_gradient No check_mobile_phase Is Mobile Phase Composition Correct? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase adjust_ph Modify Mobile Phase pH check_mobile_phase->adjust_ph No change_organic Change Organic Modifier (e.g., MeOH for ACN) check_mobile_phase->change_organic Consider check_column Is Column Performance Adequate? check_mobile_phase->check_column Yes adjust_ph->check_column change_organic->check_column change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) check_column->change_column No end_solution Problem Resolved check_column->end_solution Yes change_column->end_solution

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Gradient_Modification_Impact cluster_outcomes Impact on Separation gradient_params Gradient Parameters Gradient Slope Gradient Time resolution Resolution (Rs) gradient_params:g_slope->resolution Shallower (+) peak_width Peak Width (w) gradient_params:g_slope->peak_width Steeper (-) retention_time Retention Time (tR) gradient_params:g_time->retention_time Longer (+) run_time Total Run Time gradient_params:g_time->run_time Longer (+) gradient_params:g_slope->run_time Shallower (+)

Caption: Impact of gradient parameters on chromatographic results.

References

minimizing placebo effect in clinical trials of lisdexamfetamine for ADHD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of lisdexamfetamine for Attention-Deficit/Hyperactivity Disorder (ADHD), with a specific focus on minimizing the placebo effect.

Frequently Asked Questions (FAQs)

Q1: What is the "placebo effect," and why is it a significant concern in ADHD clinical trials?

A: The placebo effect refers to a beneficial health outcome resulting from a person's anticipation that an intervention—in this case, a placebo (an inactive substance)—will help them. In ADHD trials, this is a major challenge because participant and clinician expectations can lead to perceived improvements in symptoms, even in the absence of active medication.[1] A high placebo response can obscure the true therapeutic effect of this compound, making it difficult to demonstrate the drug's efficacy and potentially leading to trial failure.[2][3]

Q2: Which factors are known to predict a higher placebo response in this compound trials for ADHD?

A: Research analyzing data from this compound clinical trials has identified several key predictors of placebo response. The most consistent predictor of symptom remission in both children and adults receiving a placebo is lower baseline symptom severity.[4] Conversely, enrolling more severely impaired subjects may help minimize the placebo effect.[4] The temporal profile of improvement also differs; a slower response time is more characteristic of a placebo response compared to the rapid onset of action often seen with this compound.[4][5]

Q3: What are the primary study designs used to control for the placebo effect in this compound trials?

A: Several rigorous designs are employed:

  • Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Design: This is a standard design where participants are randomly assigned to receive either this compound or a placebo for a set period. "Double-blind" means neither the participants nor the investigators know who is receiving the active drug versus the placebo.[4][5]

  • Crossover Design: In this design, each participant receives both this compound and the placebo at different times, serving as their own control.[6][7][8] A "washout" period, where no treatment is given, is crucial between phases to prevent the effects of the first treatment from carrying over into the second.[6]

  • Randomized Withdrawal Design: This design is particularly useful for assessing the maintenance of efficacy. All participants initially receive open-label this compound. Those who show a positive response are then randomized to either continue the drug or switch to a placebo. A relapse of symptoms in the placebo group demonstrates the drug's ongoing therapeutic benefit.[9]

Q4: How can trial protocols be prospectively designed to minimize the placebo response?

A: Several strategies can be built into the trial design:

  • Placebo Lead-in Phase: A single-blind placebo phase at the beginning of a trial can help identify and exclude subjects who show a significant response to placebo before randomization.[2]

  • Staff and Patient Training: Training clinical staff to use neutral, standardized language can help manage patient expectations.[2][3] Similarly, training patients on how to accurately and reproducibly report their symptoms can improve the quality of self-reported data.[2]

  • Blinded Raters (Triple Blinding): In addition to blinding participants and investigators, using an independent, blinded rater who is separate from the study coordinator and unaware of the trial design or the participant's side effects can reduce rater bias.[10]

  • Shorter Trial Duration: Evidence suggests that placebo effects are more likely to be minimized in shorter trials.[4]

Troubleshooting Guides

Issue 1: High variability in placebo response across different trial sites.

  • Possible Cause: Inconsistent communication and interaction between site staff and participants. The level of supportive and sympathetic engagement from staff can inadvertently create a therapeutic response.[10]

  • Troubleshooting Steps:

    • Standardize Staff Interactions: Implement a strict protocol for all site staff interactions with participants. This includes using standardized, neutral language to avoid amplifying expectations.[3]

    • Centralized Rater Training: Ensure all efficacy raters across all sites undergo the same rigorous training on administering rating scales (e.g., ADHD-RS-IV) to ensure consistency.

    • Monitor Site-Specific Data: During the trial, continuously monitor placebo response rates at each site to identify any locations that deviate significantly from the mean and may require retraining or protocol reinforcement.

Issue 2: The observed treatment effect of this compound is smaller than anticipated due to a high placebo response rate.

  • Possible Cause: The inclusion of participants with mild ADHD or a high propensity for placebo response. Symptom remission is inversely correlated with baseline severity in placebo groups.[4]

  • Troubleshooting Steps:

    • Refine Inclusion/Exclusion Criteria: For future trials, tighten the inclusion criteria to enroll participants with a higher baseline severity of ADHD symptoms, as defined by a validated scale like the ADHD Rating Scale (ADHD-RS).[4]

    • Analyze Temporal Response: Post-hoc analysis of the timing of symptom improvement can help differentiate between drug and placebo responders. A rapid improvement starting from week one is more characteristic of this compound, whereas a delayed response is more common in the placebo group.[4][5]

    • Consider a Placebo Lead-in: Implement a single-blind placebo lead-in period in the study design. Participants who show a marked improvement during this phase can be excluded from randomization, thereby enriching the study population with true non-responders to placebo.[2]

Issue 3: Carryover effects are confounding the results of a crossover study.

  • Possible Cause: The washout period between treatment phases was insufficient, allowing the pharmacological or psychological effects of the first treatment to influence the second treatment period. This was observed in a crossover trial of this compound where effects from the first treatment epoch carried over into the second.[6]

  • Troubleshooting Steps:

    • Extend the Washout Period: Ensure the washout period is sufficiently long for the complete elimination of the drug and its active metabolites and for the patient's symptoms to return to a stable baseline.

    • Statistical Analysis: Analyze the data for order effects. If a significant carryover effect is detected, the analysis may need to be restricted to the data from the first treatment period only, treating the study as a parallel-group design.[6]

    • Alternative Design: For future studies, consider a parallel-group design as an alternative to a crossover design if carryover effects are a major concern.

Data Presentation: Efficacy and Placebo Response

Table 1: Change in ADHD Rating Scale (ADHD-RS) Total Scores from Baseline

StudyTreatment GroupNBaseline ADHD-RS (Mean)Endpoint Change from Baseline (Mean)P-value vs. Placebo
Adler et al. (2008)[5]Placebo62~40-8.2-
LDX 30 mg/day119~40-16.2< .0001
LDX 50 mg/day117~40-17.4< .0001
LDX 70 mg/day122~40-18.6< .0001
Wigal et al. (Simulated AWE)[8]Placebo10539.1-5.6-
LDX (30-70 mg/day)10539.1-16.9< .0001

Table 2: Clinical Global Impressions-Improvement (CGI-I) Scale

StudyTreatment GroupN% Responders (CGI-I ≤ 2) at EndpointP-value vs. Placebo
Adler et al. (2008)[5]Placebo6229%-
LDX 30 mg/day11957%< .01
LDX 50 mg/day11762%< .01
LDX 70 mg/day12261%< .01

Experimental Protocols

Protocol 1: Forced-Dose, Parallel-Group, Placebo-Controlled Study

  • Objective: To evaluate the efficacy and safety of fixed doses of this compound compared to placebo in adults with ADHD.

  • Methodology:

    • Screening & Washout: Participants undergo a screening phase to confirm a DSM-IV-TR diagnosis of moderate to severe ADHD. A washout period of 7-28 days is implemented for those on prior ADHD medication.

    • Randomization: Eligible participants (N=420) are randomly assigned in a double-blind manner to one of four parallel groups: placebo, 30 mg/day this compound, 50 mg/day this compound, or 70 mg/day this compound.

    • Treatment Phase (4 weeks):

      • The 30 mg/day group receives a fixed dose throughout the study.

      • The 50 mg/day and 70 mg/day groups undergo a forced-dose titration over the first 1-2 weeks to reach their target dose, which is then maintained.

    • Primary Efficacy Measure: The primary outcome is the change in the clinician-administered ADHD-RS total score from baseline to the final on-treatment visit.

    • Secondary Efficacy Measure: The Clinical Global Impressions-Improvement (CGI-I) scale is used to assess the percentage of participants considered "improved."[5]

Protocol 2: Randomized, Crossover Study in a Simulated Adult Workplace Environment (AWE)

  • Objective: To assess the duration of efficacy of an optimized dose of this compound throughout an extended day.

  • Methodology:

    • Open-Label Dose Optimization (4 weeks): All participants receive this compound, with the dose adjusted between 30, 50, and 70 mg/day to find the optimal therapeutic dose for each individual.

    • Randomized Crossover Phase (2 weeks): Participants who complete the optimization phase are randomized to one of two treatment sequences in a double-blind manner: (1) Optimized LDX dose for 1 week followed by placebo for 1 week, or (2) Placebo for 1 week followed by optimized LDX dose for 1 week. A washout period is not used between the crossover weeks.

    • Efficacy Measures: The primary outcome is the Permanent Product Measure of Performance (PERMP), a skill-adjusted math test designed to assess attention and persistence. PERMP scores are collected at multiple time points throughout the day (e.g., 2, 4, 8, 10, 12, and 14 hours post-dose). The ADHD-RS-IV is used as a secondary measure.[8]

Visualizations

G cluster_0 Phase 1: Screening & Optimization cluster_1 Phase 2: Randomized Withdrawal cluster_2 Phase 3: Outcome Assessment Screening Screening & Diagnosis (DSM-IV/5 Criteria) Washout Washout of Prior ADHD Medication Screening->Washout DoseOpt Open-Label Dose Optimization (LDX 30-70 mg/day) Washout->DoseOpt Randomization Randomization of Responders DoseOpt->Randomization GroupA Continue LDX (Optimized Dose) Randomization->GroupA GroupB Switch to Placebo Randomization->GroupB AssessA Assess for Symptom Maintenance GroupA->AssessA AssessB Assess for Symptom Relapse (Treatment Failure) GroupB->AssessB

Caption: Workflow for a randomized withdrawal clinical trial design.

G cluster_0 Contributing Factors to Placebo Effect cluster_1 Mitigation Strategies Factor1 Patient Expectation of Improvement PlaceboEffect High Placebo Response Rate Factor1->PlaceboEffect Factor2 Clinician-Patient Interaction & Empathy Factor2->PlaceboEffect Factor3 Natural Fluctuation of ADHD Symptoms Factor3->PlaceboEffect Factor4 Subjective Nature of Rating Scales Factor4->PlaceboEffect Strat1 Placebo Lead-In Period PlaceboEffect->Strat1 Reduces Strat2 Standardized, Neutral Staff Communication PlaceboEffect->Strat2 Reduces Strat3 Blinded Independent Raters PlaceboEffect->Strat3 Reduces Strat4 Enroll Patients with Higher Symptom Severity PlaceboEffect->Strat4 Reduces Strat5 Shorter Trial Duration PlaceboEffect->Strat5 Reduces

Caption: Factors influencing and strategies for minimizing the placebo effect.

G LDX This compound (Prodrug) Inactive RBC Red Blood Cells (Hydrolysis via Aminopeptidase) LDX->RBC Oral Administration dAMP d-amphetamine (Active) RBC->dAMP Lysine L-lysine (Amino Acid) RBC->Lysine Effect Increased Dopamine & Norepinephrine in Synaptic Cleft (Therapeutic Effect on ADHD Symptoms) dAMP->Effect

Caption: Pharmacological activation pathway of this compound.

References

Technical Support Center: Quantification of Low Concentrations of Lisdexamfetamine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low concentrations of lisdexamfetamine (LDX) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound in plasma?

A1: The most prevalent and robust technique for the quantification of this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of LDX typically found in biological fluids.[1][2]

Q2: What is a typical lower limit of quantification (LLOQ) for this compound in plasma?

A2: LLOQs for this compound in plasma can vary depending on the specific LC-MS/MS methodology. While some traditional methods have an LLOQ around 1 ng/mL, more sensitive and recent methods have achieved LLOQs as low as 0.3 ng/mL.[2] For some applications, LLOQs of 1-2 ng/mL have also been reported as sufficient.[3][4]

Q3: What are the primary challenges in quantifying low concentrations of this compound?

A3: The primary challenges include:

  • Achieving sufficient sensitivity: Detecting and accurately quantifying the typically low circulating concentrations of the prodrug.

  • Sample stability: this compound can be unstable in whole blood and plasma if not handled and stored correctly, potentially leading to its conversion to d-amphetamine.[5][6]

  • Matrix effects: Endogenous components in plasma can interfere with the ionization of this compound, leading to signal suppression or enhancement and affecting accuracy.[2][7]

  • Chromatographic resolution: Ensuring separation from its active metabolite, d-amphetamine, and other potential interferences.

Q4: How can I ensure the stability of this compound in my plasma samples?

A4: To ensure stability, plasma samples should be stored at -70°C or -80°C for long-term storage.[2][8] One study demonstrated stability in EDTA plasma for 167 days at -70°C.[2] It is also crucial to minimize freeze-thaw cycles.[9] For whole blood, the choice of anticoagulant and storage temperature is critical, with fluoride citrate tubes and refrigerated storage (4°C) showing better stability than fluoride oxalate at ambient temperature.[6]

Troubleshooting Guides

Issue 1: Poor Sensitivity / Inability to Reach the Desired LLOQ

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Sample Preparation Optimize the protein precipitation step. Ensure the ratio of plasma to organic solvent (e.g., acetonitrile) is appropriate.[2] Consider solid-phase extraction (SPE) for cleaner samples, though protein precipitation is often favored for its simplicity.[2][10]
Inefficient Ionization in Mass Spectrometer Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is conducive to efficient ionization of this compound. The addition of formic acid to the mobile phase is a common practice.[2][9]
Suboptimal Chromatographic Peak Shape Evaluate and optimize the analytical column and mobile phase gradient to achieve sharp, symmetrical peaks. Poor peak shape can diminish signal intensity.
Instrument Contamination Clean the mass spectrometer's ion source and transfer optics to remove any contaminants that may be suppressing the signal.
Issue 2: High Variability in Results / Poor Precision

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Sample Preparation Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent. Use a calibrated and well-maintained pipette. Automate liquid handling steps if possible.
Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability in sample preparation and matrix effects.[2] Evaluate matrix effects from different plasma lots.[7]
Sample Instability Adhere strictly to validated sample handling and storage protocols. Avoid prolonged exposure of samples to room temperature.[6][11]
Carryover Inject blank samples after high-concentration samples to check for carryover.[2][7] If observed, optimize the autosampler wash procedure and chromatographic gradient.
Issue 3: Inaccurate Results / Poor Recovery

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Analyte Extraction During protein precipitation, ensure thorough vortexing to facilitate complete protein denaturation and release of the analyte.[2] Optimize the type and volume of the precipitation solvent.
Analyte Degradation As this compound is a prodrug, its stability is crucial. Ensure samples are processed promptly and stored at appropriate temperatures to prevent enzymatic conversion to d-amphetamine.[5][6]
Calibration Curve Issues Prepare fresh calibration standards and quality control (QC) samples. Ensure the calibration range brackets the expected concentrations in the study samples.[2][7] Use a validated regression model, often a weighted linear regression (e.g., 1/x²).[11]
Interference from Concomitant Medications Test for potential interference from medications that may be co-administered in a clinical setting.[2] Adjust chromatographic conditions if co-elution and isobaric interference are observed.

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Method Parameters for this compound Quantification in Plasma

ParameterMethod 1[2]Method 2[3]Method 3[11]
LLOQ 0.3 ng/mL1 ng/mL1 ng/mL
Calibration Curve Range 0.3 - 100 ng/mL1 - 128 ng/mL1 - 100 ng/mL
Sample Preparation Protein PrecipitationProtein PrecipitationNot specified
Internal Standard This compound-d4Amphetamine-d5Dexamfetamine-d3 & this compound-d4
Run Time 4 minutesNot specifiedNot specified

Table 2: Reported Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-batch Precision (%CV)[2]Inter-batch Precision (%CV)[2]Accuracy (%RE)[2]
LLOQ 0.3< 10%< 10%± 20%
Low (LQC) 0.9< 10%< 10%± 15%
Medium (MQC) 50< 10%< 10%± 15%
High (HQC) 75< 10%< 10%± 15%

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation[2]
  • To a 200 µL aliquot of human plasma, add 50 µL of the internal standard (IS) solution.

  • Add 400 µL of acetonitrile (ACN) to precipitate the plasma proteins.

  • Vigorously vortex the mixture for 5 minutes.

  • Centrifuge the sample at 13,200 rpm at 4°C for 10 minutes.

  • Carefully transfer 50 µL of the supernatant to a clean tube.

  • Add 200 µL of water containing 0.1% formic acid.

  • Vortex the mixture for an additional 2 minutes.

  • Transfer the final solution to a vial for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis[2][4]
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., Phenomenex Synergi 4 µm Fusion, 150 mm x 2 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution program is typically used to separate this compound from endogenous interferences and its metabolite.

  • Flow Rate: A typical flow rate is around 0.6 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.

Visualizations

Lisdexamfetamine_MOA LDX This compound (Oral) GI GI Tract (Absorption) LDX->GI Ingestion Blood Systemic Circulation GI->Blood Rapid Absorption (Peptide Transporters) RBC Red Blood Cells Blood->RBC Uptake Brain CNS Blood->Brain d_AMP d-Amphetamine (Active Metabolite) RBC->d_AMP Enzymatic Hydrolysis d_AMP->Blood Release Synapse Synaptic Cleft Brain->Synapse Synapse->Synapse

Caption: this compound mechanism of action.

Experimental_Workflow Collect Collect Whole Blood (EDTA tubes) Centrifuge Centrifuge to Separate Plasma Collect->Centrifuge Store Store Plasma at -80°C Centrifuge->Store Thaw Thaw Plasma Sample Store->Thaw Spike Spike with Internal Standard Thaw->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify

Caption: Bioanalytical workflow for LDX in plasma.

Troubleshooting_Tree Start Inaccurate/Imprecise Results Check_Precision Are QC Samples Imprecise? Start->Check_Precision Check_Accuracy Are QC Samples Inaccurate? Check_Precision->Check_Accuracy No Review_Prep Review Sample Prep Protocol (Pipetting, Vortexing) Check_Precision->Review_Prep Yes Check_Cal Verify Calibration Curve (Standards, Regression) Check_Accuracy->Check_Cal Yes End Problem Resolved Check_IS Check Internal Standard Response Review_Prep->Check_IS Check_Carryover Investigate Carryover Check_IS->Check_Carryover Check_Carryover->End Eval_Matrix Evaluate Matrix Effects Check_Cal->Eval_Matrix Assess_Stability Assess Analyte Stability Eval_Matrix->Assess_Stability Assess_Stability->End

Caption: Troubleshooting decision tree for LDX analysis.

References

improving the sensitivity of UV detection for lisdexamfetamine in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the HPLC-UV analysis of lisdexamfetamine. The focus is on improving the sensitivity of UV detection for this weakly UV-absorbing compound.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high sensitivity for this compound using HPLC-UV?

A1: this compound lacks a significant chromophore in its structure, which is a part of a molecule that absorbs ultraviolet or visible light.[1] The molecule does not have any UV absorption maxima above 200 nm, leading to weak UV absorbance and consequently, poor sensitivity when using a standard UV detector.[2][3]

Q2: What is the typical UV wavelength for the detection of this compound?

A2: Due to the absence of a strong chromophore, the detection of this compound is typically performed at low UV wavelengths, generally between 205 nm and 215 nm, to maximize the signal.[4][5] One validated method uses a detection wavelength of 207 nm.[4]

Q3: What are the expected limits of detection (LOD) and quantitation (LOQ) for this compound with direct UV detection?

A3: The achievable LOD and LOQ can vary depending on the HPLC system and method parameters. However, a published study reported an LOD of 0.24 µg/mL and an LOQ of 0.78 µg/mL for a validated HPLC-UV method.[4]

Q4: How can I significantly improve the detection sensitivity of this compound?

A4: Pre-column derivatization is a highly effective strategy to enhance the UV absorbance of this compound. This involves reacting the primary amine group of this compound with a derivatizing agent that introduces a strong chromophore into the molecule.[1] Common derivatizing reagents for primary amines include Marfey's reagent and Dansyl chloride.[6]

Q5: What is pre-column derivatization?

A5: Pre-column derivatization is a chemical reaction performed on the analyte before it is injected into the HPLC system.[1] The goal is to modify the analyte to improve its chromatographic behavior or detectability. For this compound, derivatization attaches a UV-absorbing molecule, making it much easier to detect with a standard UV detector.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound, with a focus on improving sensitivity.

Issue 1: Poor Sensitivity/Low Signal-to-Noise Ratio with Direct UV Detection

Possible Causes:

  • Suboptimal Wavelength: The detection wavelength is not set to the absorbance maximum of this compound.

  • Mobile Phase Absorbance: The mobile phase components have high absorbance at the detection wavelength, leading to a high background signal.

  • Detector Lamp Issue: The UV lamp in the detector is aging and has reduced intensity.

  • Contaminated Flow Cell: The detector flow cell is dirty, causing light scattering and increased noise.

  • Sample Concentration: The concentration of this compound in the sample is below the limit of detection of the method.

Solutions:

  • Optimize Wavelength: Ensure the detector is set to a low wavelength, typically between 205 nm and 215 nm.[4][5]

  • Mobile Phase Quality: Use high-purity HPLC-grade solvents and additives with low UV cutoff values.[7] Acetonitrile is generally preferred over methanol at low wavelengths due to its lower UV cutoff.[7]

  • System Maintenance: Check the detector lamp's usage hours and replace it if necessary.[8] Clean the detector flow cell according to the manufacturer's instructions.

  • Increase Sample Concentration: If possible, concentrate the sample or inject a larger volume. Be mindful that injecting a larger volume might lead to peak broadening.

  • Consider Derivatization: For a significant improvement in sensitivity, implement a pre-column derivatization protocol.

Issue 2: Inconsistent or Noisy Baseline

Possible Causes:

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing baseline spikes.

  • Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a fluctuating baseline.

  • Column Bleed: The stationary phase of the column is degrading and leaching into the mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the detector's performance.

Solutions:

  • Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

  • Pump Maintenance: Check the pump for leaks and ensure the check valves are functioning correctly.

  • Column Care: Use a column appropriate for the mobile phase and operate within the recommended pH and temperature ranges.

  • Temperature Control: Use a column oven to maintain a stable column temperature.

Issue 3: Poor Peak Shape (Tailing or Broadening)

Possible Causes:

  • Column Overload: Injecting too much sample can lead to peak tailing.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

  • Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.

  • Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure consistent ionization of the analyte. A pH of 4.0 has been used successfully.[4]

  • Minimize Dead Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted.[7]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants that may cause poor peak shape.

Quantitative Data Summary

The following tables summarize key quantitative data for the HPLC-UV analysis of this compound, both with and without derivatization.

Table 1: Direct HPLC-UV Analysis of this compound

ParameterValueReference
Detection Wavelength207 nm[4]
Limit of Detection (LOD)0.24 µg/mL[4]
Limit of Quantitation (LOQ)0.78 µg/mL[4]

Table 2: HPLC-UV Analysis with Pre-column Derivatization (Example with Marfey's Reagent)

ParameterValueReference
Derivatizing ReagentMarfey's Reagent[9]
Detection Wavelength340 nm[9]
Limit of Detection (LOD)0.03 µg/mL[9]
Limit of Quantitation (LOQ)0.10 µg/mL[9]

Experimental Protocols

Protocol 1: Standard HPLC-UV Analysis of this compound

This protocol is based on a validated method for the analysis of this compound in capsules.[4]

1. Chromatographic Conditions:

  • Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM ammonium formate (pH 4.0) in a 50:50 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • UV Detection: 207 nm

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound dimesylate in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards.

3. Sample Preparation (from capsules):

  • Accurately weigh the contents of the capsules.

  • Dissolve the powder in the mobile phase to achieve a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: Pre-column Derivatization with Marfey's Reagent for Enhanced UV Detection

This protocol is a general procedure for the derivatization of primary amines and can be adapted for this compound.[9]

1. Reagents:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution: 1% (w/v) in acetone.

  • Sodium bicarbonate solution: 1.0 M.

  • Hydrochloric acid solution: 2.0 M.

  • Methanol for sample dissolution.

2. Derivatization Procedure:

  • In a vial, combine 500 µL of the this compound sample (dissolved in methanol) with 400 µL of the 1% Marfey's reagent solution.

  • Add 80 µL of 1.0 M sodium bicarbonate solution to initiate the reaction.

  • Cap the vial tightly and heat at 50°C for 1 hour in a water bath.

  • After heating, allow the vial to cool to room temperature.

  • Add 50 µL of 2.0 M hydrochloric acid to stop the reaction.

  • Dilute the derivatized sample with the mobile phase before injection.

3. Chromatographic Conditions:

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: 340 nm.

Visualizations

experimental_workflow cluster_direct Direct UV Detection cluster_derivatization Derivatization for Enhanced Sensitivity Sample_Prep_Direct Sample Preparation HPLC_Direct HPLC Separation Sample_Prep_Direct->HPLC_Direct UV_Direct UV Detection (207 nm) HPLC_Direct->UV_Direct Data_Direct Data Analysis UV_Direct->Data_Direct Sample_Prep_Deriv Sample Preparation Derivatization Pre-column Derivatization Sample_Prep_Deriv->Derivatization HPLC_Deriv HPLC Separation Derivatization->HPLC_Deriv UV_Deriv UV Detection (340 nm) HPLC_Deriv->UV_Deriv Data_Deriv Data Analysis UV_Deriv->Data_Deriv

Caption: Experimental workflows for this compound analysis.

troubleshooting_sensitivity Start Low UV Sensitivity Issue Check_Method Review Method Parameters Start->Check_Method Check_System Inspect HPLC System Start->Check_System Optimize_Wavelength Optimize Wavelength (205-215 nm) Check_Method->Optimize_Wavelength Mobile_Phase_Quality Check Mobile Phase Quality Check_Method->Mobile_Phase_Quality System_Maintenance Perform System Maintenance (Lamp, Flow Cell) Check_System->System_Maintenance Implement_Deriv Implement Pre-column Derivatization Deriv_Success Sensitivity Improved? Implement_Deriv->Deriv_Success Optimize_Wavelength->Implement_Deriv Mobile_Phase_Quality->Implement_Deriv System_Maintenance->Implement_Deriv

Caption: Troubleshooting decision tree for low UV sensitivity.

References

factors affecting lisdexamfetamine bioavailability in oral solution vs capsules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the bioavailability of lisdexamfetamine when administered as an oral solution versus a capsule.

Frequently Asked Questions (FAQs)

Q1: Are the oral solution and capsule formulations of this compound bioequivalent?

A: Yes, for the active metabolite, d-amphetamine, the oral solution and capsule formulations are considered bioequivalent. Studies have shown that the area under the curve (AUC) and maximum concentration (Cmax) of d-amphetamine are similar whether this compound is administered as an intact capsule or as a solution.[1][2][3] While minor differences may be observed in the pharmacokinetics of the inactive prodrug this compound itself, these are not considered clinically significant as the rate-limiting step for the delivery of active d-amphetamine is its enzymatic conversion in the blood.[1][2][4]

Q2: How does food intake affect the bioavailability of this compound from either formulation?

A: Food does not have a significant impact on the overall bioavailability (AUC) of the active metabolite, d-amphetamine.[5] However, administering this compound with a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) of d-amphetamine by approximately one hour.[5] The Cmax of d-amphetamine remains largely unaffected.[5] Taking this compound with food may help reduce potential gastrointestinal side effects.

Q3: What is the primary mechanism of absorption and conversion of this compound, and how does it influence bioavailability?

A: this compound is a prodrug that is rapidly absorbed from the gastrointestinal tract.[6][7] Its absorption is likely mediated by a high-capacity peptide transporter (PEPT1) in the small intestine.[7][8] Following absorption, this compound is primarily hydrolyzed by enzymes in red blood cells to form the active d-amphetamine and the naturally occurring amino acid L-lysine.[4][6][7][8] This enzymatic conversion in the bloodstream, rather than the dissolution of the formulation in the gastrointestinal tract, is the rate-controlling step for the delivery of d-amphetamine.[1][2][4][7] This mechanism contributes to the consistent and predictable pharmacokinetic profile of d-amphetamine.[7][8]

Q4: Do gastrointestinal pH or transit time affect the bioavailability of this compound?

A: No, variations in gastric pH and normal gastrointestinal transit times do not appear to significantly affect the absorption and subsequent conversion of this compound to d-amphetamine. This is a key feature of its prodrug design, ensuring consistent delivery of the active moiety.

Q5: Can the contents of a this compound capsule be mixed with food or liquid without altering bioavailability?

A: Yes, studies have demonstrated that the relative bioavailability of d-amphetamine is not different when the contents of a this compound capsule are mixed with soft foods (like yogurt) or liquids (like orange juice) compared to swallowing the intact capsule.[9] This provides a suitable alternative for individuals who have difficulty swallowing capsules.[9]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Variability in Tmax of d-amphetamine in experimental results. Food Effect: Co-administration with food, particularly high-fat meals, can delay Tmax.Standardize food intake protocols for study subjects. Ensure consistent fasting or fed states across all experimental arms.[5]
Inconsistent plasma concentrations of d-amphetamine. Formulation Integrity: Improper mixing or incomplete transfer of capsule contents when preparing an oral solution.Develop and validate a standardized procedure for dissolving capsule contents to ensure complete dosage administration.
Unexpectedly low bioavailability of d-amphetamine. Gastrointestinal Absorption Issues (less likely): While this compound absorption is generally robust, severe malabsorption syndromes could theoretically play a role.Screen subjects for significant gastrointestinal pathologies. Investigate regional drug delivery if absorption issues are suspected.
Differences in prodrug (this compound) Cmax between formulations. Dissolution Rate: The oral solution is already dissolved, leading to potentially faster absorption of the prodrug itself compared to the capsule, which needs to dissolve first.This is an expected minor difference and is generally not clinically significant for the active metabolite, d-amphetamine.[1][2] Focus on the bioequivalence of d-amphetamine for therapeutic effect assessment.

Data Presentation

Table 1: Pharmacokinetic Parameters of d-amphetamine after Administration of this compound 70 mg Capsule vs. Oral Solution (Fasted State)

ParameterIntact CapsuleOral SolutionGeometric Mean Ratio (Solution/Capsule) [90% CI]
Cmax (ng/mL) 70-8070-8099.07% (within 80-125%)[1]
AUC (ng·h/mL) SimilarSimilar98.05% (within 80-125%)[1]
Tmax (h) ~3.8~3.8Not significantly different[10][5]

Data compiled from multiple sources indicating bioequivalence.[1][10][5]

Table 2: Effect of Food on Pharmacokinetic Parameters of d-amphetamine after Administration of this compound 70 mg Capsule

ParameterFasted StateFed State (High-Fat Meal)
Cmax (ng/mL) SimilarSimilar[5]
AUC (ng·h/mL) SimilarSimilar[10][5]
Tmax (h) ~3.8~4.7-4.9 (delayed by ~1 hour)[10][5]

Experimental Protocols

Bioequivalence Study of this compound Oral Solution vs. Capsule

A typical experimental design to assess the bioequivalence of this compound oral solution and capsule formulations would be a single-dose, open-label, randomized, two-period, two-sequence crossover study in healthy adult volunteers.

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.

  • Study Periods: The study consists of two treatment periods separated by a washout period of at least 7 days.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences:

    • Sequence A: Receive the oral solution in the first period and the capsule in the second period.

    • Sequence B: Receive the capsule in the first period and the oral solution in the second period.

  • Dosing: In each period, subjects receive a single oral dose of this compound (e.g., 70 mg) in either the capsule or oral solution form after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).[5]

  • Bioanalysis: Plasma samples are analyzed for concentrations of both this compound and d-amphetamine using a validated analytical method, such as HPLC-MS/MS.[1][4]

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both analytes: Cmax, AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the concentration-time curve from time zero to infinity), and Tmax.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for d-amphetamine are calculated. Bioequivalence is concluded if the 90% CIs fall within the range of 80.00% to 125.00%.[1]

Visualizations

Lisdexamfetamine_Bioavailability cluster_formulation Oral Formulation cluster_gi Gastrointestinal Tract cluster_blood Bloodstream cluster_factors Influencing Factors Capsule Intact Capsule GIT_Lumen GI Lumen Capsule->GIT_Lumen Ingestion Solution Oral Solution Solution->GIT_Lumen Ingestion Absorption Intestinal Absorption (PEPT1 Transporter) GIT_Lumen->Absorption Dissolution LDX_Blood This compound (Prodrug) Absorption->LDX_Blood Conversion Enzymatic Conversion (Red Blood Cells) LDX_Blood->Conversion d_Amphetamine d-Amphetamine (Active Metabolite) Conversion->d_Amphetamine Food Food Intake Food->GIT_Lumen Delays Tmax pH Gastric pH pH->Absorption No Significant Effect Transit GI Transit Time Transit->Absorption No Significant Effect

Caption: Factors affecting this compound bioavailability.

References

Technical Support Center: Accounting for CYP2D6 Inhibition in Lisdexamfetamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the accounting of cytochrome P450 enzyme CYP2D6 inhibition in the metabolism of lisdexamfetamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is a prodrug that is metabolically inactive. Its primary conversion to the active metabolite, d-amphetamine, and the amino acid L-lysine is not mediated by cytochrome P450 (CYP) enzymes. Instead, this hydrolysis occurs primarily within red blood cells.[1]

Q2: What is the role of CYP2D6 in the metabolism of this compound?

A2: While this compound itself is not a substrate for CYP2D6, its active metabolite, d-amphetamine, is. CYP2D6 is involved in the hydroxylation of d-amphetamine to form 4-hydroxy-amphetamine.[2][3] Therefore, the activity of CYP2D6 can influence the clearance and exposure of the active form of the drug.

Q3: What are the clinical implications of CYP2D6 inhibition when administering this compound?

A3: Inhibition of CYP2D6 can lead to increased plasma concentrations of d-amphetamine due to decreased metabolism.[2][4] This can potentially increase the risk of adverse effects, including the development of serotonin syndrome, particularly when co-administered with other serotonergic drugs.[2][4]

Q4: Does this compound itself inhibit CYP2D6?

A4: No, in vitro studies have shown that this compound does not cause concentration-dependent or mechanism-based inhibition of CYP2D6.[5][6]

Q5: Which drugs are common CYP2D6 inhibitors that could interact with this compound metabolism?

A5: Potent CYP2D6 inhibitors include certain antidepressants like paroxetine, fluoxetine, and bupropion, as well as other medications.[2] Co-administration of these drugs with this compound warrants careful monitoring.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of d-amphetamine in in vivo studies.

  • Possible Cause 1: Co-administration of a CYP2D6 inhibitor.

    • Troubleshooting Step: Review all co-administered compounds for known CYP2D6 inhibitory activity. If a known inhibitor is present, consider its potential impact on d-amphetamine exposure.

  • Possible Cause 2: Genetic polymorphism of CYP2D6.

    • Troubleshooting Step: The subject may be a CYP2D6 poor metabolizer. Consider genotyping the subjects for CYP2D6 polymorphisms to identify individuals with reduced enzyme activity.

Issue 2: Inconsistent results in in vitro CYP2D6 inhibition assays with d-amphetamine.

  • Possible Cause 1: Substrate or inhibitor concentration out of optimal range.

    • Troubleshooting Step: Ensure that the d-amphetamine concentration is near its Km for CYP2D6 and that the inhibitor concentrations span a range appropriate to determine an IC50 value.

  • Possible Cause 2: Inactive enzyme or cofactor.

    • Troubleshooting Step: Verify the activity of the human liver microsomes or recombinant CYP2D6 with a known probe substrate and confirm the integrity and concentration of the NADPH regenerating system.

  • Possible Cause 3: Non-specific binding.

    • Troubleshooting Step: Assess the extent of non-specific binding of d-amphetamine and the inhibitor to the microsomal protein. Adjust calculations accordingly or consider using a different in vitro system.

Issue 3: Difficulty in quantifying d-amphetamine and its metabolites.

  • Possible Cause 1: Inadequate analytical method.

    • Troubleshooting Step: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of d-amphetamine and 4-hydroxy-amphetamine. This may involve chiral separation to distinguish between d- and l-enantiomers if necessary.

  • Possible Cause 2: Matrix effects.

    • Troubleshooting Step: Evaluate for matrix effects from the biological sample (e.g., plasma, microsomal matrix) and implement appropriate sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to minimize their impact.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of d-Amphetamine in the Presence of a Potent CYP2D6 Inhibitor (Illustrative Data)

Parameterd-Amphetamine Aloned-Amphetamine + Potent CYP2D6 Inhibitor% Change
Cmax (ng/mL) 45.263.3+40%
AUC (ng*h/mL) 488830+70%
t1/2 (h) 10.115.2+50%
CL/F (L/h) 58.534.4-41%

Note: The values presented in this table are for illustrative purposes to demonstrate the potential impact of a potent CYP2D6 inhibitor on the pharmacokinetics of d-amphetamine. Actual values may vary depending on the specific inhibitor and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP2D6 Inhibition on d-Amphetamine Metabolism using Human Liver Microsomes

1. Objective: To determine the inhibitory potential of a test compound on the CYP2D6-mediated metabolism of d-amphetamine.

2. Materials:

  • Pooled human liver microsomes (HLMs)

  • d-amphetamine

  • Test inhibitor compound

  • Known CYP2D6 inhibitor (e.g., quinidine) as a positive control

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (e.g., d-amphetamine-d5) for reaction termination and sample preparation

  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare a stock solution of d-amphetamine in a suitable solvent.

  • Prepare a series of dilutions of the test inhibitor and the positive control.

  • In a 96-well plate, pre-incubate the HLMs, d-amphetamine, and the test inhibitor (or positive control or vehicle) in phosphate buffer at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Terminate the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples for the formation of 4-hydroxy-amphetamine.

4. Data Analysis:

  • Calculate the rate of 4-hydroxy-amphetamine formation in the presence of different concentrations of the inhibitor.

  • Determine the IC50 value of the test inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

Mandatory Visualization

Lisdexamfetamine_Metabolism cluster_ingestion Gastrointestinal Tract cluster_blood Bloodstream cluster_liver Liver This compound (Oral) This compound (Oral) This compound This compound This compound (Oral)->this compound d-Amphetamine d-Amphetamine This compound->d-Amphetamine Red Blood Cell Enzymes L-Lysine L-Lysine 4-Hydroxy-amphetamine 4-Hydroxy-amphetamine d-Amphetamine->4-Hydroxy-amphetamine CYP2D6 Excretion Excretion d-Amphetamine->Excretion Renal 4-Hydroxy-amphetamine->Excretion CYP2D6_Inhibitors CYP2D6_Inhibitors CYP2D6_Inhibitors->4-Hydroxy-amphetamine

Caption: Metabolic pathway of this compound.

Experimental_Workflow start Start prep_microsomes Prepare Human Liver Microsomes start->prep_microsomes prep_substrate Prepare d-Amphetamine (Substrate) start->prep_substrate prep_inhibitor Prepare Test Inhibitor & Positive Control start->prep_inhibitor pre_incubation Pre-incubate Microsomes, Substrate, & Inhibitor at 37°C prep_microsomes->pre_incubation prep_substrate->pre_incubation prep_inhibitor->pre_incubation initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction with Acetonitrile + IS incubation->terminate_reaction centrifuge Centrifuge to Precipitate Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end Determine IC50 analyze->end

Caption: In vitro CYP2D6 inhibition assay workflow.

Logical_Relationship This compound This compound Administration d_amphetamine d-Amphetamine (Active Metabolite) This compound->d_amphetamine Conversion in Red Blood Cells cyp2d6_metabolism CYP2D6 Metabolism d_amphetamine->cyp2d6_metabolism increased_d_amphetamine Increased d-Amphetamine Concentration cyp2d6_inhibition CYP2D6 Inhibition cyp2d6_inhibition->cyp2d6_metabolism cyp2d6_inhibition->increased_d_amphetamine leads to adverse_effects Potential for Increased Adverse Effects increased_d_amphetamine->adverse_effects may lead to

Caption: Logical relationship of CYP2D6 inhibition.

References

Technical Support Center: Overcoming Challenges in Long-Term Lisdexamfetamine Safety and Tolerability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term safety and tolerability studies of lisdexamfetamine.

Troubleshooting Guides

This section provides practical guidance for managing common challenges encountered during long-term this compound clinical trials.

Issue 1: Managing Treatment-Emergent Adverse Events (TEAEs)

Question: A study participant is reporting a common TEAE such as decreased appetite, insomnia, or headache. What are the recommended steps for management within the trial protocol?

Answer:

Most TEAEs associated with this compound are mild to moderate in severity and often resolve over time.[1][2] The following steps are recommended for management:

  • Assess Severity and Impact:

    • Utilize a standardized rating scale to quantify the severity of the adverse event.

    • Interview the participant to understand the impact of the TEAE on their daily functioning.

  • Implement Management Strategies:

    • Decreased Appetite:

      • Advise administering this compound with or after a meal.

      • Recommend nutrient-dense meals and snacks.

      • If weight loss is significant, consider a temporary dose reduction or interruption of treatment.[3]

    • Insomnia:

      • Ensure the participant is taking the dose early in the morning to minimize impact on sleep.[3]

      • Provide counseling on good sleep hygiene practices.

      • If insomnia persists and is distressing, a dose reduction may be necessary.[3]

    • Headache:

      • Advise the participant to take the medication with food.

      • A mild analgesic, such as paracetamol, may be suggested.[4]

      • If headaches are severe or persistent, a dose reduction or temporary discontinuation should be considered.

  • Dose Adjustment:

    • If TEAEs are troublesome, a dose reduction is often the first line of action.[3] Dose adjustments should be made in increments of 10-20 mg.[5][6]

    • Allow a sufficient period (e.g., one week) after a dose adjustment to assess the participant's response.[6]

  • Discontinuation:

    • If the TEAE is severe, does not respond to management strategies, or is deemed intolerable by the participant, discontinuation of the study drug may be necessary.

Issue 2: Monitoring and Managing Cardiovascular Effects

Question: What are the best practices for monitoring cardiovascular safety in a long-term this compound study, and what actions should be taken in response to clinically significant changes?

Answer:

Stimulant medications can cause modest increases in blood pressure and heart rate.[7] Rigorous cardiovascular monitoring is crucial.

  • Baseline Assessment:

    • Conduct a thorough cardiovascular assessment at baseline, including:

      • Detailed personal and family history of cardiac disease, including sudden death or ventricular arrhythmia.

      • A physical examination focused on the cardiovascular system.[8]

    • A baseline electrocardiogram (ECG) is recommended to identify any pre-existing cardiac abnormalities.[9][10]

  • Ongoing Monitoring:

    • Monitor blood pressure and heart rate at regular intervals throughout the study, especially after every dose change.[4]

    • Record vital signs in a standardized manner (see Experimental Protocol 2).

    • Be vigilant for participant reports of chest pain, shortness of breath, or fainting.[11]

  • Actionable Thresholds:

    • Establish clear, protocol-defined thresholds for clinically significant changes in blood pressure and heart rate that would trigger further investigation.

    • For example, a sustained heart rate of over 120 bpm or a blood pressure reading of 135/90 mmHg or higher in adults may warrant further evaluation.

  • Management of Cardiovascular Changes:

    • If a participant exceeds the pre-defined thresholds, a repeat measurement should be taken after a period of rest.

    • If the readings remain elevated, a consultation with a cardiologist should be considered.[9]

    • Dose reduction or discontinuation of this compound may be required based on the cardiologist's recommendation and the overall risk-benefit assessment for the participant.

Frequently Asked Questions (FAQs)

Q1: What are the most common treatment-emergent adverse events (TEAEs) observed in long-term this compound studies?

A1: The most frequently reported TEAEs in long-term studies across children, adolescents, and adults include decreased appetite, insomnia, headache, dry mouth, weight decrease, and irritability.[1][12][13][14][15]

Q2: How should growth be monitored in pediatric long-term studies?

A2: In pediatric populations, height and weight should be measured at baseline and at regular intervals (e.g., every 3-6 months) throughout the study.[4] These measurements should be plotted on age- and sex-appropriate growth charts to monitor for any significant deviations from the expected growth trajectory. If a child is not growing or gaining weight as expected, a temporary interruption of treatment should be considered.[7]

Q3: Is there a risk of abuse or diversion in long-term studies, and how can this be mitigated?

A3: this compound is a Schedule II controlled substance and has the potential for abuse and diversion.[7] To mitigate this risk, researchers should:

  • Thoroughly screen potential participants for a history of substance abuse.

  • Implement strict medication dispensing and accountability procedures.

  • Monitor participants for any signs of misuse or diversion, such as requests for early refills or reports of lost medication.

  • Be mindful of the possibility of drug diversion if asked to provide prescriptions at shorter than monthly intervals.[4]

Q4: What is the mechanism of action of this compound?

A4: this compound is a prodrug of dextroamphetamine. After oral administration, it is converted to L-lysine and active d-amphetamine. Dextroamphetamine is a central nervous system stimulant that works by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron and increasing their release into the extraneuronal space.

Quantitative Data Summary

The following tables summarize the incidence of common TEAEs in long-term this compound studies.

Table 1: Common Treatment-Emergent Adverse Events in a 2-Year Study in Children and Adolescents (Aged 6-17 years) [12][13]

Adverse EventPercentage of Participants Reporting (%)
Decreased Appetite49.4
Weight Decrease18.2
Insomnia13.1
Initial Insomnia8.9
Irritability8.6
Nausea6.7
Headache5.7
Tic5.1

Table 2: Common Treatment-Emergent Adverse Events in a 1-Year Study in Adults [1][2][15]

Adverse EventPercentage of Participants Reporting (%)
Upper Respiratory Tract Infection21.8
Insomnia19.5
Headache17.2
Dry Mouth16.6
Decreased Appetite14.3
Irritability11.2

Experimental Protocols

Experimental Protocol 1: Assessment of Treatment-Emergent Adverse Events (TEAEs)

Objective: To systematically collect and document all adverse events that emerge or worsen during the study.

Methodology:

  • Data Collection: At each study visit, ask the participant open-ended questions to elicit any health problems since the last visit (e.g., "Have you had any health problems since your last visit?").

  • Coding: Code all reported adverse events using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).

  • Severity Assessment: For each TEAE, assess the severity as mild, moderate, or severe based on pre-defined criteria in the study protocol.

  • Causality Assessment: The investigator should assess the relationship of each TEAE to the study drug (e.g., related, possibly related, not related).

  • Documentation: Record all TEAEs, including the onset date, resolution date, severity, and relationship to the study drug, in the participant's case report form (CRF).

Experimental Protocol 2: Standardized Vital Sign Monitoring

Objective: To obtain accurate and consistent measurements of blood pressure and heart rate.

Methodology:

  • Equipment: Use a calibrated and validated automated blood pressure monitor.[16][17]

  • Participant Preparation:

    • The participant should be seated and resting for a minimum of 5 minutes before the measurement.[16][17]

    • Ensure the participant's legs are uncrossed and their feet are flat on the floor.[16]

    • The arm used for measurement should be supported at the level of the heart.[16]

  • Cuff Placement:

    • Select the appropriate cuff size for the participant's arm circumference.[16]

    • Place the cuff on the upper arm with the lower edge about 1-2 cm above the elbow joint.[16]

  • Measurement:

    • Take two consecutive readings, with at least one minute between measurements.[16][18]

    • If the readings are significantly different, a third measurement should be taken.

  • Recording:

    • Record the systolic and diastolic blood pressure and the heart rate in the CRF.

    • Record the time of the measurement and the arm used.

Experimental Protocol 3: Electrocardiogram (ECG) Monitoring

Objective: To detect any potential cardiac abnormalities.

Methodology:

  • Baseline ECG: Obtain a 12-lead ECG at the screening visit for all participants.[9][10]

  • ECG Reading: The ECG should be read by a qualified physician, preferably a cardiologist or a physician with expertise in reading pediatric ECGs for pediatric studies.[9]

  • Follow-up ECGs:

    • Repeat the ECG at pre-specified intervals during the study (e.g., annually) and after any significant dose adjustments.

    • An ECG should also be performed if a participant reports any cardiac symptoms such as palpitations, syncope, or chest pain.[19]

  • Abnormal Findings: Any clinically significant abnormalities on the ECG should prompt a consultation with a cardiologist.[10]

Visualizations

Lisdexamfetamine_Signaling_Pathway cluster_prodrug Bloodstream cluster_synapse Synaptic Cleft This compound This compound d-amphetamine d-amphetamine This compound->d-amphetamine Hydrolysis by Red Blood Cells L-lysine L-lysine This compound->L-lysine DAT Dopamine Transporter (DAT) d-amphetamine->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) d-amphetamine->NET Blocks Reuptake Dopamine_Vesicles Dopamine Vesicles d-amphetamine->Dopamine_Vesicles Increases Release Norepinephrine_Vesicles Norepinephrine Vesicles d-amphetamine->Norepinephrine_Vesicles Increases Release Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Dopamine Dopamine_Vesicles->Dopamine Norepinephrine Norepinephrine_Vesicles->Norepinephrine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Dopamine_Receptor->Postsynaptic_Neuron Signal Transduction Norepinephrine_Receptor->Postsynaptic_Neuron Signal Transduction

Caption: this compound Signaling Pathway.

LongTerm_Safety_Study_Workflow Screening Screening Baseline_Assessments Baseline_Assessments Screening->Baseline_Assessments Dose_Optimization Dose Optimization (4 weeks) Baseline_Assessments->Dose_Optimization Dose_Maintenance Dose Maintenance (up to 2 years) Dose_Optimization->Dose_Maintenance Early_Termination Early_Termination Dose_Optimization->Early_Termination Follow_Up Follow-Up Dose_Maintenance->Follow_Up Dose_Maintenance->Early_Termination Adverse_Event_Management Adverse Event? Dose_Maintenance->Adverse_Event_Management Study_Completion Study_Completion Follow_Up->Study_Completion Adverse_Event_Management->Dose_Maintenance No Dose_Adjustment Dose Adjustment/ Management Adverse_Event_Management->Dose_Adjustment Yes Dose_Adjustment->Dose_Maintenance

References

Validation & Comparative

comparative efficacy of lisdexamfetamine vs methylphenidate in adolescent ADHD models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lisdexamfetamine and methylphenidate in adolescent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is collated from both clinical trials in adolescent populations and preclinical studies in relevant animal models, supported by experimental data and detailed methodologies.

I. Clinical Efficacy in Adolescents with ADHD

Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of this compound (LDX) and various formulations of methylphenidate (MPH), most commonly the osmotic-release oral system (OROS-MPH), in adolescents aged 13-17 with ADHD. The primary endpoints in these studies are typically the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the Clinical Global Impressions-Improvement (CGI-I) scale.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal comparative studies.

Table 1: Comparison of Efficacy in a Forced-Dose Study

Outcome MeasureThis compound (70 mg/day)OROS-Methylphenidate (72 mg/day)Placebo
ADHD-RS-IV Total Score Change from Baseline (LS Mean ± SEM) -25.4 ± 0.74-22.1 ± 0.73-17.0 ± 1.03
Percentage of Responders (CGI-I Score of 1 or 2) 81.4%71.3%-
p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change0.0013--
p-value (LDX vs. OROS-MPH) for CGI-I Responders0.0188--

Data from a 6-week, randomized, double-blind, placebo-controlled, forced-dose study in adolescents with ADHD.[1]

Table 2: Comparison of Efficacy in a Flexible-Dose Study

Outcome MeasureThis compound (30-70 mg/day)OROS-Methylphenidate (18-72 mg/day)Placebo
ADHD-RS-IV Total Score Change from Baseline (LS Mean ± SEM) -25.6 ± 0.82-23.5 ± 0.80-13.4 ± 1.19
Percentage of Responders (CGI-I Score of 1 or 2) 83.1%81.0%-
p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change0.0717--
p-value (LDX vs. OROS-MPH) for CGI-I Responders0.6165--

Data from an 8-week, randomized, double-blind, placebo-controlled, flexible-dose study in adolescents with ADHD.[1]

Table 3: Post Hoc Analysis of a European Phase 3 Study

Outcome MeasureThis compound (30, 50, or 70 mg/day)OROS-Methylphenidate (18, 36, or 54 mg/day)
ADHD-RS-IV Total Score Change from Baseline (LS Mean) -24.3-18.7
Difference in LS Mean Change (95% CI) -5.6 (-8.4 to -2.7)
p-value (LDX vs. OROS-MPH)< 0.001
Percentage of Responders (CGI-I Score of 1 or 2) 78%61%
Difference in Percentage of Responders (95% CI) 17.4 (5.0 to 29.8)
p-value (LDX vs. OROS-MPH)< 0.05

Data from a post hoc analysis of a 7-week, randomized, double-blind, placebo-controlled, dose-optimized study in children and adolescents with ADHD.[2]

Experimental Protocols: Clinical Trials

Forced-Dose and Flexible-Dose Studies in Adolescents:

  • Study Design: These were two separate randomized, double-blind, placebo-controlled, head-to-head studies.[1]

  • Participants: Adolescents aged 13-17 years diagnosed with ADHD according to DSM-IV-TR criteria.[1]

  • Intervention:

    • Forced-Dose Study (6 weeks): Participants were titrated to a fixed dose of this compound (70 mg/day) or OROS-methylphenidate (72 mg/day).[1]

    • Flexible-Dose Study (8 weeks): Doses were optimized for each participant within the range of 30-70 mg/day for this compound and 18-72 mg/day for OROS-methylphenidate.[1]

  • Primary Outcome Measure: Change from baseline in the ADHD-RS-IV total score at the end of the study.[1]

  • Key Secondary Outcome Measure: Percentage of participants with a CGI-I score of 1 (very much improved) or 2 (much improved).[1]

European Phase 3 Study (SPD489-325):

  • Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo- and active-controlled study.[2]

  • Participants: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD and a baseline ADHD-RS-IV total score of ≥28.[2]

  • Intervention: Participants were randomized to receive once-daily, optimized doses of this compound (30, 50, or 70 mg/day), OROS-methylphenidate (18, 36, or 54 mg/day), or placebo.[2]

  • Efficacy Assessments: ADHD-RS-IV and CGI-I scales.[2]

II. Preclinical Efficacy in Adolescent ADHD Animal Models

Direct comparative efficacy studies of this compound and methylphenidate in adolescent animal models of ADHD are limited. However, studies on each drug in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model of ADHD, provide some insights.

Locomotor Activity

In a study comparing the effects of this compound and methylphenidate on locomotor activity in adult rats, both drugs increased locomotor activity.[3] A meta-analysis of studies on methylphenidate in the SHR model found that it did not consistently reduce hyperactivity at low to medium doses and could increase locomotor activity at high doses.[4] Studies specifically in adolescent SHRs have shown that methylphenidate can have varied effects on locomotor activity.

Cognitive Function

Studies in adolescent SHRs have shown that methylphenidate can improve deficits in visual discrimination learning.[5] Another study in SHRs demonstrated that methylphenidate can improve spatial memory, with associated ultrastructural changes in the hippocampus.[6] A study assessing this compound in adolescent rats found no significant effect on spatial learning and memory.[1] However, another study in adult rats showed that this compound enhanced spatial working memory and sustained attention.[7]

Experimental Protocols: Preclinical Studies

General Protocol for Assessing ADHD-like Behaviors in Adolescent SHR:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are the most commonly used genetic model for ADHD, exhibiting hyperactivity, impulsivity, and inattention. Wistar-Kyoto (WKY) rats are typically used as the normotensive control strain.

  • Adolescent Period: In rats, the adolescent period is generally considered to be between postnatal days 28 and 60.

  • Behavioral Assays:

    • Locomotor Activity: Measured in an open-field arena, quantifying distance traveled, rearing frequency, and time spent in different zones.

    • Cognitive Function:

      • Attention and Impulsivity: Often assessed using tasks like the 5-choice serial reaction time task (5-CSRTT) or differential reinforcement of low-rate responding (DRL) schedules.

      • Learning and Memory: Evaluated using paradigms such as the Morris water maze, radial arm maze, or novel object recognition task.

  • Drug Administration: Drugs are typically administered orally (gavage) or via intraperitoneal (i.p.) injection at doses relevant to clinical use, often with a dose-response assessment.

III. Mechanisms of Action and Signaling Pathways

This compound and methylphenidate are both central nervous system stimulants that primarily act on the dopaminergic and noradrenergic systems, but through distinct mechanisms.[4]

This compound: this compound is a prodrug of d-amphetamine.[8] After oral administration, it is hydrolyzed to L-lysine and active d-amphetamine. D-amphetamine then acts by:

  • Blocking the reuptake of dopamine (DA) and norepinephrine (NE) by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Promoting the release of DA and NE from presynaptic vesicles.[4]

Methylphenidate: Methylphenidate primarily acts as a reuptake inhibitor of DA and NE by blocking DAT and NET, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4]

Signaling Pathway Diagrams

Lisdexamfetamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LDX This compound (Oral) d_AMP d-Amphetamine LDX->d_AMP Hydrolysis DA_Vesicle Dopamine Vesicles d_AMP->DA_Vesicle Promotes Release NE_Vesicle Norepinephrine Vesicles d_AMP->NE_Vesicle Promotes Release DAT DAT d_AMP->DAT Blocks NET NET d_AMP->NET Blocks DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds Response Improved Attention & Executive Function DA_Receptor->Response NE_Receptor->Response

Caption: this compound's mechanism of action.

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH Methylphenidate DAT DAT MPH->DAT Blocks NET NET MPH->NET Blocks DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release NE_Vesicle Norepinephrine Vesicles NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Release DA_Synapse->DAT DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds Response Improved Attention & Executive Function DA_Receptor->Response NE_Receptor->Response Experimental_Workflow cluster_clinical Clinical Trial Workflow cluster_preclinical Preclinical Study Workflow p1 Patient Recruitment (Adolescents with ADHD, DSM-IV-TR) p2 Randomization (1:1:1) p1->p2 p3a This compound Arm (Dose Optimization/Titration) p2->p3a p3b Methylphenidate Arm (Dose Optimization/Titration) p2->p3b p3c Placebo Arm p2->p3c p4 Treatment Period (6-8 Weeks) p3a->p4 p3b->p4 p3c->p4 p5 Efficacy Assessment (ADHD-RS-IV, CGI-I) p4->p5 p6 Safety Monitoring (Adverse Events, Vitals) p4->p6 p7 Data Analysis p5->p7 p6->p7 a1 Animal Model Selection (Adolescent SHR) a2 Group Assignment a1->a2 a3a This compound Group a2->a3a a3b Methylphenidate Group a2->a3b a3c Vehicle Control Group a2->a3c a4 Drug Administration a3a->a4 a3b->a4 a3c->a4 a5 Behavioral Testing (Locomotor, Cognitive) a4->a5 a6 Neurochemical/Histological Analysis a5->a6 a7 Statistical Analysis a6->a7

References

validating lisdexamfetamine's therapeutic effect on binge eating disorder neural circuits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lisdexamfetamine's therapeutic effect on the neural circuits of binge eating disorder (BED) against alternative treatments. The following analysis is supported by experimental data from clinical trials and neuroimaging studies.

This compound dimesylate (LDX), a prodrug of dextroamphetamine, is the only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate to severe BED in adults.[1] Its efficacy is rooted in its modulation of dopamine and norepinephrine pathways, which are crucial in regulating reward, motivation, and executive functions often dysregulated in BED. This guide delves into the neurobiological underpinnings of LDX's therapeutic action and compares its clinical and neural effects with other treatment modalities, namely topiramate and Cognitive Behavioral Therapy (CBT).

Clinical Efficacy: A Quantitative Comparison

This compound has demonstrated significant efficacy in reducing the core symptoms of BED. Multiple randomized controlled trials have shown that LDX, typically at doses of 50-70 mg/day, leads to a greater reduction in binge eating days per week compared to placebo.[2][3][4] Furthermore, treatment with LDX is associated with weight loss and improvements in obsessive-compulsive aspects of binge eating.[2][5]

Topiramate, an anticonvulsant medication used off-label for BED, has also shown efficacy in reducing binge eating frequency and promoting weight loss.[6][7][8][9] Cognitive Behavioral Therapy, a form of psychotherapy, is considered a first-line treatment for BED and is effective in reducing binge eating episodes and improving eating disorder psychopathology.[10][11] A head-to-head comparison of LDX and CBT revealed that while both treatments significantly reduced binge eating, a combination of the two yielded the best outcomes.[10][11]

Treatment ModalityKey Efficacy Outcomes
This compound (LDX) - Significant reduction in binge eating days per week (mean reduction of ~4 days/week vs. ~2.5 days/week for placebo).[3] - Higher rates of 4-week binge cessation (42.2% for 50mg/d and 50% for 70mg/d vs. 21.3% for placebo).[4] - Significant weight loss (average of 5.57% to 6.25% of body weight).[3]
Topiramate - Significant reduction in the number of binge episodes per week (mean difference of -1.31 compared to placebo).[6][8] - Significant reduction in the number of binge days per week (mean difference of -0.98 compared to placebo).[6][8] - Significant weight loss (mean difference of -4.91 kg compared to placebo).[6][8]
Cognitive Behavioral Therapy (CBT) - Significant reduction in binge eating frequency.[10][11] - Higher binge-eating remission rates when combined with LDX (70.2%) compared to CBT alone (44.7%) or LDX alone (40.4%).[10][11] - Minimal to no significant weight loss when used as a standalone treatment.[10][11]

Neurobiological Mechanisms of Action

Neuroimaging studies, primarily using functional magnetic resonance imaging (fMRI), have begun to elucidate the neural mechanisms underlying the therapeutic effects of this compound in BED. These studies suggest that individuals with BED exhibit altered brain function in circuits related to reward processing, inhibitory control, and emotional regulation.

This compound's Impact on Neural Circuits:

Research indicates that LDX treatment can modulate activity and connectivity within these dysfunctional neural networks. Specifically, fMRI studies have shown that LDX can:

  • Normalize Brain Activation to Food Cues: In individuals with BED, exposure to palatable food cues often triggers heightened activation in brain regions associated with reward and craving, such as the striatum and prefrontal cortex. LDX treatment has been shown to reduce this hyper-responsiveness.[12]

  • Enhance Executive Control Network Connectivity: BED is often characterized by impaired executive functions, including impulse control. LDX appears to strengthen functional connectivity within the executive control network, which is involved in decision-making and behavioral inhibition.[13][14][15]

  • Modulate Default Mode and Limbic Network Interactions: The default mode network (involved in self-referential thought) and the limbic network (involved in emotion processing) show altered connectivity in BED. LDX treatment has been associated with changes in the interplay between these networks, which correlates with clinical improvement.[13][14][15]

Neural Effects of Alternative Treatments:

Currently, there is a paucity of neuroimaging research on the specific neural mechanisms of topiramate and CBT in the context of BED.

  • Topiramate: The proposed mechanism of action for topiramate in BED involves the modulation of GABAergic and glutamatergic systems, which may indirectly influence the dopamine reward pathway. However, direct evidence from neuroimaging studies in BED patients is lacking.

  • Cognitive Behavioral Therapy (CBT): While the clinical efficacy of CBT is well-established, its direct impact on the neural circuits of BED is less understood. It is hypothesized that CBT works by strengthening cognitive control over maladaptive eating behaviors, which would likely be reflected in changes within the prefrontal cortex and its connections to reward-processing regions. However, more dedicated neuroimaging studies are needed to confirm these hypotheses.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in fMRI studies investigating the effects of this compound on BED.

Typical Study Design:

  • Participants: Adult participants meeting the DSM-5 criteria for moderate to severe BED. A healthy control group is often included for comparison.

  • Intervention: An open-label or randomized, placebo-controlled trial of this compound, typically with a dose titration phase followed by a maintenance phase (e.g., 8-12 weeks at 50-70 mg/day).

  • Neuroimaging: fMRI scans are conducted at baseline (before treatment) and at the end of the treatment period.

    • Resting-State fMRI: Measures intrinsic functional connectivity between brain regions while the participant is at rest.

    • Task-Based fMRI: Involves presenting participants with specific stimuli (e.g., images of high-calorie vs. low-calorie foods, or neutral objects) to assess brain activation in response to these cues.

  • Clinical Assessments: Standardized clinical scales are used to measure changes in binge eating frequency, eating disorder psychopathology, and mood.

Visualizing the Pathways and Processes

To better understand the complex interactions at play, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound, a typical experimental workflow for an fMRI study, and the logical relationship between treatment and outcomes.

Lisdexamfetamine_Pathway LDX This compound (Oral Administration) D_AMPH d-amphetamine (Active Metabolite) LDX->D_AMPH Metabolism VMAT2 VMAT2 Inhibition D_AMPH->VMAT2 DAT_NET DAT/NET Blockade D_AMPH->DAT_NET DA_NE Increased Synaptic Dopamine & Norepinephrine VMAT2->DA_NE DAT_NET->DA_NE PFC Prefrontal Cortex DA_NE->PFC Striatum Striatum DA_NE->Striatum Reward Modulation of Reward Pathways PFC->Reward Executive Enhanced Executive Function PFC->Executive Striatum->Reward Striatum->Executive Binge_Reduction Reduced Binge Eating Behavior Reward->Binge_Reduction Executive->Binge_Reduction

Proposed signaling pathway of this compound in BED.

Experimental_Workflow cluster_baseline Baseline Assessment cluster_treatment Treatment Phase (8-12 weeks) cluster_post_treatment Post-Treatment Assessment Baseline_fMRI Resting-State & Task-Based fMRI LDX_Admin This compound Administration (50-70 mg/day) Baseline_fMRI->LDX_Admin Clinical_Eval1 Clinical Evaluation (Binge Frequency, etc.) Clinical_Eval1->LDX_Admin Post_fMRI Resting-State & Task-Based fMRI LDX_Admin->Post_fMRI Clinical_Eval2 Clinical Evaluation (Binge Frequency, etc.) LDX_Admin->Clinical_Eval2 Data_Analysis Data Analysis (Comparison of Pre- vs. Post-Treatment) Post_fMRI->Data_Analysis Clinical_Eval2->Data_Analysis

Typical experimental workflow for an fMRI study of LDX in BED.

Logical_Relationship Treatment Treatment (this compound) Neural_Changes Changes in Neural Circuits (e.g., PFC, Striatum) Treatment->Neural_Changes Pharmacological Effect Behavioral_Changes Changes in Cognitive & Emotional Regulation Neural_Changes->Behavioral_Changes Leads to Clinical_Outcome Reduction in Binge Eating & Improved Clinical Scores Behavioral_Changes->Clinical_Outcome Results in

Logical relationship between LDX treatment and clinical outcomes.

References

A Head-to-Head Comparison of Lisdexamfetamine and OROS-Methylphenidate Efficacy in ADHD Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the efficacy of lisdexamfetamine (LDX) and Osmotic-Release Oral System (OROS) methylphenidate (MPH) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is synthesized from head-to-head clinical trials and systematic reviews to support research and development in the field of psychopharmacology.

Executive Summary

This compound and OROS-methylphenidate are both first-line stimulant medications for ADHD, demonstrating robust efficacy in improving core symptoms of inattention, hyperactivity, and impulsivity. While both drugs are effective, head-to-head clinical trials suggest nuances in their efficacy profiles. Some studies, particularly those with forced-dose designs, have shown a statistically significant, albeit modest, advantage for this compound in symptom reduction as measured by standardized ADHD rating scales. However, in flexible-dose studies, the efficacy of the two medications is often comparable. The choice between these agents in a clinical or developmental context may be influenced by factors such as dosing strategy, individual patient response, and tolerability.

Data Presentation: Efficacy in Head-to-Head Clinical Trials

The following tables summarize the quantitative data from key comparative studies. The primary efficacy endpoints are typically the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the proportion of responders based on the Clinical Global Impressions-Improvement (CGI-I) scale.

Table 1: Change in ADHD-RS-IV Total Score from Baseline

StudyPopulationTreatment ArmsNBaseline ADHD-RS-IV (Mean ± SD)Change from Baseline (LS Mean ± SE)LS Mean Difference (LDX vs. OROS-MPH) [95% CI]p-value
Newcorn et al. (2017) - Forced-DoseAdolescents (13-17 years)LDX (70 mg/day)21942.1 ± 6.6-25.4 ± 0.74-3.4 [-5.4, -1.4]0.0013
OROS-MPH (72 mg/day)22041.9 ± 6.6-22.1 ± 0.73
Placebo11042.1 ± 6.7-17.0 ± 1.03
Newcorn et al. (2017) - Flexible-DoseAdolescents (13-17 years)LDX (30-70 mg/day)18642.2 ± 6.9-25.6 ± 0.82-2.1 [-4.3, 0.1]0.0717
OROS-MPH (18-72 mg/day)18542.2 ± 6.9-23.5 ± 0.80
Placebo9341.9 ± 7.2-13.4 ± 1.19
Soutullo et al. (2013) - Post-Hoc Analysis of Coghill et al. (2013)Children & Adolescents (6-17 years)LDX (30, 50, or 70 mg/day)10640.7 ± 7.31-24.3 ± 1.16-5.6 [-8.4, -2.7]<0.001
OROS-MPH (18, 36, or 54 mg/day)10640.5 ± 6.72-18.7 ± 1.14
Placebo10541.0 ± 7.14-5.7 ± 1.13

SD: Standard Deviation; LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval.

Table 2: Responder Rates Based on Clinical Global Impressions-Improvement (CGI-I)

StudyPopulationTreatment ArmsN% Responders (CGI-I score of 1 or 2)Odds Ratio (LDX vs. OROS-MPH)p-value
Newcorn et al. (2017) - Forced-DoseAdolescents (13-17 years)LDX (70 mg/day)21981.4%1.70.0188
OROS-MPH (72 mg/day)22071.3%
Newcorn et al. (2017) - Flexible-DoseAdolescents (13-17 years)LDX (30-70 mg/day)18683.1%1.10.6165
OROS-MPH (18-72 mg/day)18581.0%
Soutullo et al. (2013) - Post-Hoc Analysis of Coghill et al. (2013)Children & Adolescents (6-17 years)LDX (30, 50, or 70 mg/day)10678%2.3<0.05
OROS-MPH (18, 36, or 54 mg/day)10661%

CGI-I score of 1 = Very much improved, 2 = Much improved.

Experimental Protocols

Below are the detailed methodologies for the key head-to-head clinical trials cited.

Newcorn et al. (2017): Forced-Dose and Flexible-Dose Studies[1][2]
  • Study Design: Two separate, randomized, double-blind, placebo-controlled, parallel-group studies were conducted in adolescents with ADHD.

    • Forced-Dose Study: A 6-week trial where participants were titrated to a fixed maximum dose of either this compound (70 mg/day) or OROS-methylphenidate (72 mg/day), or received a placebo.[1][2]

    • Flexible-Dose Study: An 8-week trial where the dosage of this compound (30-70 mg/day) or OROS-methylphenidate (18-72 mg/day) was optimized based on the investigator's judgment of efficacy and tolerability, compared to a placebo group.[1][2]

  • Participant Characteristics: Adolescents aged 13-17 years with a primary diagnosis of ADHD according to DSM-IV-TR criteria and a baseline ADHD-RS-IV total score of at least 28.

  • Randomization: Participants were randomized in a 2:2:1 ratio to receive this compound, OROS-methylphenidate, or placebo.

  • Dosing and Titration:

    • Forced-Dose: this compound was initiated at 30 mg/day and titrated weekly to 70 mg/day. OROS-methylphenidate was initiated at 18 mg/day and titrated weekly to 72 mg/day.

    • Flexible-Dose: Doses were adjusted by the investigator within the specified ranges to achieve optimal therapeutic effect.

  • Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-IV total score at the end of the study.

  • Key Secondary Efficacy Endpoint: Proportion of participants with a CGI-I score of 1 (very much improved) or 2 (much improved).

Coghill et al. (2013) and Soutullo et al. (2013) Post-Hoc Analysis[3][4]
  • Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-controlled, phase III study conducted across multiple European centers.[3][4][5] OROS-methylphenidate was included as an active reference arm.

  • Participant Characteristics: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD according to DSM-IV-TR criteria and a baseline ADHD-RS-IV total score of 28 or higher.[4]

  • Randomization: Participants were randomized in a 1:1:1 ratio to receive this compound, OROS-methylphenidate, or placebo.[4][5]

  • Dosing and Titration: Doses of this compound (30, 50, or 70 mg/day) and OROS-methylphenidate (18, 36, or 54 mg/day) were optimized over a 4-week period based on efficacy and tolerability, followed by a 3-week dose-maintenance phase.[3][5]

  • Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-IV total score at the end of the study.

  • Key Secondary Efficacy Endpoint: Proportion of participants with a CGI-I score of 1 or 2.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for both this compound and OROS-methylphenidate involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the prefrontal cortex and striatum.

Lisdexamfetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron LDX This compound (Prodrug) d_AMP d-amphetamine (Active) LDX->d_AMP Hydrolysis in Blood VMAT2 VMAT2 d_AMP->VMAT2 Inhibits DAT DAT d_AMP->DAT Blocks Reuptake NET NET d_AMP->NET Blocks Reuptake TAAR1 TAAR1 d_AMP->TAAR1 Activates DA_synapse Increased DA NE_synapse Increased NE DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Packages NE DAT->DA_synapse NET->NE_synapse TAAR1->DAT Phosphorylates (Reverses) DA_cyto Cytosolic DA DA_vesicle->DA_cyto DA Release NE_cyto Cytosolic NE NE_vesicle->NE_cyto NE Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor OROS_MPH_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH Methylphenidate DAT DAT MPH->DAT Blocks Reuptake NET NET MPH->NET Blocks Reuptake DA_synapse Increased DA DAT->DA_synapse NE_synapse Increased NE NET->NE_synapse DA_vesicle Dopamine Vesicle DA_vesicle->DAT DA release NE_vesicle Norepinephrine Vesicle NE_vesicle->NET NE release DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Experimental_Workflow cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment Phase (6-8 weeks) cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (DSM-IV-TR Criteria, ADHD-RS-IV ≥ 28) Washout Washout of Prior ADHD Medication Screening->Washout Randomization Randomization (1:1:1 or 2:2:1) Washout->Randomization LDX_Arm This compound Arm (Dose Titration/Optimization) Randomization->LDX_Arm OROS_MPH_Arm OROS-MPH Arm (Dose Titration/Optimization) Randomization->OROS_MPH_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Efficacy Primary Endpoint: Change in ADHD-RS-IV Total Score Secondary Endpoint: CGI-I Responder Rate LDX_Arm->Efficacy Safety Adverse Event Monitoring Vital Signs LDX_Arm->Safety OROS_MPH_Arm->Efficacy OROS_MPH_Arm->Safety Placebo_Arm->Efficacy Placebo_Arm->Safety

References

A Comparative Analysis of Lisdexamfetamine and D-Amphetamine Subjective Effects in a Cross-Over Study Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the subjective experience of psychostimulants is critical for assessing abuse potential and therapeutic efficacy. This guide provides a comparative analysis of the subjective effects of lisdexamfetamine, a prodrug of d-amphetamine, and d-amphetamine itself, based on data from a rigorous cross-over study.

Quantitative Comparison of Subjective Effects

A key study employing a randomized, double-blind, placebo-controlled, cross-over design provides valuable insights into the comparative subjective effects of this compound and d-amphetamine. In this study, 24 healthy subjects were administered equimolar doses of d-amphetamine (40 mg) and this compound (100 mg), alongside a placebo.[1][2][3][4] While the onset of subjective and cardiovascular stimulant effects was observed to be later for this compound, mirroring its pharmacokinetic profile as a prodrug, the peak ratings for abuse-related subjective effects showed no significant differences between the two compounds.[1][2][3]

The following table summarizes the peak subjective effects (Emax) as measured by Visual Analog Scales (VAS), where participants rated their feelings on a scale. The data represents the mean maximum effect observed for each drug.

Subjective Effect (VAS)This compound (100 mg) - Emax (Mean ± SEM)D-Amphetamine (40 mg) - Emax (Mean ± SEM)Placebo - Emax (Mean ± SEM)
Any Drug Effect39 ± 4.836 ± 4.95.3 ± 3.1
Good Drug Effect49 ± 5.642 ± 6.54.0 ± 2.5
Bad Drug EffectNot ReportedNot Reported0.04 ± 0.04
Drug LikingNo significant difference from d-amphetamineNo significant difference from this compoundNot Reported
Drug HighNo significant difference from d-amphetamineNo significant difference from this compoundNot Reported
StimulationNo significant difference from d-amphetamineNo significant difference from this compoundNot Reported
HappyNo significant difference from d-amphetamineNo significant difference from this compoundNot Reported
Well-beingNo significant difference from d-amphetamineNo significant difference from this compoundNot Reported
Self-confidenceNo significant difference from d-amphetamineNo significant difference from this compoundNot Reported

Data sourced from Dolder et al. (2017). Emax values for "Any Drug Effect" and "Good Drug Effect" are presented as mean ± standard error of the mean (SEM). For other subjective effects, the study concluded no significant differences in peak ratings without providing specific numerical Emax values in the abstract.[1][4]

Experimental Protocol

The data presented above was generated from a robust experimental design intended to minimize bias and isolate the pharmacological effects of the substances.

Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted.[1][2][3][4] This design allows for within-subject comparison, as each participant receives all treatments (this compound, d-amphetamine, and placebo) in a random order, separated by a washout period.

Participants: The study enrolled 24 healthy subjects.[1][2][3]

Drug Administration: Equimolar oral doses of this compound (100 mg) and d-amphetamine (40 mg) were used.[1][2][3][4] A placebo was used as a control.

Assessments:

  • Subjective Effects: A variety of subjective effects were repeatedly assessed using Visual Analog Scales (VAS).[1] These scales measured feelings such as "drug liking," "drug high," "stimulation," "happy," "well-being," and "self-confidence."[1][2][3] The Addiction Research Center Inventory (ARCI) was also utilized to assess subjective drug effects, specifically the morphine-benzedrine (euphoria), amphetamine, and benzedrine (stimulation) scales.[4]

  • Pharmacokinetics: Plasma concentrations of amphetamine were measured to correlate with the observed subjective effects.[1][2][3]

  • Vital Signs: Cardiovascular parameters and other vital signs were monitored throughout the study.[1][2][3]

Experimental Workflow

The following diagram illustrates the logical flow of the cross-over study design employed.

G cluster_screening Screening & Enrollment cluster_treatment_periods Treatment Periods (Randomized Crossover) cluster_group1 Sequence 1 cluster_group2 Sequence 2 cluster_group3 Sequence 3 cluster_assessments Data Collection cluster_analysis Data Analysis participant_pool Recruitment of Healthy Volunteers screening Informed Consent & Screening participant_pool->screening enrollment Enrollment of 24 Eligible Subjects screening->enrollment G1_P1 Period 1: This compound (100mg) G2_P1 Period 1: D-Amphetamine (40mg) G3_P1 Period 1: Placebo G1_W1 Washout G1_P1->G1_W1 G1_P2 Period 2: D-Amphetamine (40mg) G1_W1->G1_P2 G1_W2 Washout G1_P2->G1_W2 G1_P3 Period 3: Placebo G1_W2->G1_P3 assessments Subjective Effects (VAS, ARCI) Pharmacokinetics (Blood Samples) Vital Signs G1_P3->assessments G1_P3->assessments G1_P3->assessments G2_W1 Washout G2_P1->G2_W1 G2_P2 Period 2: Placebo G2_W1->G2_P2 G2_W2 Washout G2_P2->G2_W2 G2_P3 Period 3: This compound (100mg) G2_W2->G2_P3 G2_P3->assessments G2_P3->assessments G2_P3->assessments G3_W1 Washout G3_P1->G3_W1 G3_P2 Period 2: This compound (100mg) G3_W1->G3_P2 G3_W2 Washout G3_P2->G3_W2 G3_P3 Period 3: D-Amphetamine (40mg) G3_W2->G3_P3 G3_P3->assessments G3_P3->assessments G3_P3->assessments analysis Statistical Comparison of Subjective Effect Peak Ratings and Time Courses assessments->analysis

References

A Comparative Analysis of Locomotor Activity Induced by Lisdexamfetamine and d-Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the locomotor activity induced by lisdexamfetamine (LDX) and its active metabolite, d-amphetamine (d-AMPH). The information presented is based on preclinical data from rodent models and is intended to inform research and development in the fields of neuropsychopharmacology and central nervous system (CNS) drug discovery.

Executive Summary

This compound, a prodrug of d-amphetamine, demonstrates a distinct pharmacokinetic and pharmacodynamic profile compared to immediate-release d-amphetamine, resulting in significant differences in locomotor activation. Due to its gradual enzymatic conversion to d-amphetamine, this compound produces a delayed onset and more sustained, but overall less intense, increase in locomotor activity. In contrast, d-amphetamine administration leads to a rapid and more pronounced, dose-dependent increase in locomotion. These differences are primarily attributed to the differing rates of d-amphetamine delivery to the brain, which in turn affects the magnitude and duration of dopamine and norepinephrine signaling in key motor-regulating brain regions.

Quantitative Data Summary

The following tables summarize the quantitative data on locomotor activity from comparative studies. Doses are presented as the d-amphetamine base equivalent to ensure accurate comparison.

Table 1: Effect of d-Amphetamine and this compound on Total Locomotor Activity

Treatment Group (Dose in mg/kg, d-AMPH base)Total Distance Traveled (in cm over 180 min)Statistical Significance (vs. Control)
Control (Vehicle)~15,000N/A
d-Amphetamine (0.5)~25,000p = 0.018
d-Amphetamine (1.5)~35,000p < 0.001
This compound (4.5)~28,000p = 0.016

Data adapted from a 2022 study by Zhang et al.[1]

Table 2: Comparative Locomotor Effects at an Equimolar Dose

Compound (1.5 mg/kg d-AMPH base)Peak Locomotor ActivationDuration of Action
d-AmphetamineSubstantially higherShorter, more acute
This compoundSubstantially lowerMore sustained

This qualitative summary is based on findings that this compound produces smaller but more sustained increases in striatal dopamine and substantially less locomotor activation compared to an equivalent dose of d-amphetamine.[2][3]

Experimental Protocols

The data presented in this guide are primarily derived from studies utilizing rodent models to assess locomotor activity. The following provides a generalized experimental protocol based on these studies.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration:

  • d-Amphetamine: Typically administered via intraperitoneal (i.p.) injection to ensure rapid bioavailability.[4][5][6]

  • This compound: Administered orally (p.o.) to reflect its clinical route of administration and reliance on enzymatic conversion in the gastrointestinal tract and bloodstream.[4][5][6]

  • Dosing: A range of equimolar doses of the d-amphetamine base are used to allow for a direct comparison of the two compounds' effects.[4][5][6]

Locomotor Activity Measurement:

  • Apparatus: Open-field arenas equipped with automated infrared beam systems or video-tracking software are used to monitor and quantify locomotor activity.

  • Procedure: Following a habituation period to the testing arena, animals are administered the test compound or vehicle. Locomotor activity, measured as total distance traveled, is then recorded for a specified duration, typically up to 180 minutes.[1][5][6]

Neurochemical Analysis (Microdialysis):

  • In some studies, in vivo microdialysis is performed in freely moving rats to simultaneously measure extracellular dopamine concentrations in brain regions such as the striatum and medial prefrontal cortex (mPFC) following drug administration. This allows for the correlation of neurochemical changes with behavioral locomotor output.[2][4]

Mandatory Visualizations

Signaling Pathways

cluster_prodrug Systemic Circulation cluster_neuron Presynaptic Dopaminergic Neuron LDX This compound (LDX) Enzymatic_Hydrolysis Enzymatic Hydrolysis (in red blood cells) LDX->Enzymatic_Hydrolysis d_AMPH_blood d-Amphetamine Enzymatic_Hydrolysis->d_AMPH_blood L_Lysine L-Lysine Enzymatic_Hydrolysis->L_Lysine d_AMPH_neuron d-Amphetamine d_AMPH_blood->d_AMPH_neuron Crosses Blood-Brain Barrier DAT Dopamine Transporter (DAT) d_AMPH_neuron->DAT Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) d_AMPH_neuron->VMAT2 Inhibits DA_vesicle Dopamine Vesicle d_AMPH_neuron->DA_vesicle Promotes Release DA_synapse Synaptic Dopamine DAT->DA_synapse DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol DA_cytosol->DAT Reverses Transport Postsynaptic_Receptors Postsynaptic Dopamine Receptors DA_synapse->Postsynaptic_Receptors Activates Locomotor_Activity Increased Locomotor Activity Postsynaptic_Receptors->Locomotor_Activity Increased Signaling

Caption: Mechanism of action for this compound-induced locomotor activity.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_data_collection Data Collection cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Sprague-Dawley Rat) Habituation Habituation to Open-Field Arena Animal_Model->Habituation d_AMPH d-Amphetamine (i.p.) LDX This compound (p.o.) Vehicle Vehicle Control Locomotor_Activity Record Locomotor Activity (e.g., 180 minutes) d_AMPH->Locomotor_Activity LDX->Locomotor_Activity Vehicle->Locomotor_Activity Behavioral_Analysis Analyze Total Distance Traveled, Time Course Locomotor_Activity->Behavioral_Analysis Microdialysis Optional: In Vivo Microdialysis (Striatum/mPFC) Neurochemical_Analysis Analyze Extracellular Dopamine Levels Microdialysis->Neurochemical_Analysis Comparison Compare Effects of d-AMPH vs. LDX Behavioral_Analysis->Comparison Neurochemical_Analysis->Comparison

Caption: Workflow for comparative analysis of locomotor activity.

Discussion of Findings

The differential effects of this compound and d-amphetamine on locomotor activity are a direct consequence of their distinct pharmacokinetic profiles. This compound is a pharmacologically inactive prodrug that requires enzymatic conversion to d-amphetamine and l-lysine.[2] This conversion process is rate-limited and occurs primarily in red blood cells, leading to a gradual and sustained release of d-amphetamine into the systemic circulation.[3] Consequently, the peak plasma concentration (Cmax) of d-amphetamine following this compound administration is lower, and the time to reach peak concentration (Tmax) is significantly delayed compared to an equimolar dose of immediate-release d-amphetamine.[2][3]

This slower onset and lower peak concentration of d-amphetamine result in a less pronounced but more sustained increase in locomotor activity.[2][5][6] In contrast, immediate-release d-amphetamine leads to a rapid spike in plasma and brain concentrations of the drug, causing a more robust and immediate stimulation of the central nervous system and a corresponding sharp increase in locomotor behavior.[5][6] At higher doses, d-amphetamine can lead to stereotyped behaviors, which may paradoxically decrease overall locomotion as measured by distance traveled.[5][6]

The underlying neurochemical mechanism for these effects involves the modulation of dopamine and norepinephrine systems. d-Amphetamine is a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NAT), and it also inhibits the vesicular monoamine transporter 2 (VMAT2).[7] This leads to an increase in the extracellular concentrations of dopamine and norepinephrine in brain regions critical for motor control, such as the striatum and prefrontal cortex. The rate at which these neurochemical changes occur dictates the intensity of the behavioral response. The gradual increase in synaptic dopamine following this compound administration is thought to contribute to its different behavioral profile and potentially a wider therapeutic window compared to immediate-release d-amphetamine.[2][4]

References

Lisdexamfetamine Demonstrates a Lower Abuse Liability Profile Compared to Immediate-Release Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of pharmacokinetic and pharmacodynamic data from clinical studies indicates that lisdexamfetamine (LDX), a prodrug stimulant, possesses a lower abuse liability compared to immediate-release (IR) stimulants such as d-amphetamine. This difference is primarily attributed to the unique pharmacokinetic profile of LDX, which results in a slower onset of action and attenuated subjective effects typically associated with abuse potential.

This compound is a therapeutically inactive molecule that is enzymatically converted to d-amphetamine, its active metabolite, and the essential amino acid L-lysine.[1] This conversion primarily occurs in the red blood cells and is the rate-limiting step in the delivery of d-amphetamine.[2] This inherent mechanism of action differentiates LDX from IR stimulants, which deliver the active drug immediately upon administration.

Pharmacokinetic Profile: A Key Differentiator

The pharmacokinetic profiles of LDX and IR d-amphetamine reveal significant differences in the rate of drug delivery to the central nervous system. As illustrated in the table below, oral administration of LDX results in a delayed time to maximum plasma concentration (Tmax) and a lower maximum plasma concentration (Cmax) of d-amphetamine compared to an equimolar dose of IR d-amphetamine.

ParameterThis compound (100 mg)Immediate-Release d-Amphetamine (40 mg)
d-Amphetamine Tmax (hours) ~3.5 - 4.6~2.0 - 3.3
d-Amphetamine Cmax (ng/mL) LowerHigher
Note: This table represents a summary of findings from multiple studies. Actual values may vary between studies.

This slower rate of rise and lower peak concentration of d-amphetamine following LDX administration are believed to be key factors in its reduced abuse liability. The rapid increase in dopamine levels associated with IR stimulants is thought to be a primary driver of the euphoric effects that contribute to their abuse potential.[3]

Subjective Effects and Abuse Liability: Clinical Evidence

Human abuse potential (HAP) studies, which are specifically designed to assess the abuse liability of new medications, have consistently demonstrated that LDX has a lower potential for abuse compared to IR d-amphetamine. These studies typically enroll individuals with a history of stimulant abuse and measure subjective responses, such as "drug liking," "feeling high," and "good effects," using validated questionnaires like the Drug Rating Questionnaire-Subject (DRQ-S).

Study MeasureThis compoundImmediate-Release d-Amphetamine
"Drug Liking" Score (Peak) Significantly LowerSignificantly Higher
"Feeling High" Score (Peak) Significantly LowerSignificantly Higher
"Good Effects" Score (Peak) Significantly LowerSignificantly Higher
Note: This table summarizes the general findings from HAP studies. The magnitude of the difference may vary depending on the dose and specific study design.

In these studies, at therapeutically equivalent doses, LDX consistently produces significantly lower scores on measures of "drug liking" and other positive subjective effects compared to IR d-amphetamine.[4] This indicates that individuals with a history of substance abuse find the subjective experience of LDX to be less desirable than that of IR stimulants, thereby reducing its potential for abuse.

Experimental Protocols in Human Abuse Potential Studies

The validation of the lower abuse liability of this compound is grounded in rigorous experimental protocols. A typical HAP study employs a randomized, double-blind, placebo- and active-controlled crossover design.

Key components of the methodology include:

  • Participant Selection: Enrollment of non-dependent, recreational stimulant users who can tolerate the study drugs and can distinguish the effects of a known stimulant of abuse (e.g., d-amphetamine) from a placebo.

  • Study Design: A crossover design where each participant receives each of the study drugs (e.g., this compound, immediate-release d-amphetamine, and placebo) in a randomized order, separated by a washout period. This design allows for within-subject comparisons, reducing variability.

  • Dosing: Administration of equimolar doses of this compound and the active comparator to ensure a valid comparison of their effects.

  • Data Collection: Frequent assessment of subjective effects using validated scales such as the Drug Rating Questionnaire-Subject (DRQ-S), Visual Analog Scales (VAS) for "High" and "Good Effects," and the Addiction Research Center Inventory (ARCI). Cardiovascular parameters (heart rate and blood pressure) are also monitored.

  • Primary Endpoint: The primary endpoint in these studies is typically the peak (Emax) score on the "Drug Liking" visual analog scale.

Signaling Pathways and Mechanism of Action

The abuse potential of stimulants is closely linked to their impact on the brain's reward circuitry, primarily through the modulation of dopamine and norepinephrine signaling.[3] Immediate-release stimulants cause a rapid and pronounced increase in extracellular dopamine in key brain regions like the nucleus accumbens, which is strongly associated with their reinforcing and euphoric effects.

This compound, due to its prodrug nature, results in a more gradual and prolonged increase in dopamine levels, mimicking a more physiological release pattern. This attenuated and delayed dopaminergic response is believed to underlie its reduced abuse liability.

cluster_0 This compound (LDX) Pathway cluster_1 Immediate-Release (IR) Stimulant Pathway LDX Oral Administration of This compound Absorption Intestinal Absorption (Intact Prodrug) LDX->Absorption Conversion Enzymatic Conversion in Red Blood Cells Absorption->Conversion d_Amphetamine_LDX Gradual Release of d-Amphetamine Conversion->d_Amphetamine_LDX Dopamine_LDX Slow and Sustained Increase in Dopamine d_Amphetamine_LDX->Dopamine_LDX Abuse_Liability_LDX Lower Abuse Liability Dopamine_LDX->Abuse_Liability_LDX IR_Stimulant Oral Administration of IR Stimulant Absorption_IR Rapid Absorption of Active Drug IR_Stimulant->Absorption_IR d_Amphetamine_IR Immediate Availability of d-Amphetamine Absorption_IR->d_Amphetamine_IR Dopamine_IR Rapid and High Increase in Dopamine d_Amphetamine_IR->Dopamine_IR Abuse_Liability_IR Higher Abuse Liability Dopamine_IR->Abuse_Liability_IR

Caption: Comparison of the pathways leading to abuse liability for this compound and IR stimulants.

Screening Participant Screening (History of Stimulant Use) Randomization Randomization Screening->Randomization Period1 Treatment Period 1 (Drug A, B, or Placebo) Randomization->Period1 Washout1 Washout Period Period1->Washout1 Data_Collection Data Collection (Subjective Effects, Vitals) Period1->Data_Collection Period2 Treatment Period 2 (Remaining Treatments) Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period2->Data_Collection Period3 Treatment Period 3 (Final Treatment) Washout2->Period3 Period3->Data_Collection Analysis Data Analysis (Comparison of Endpoints) Data_Collection->Analysis

Caption: A typical experimental workflow for a human abuse potential study.

References

A Comparative Analysis of Lisdexamfetamine and Atomoxetine in Laboratory School Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of lisdexamfetamine and atomoxetine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents, with a focus on data from laboratory school and clinical trial settings.

Overview and Mechanism of Action

This compound dimesylate (LDX) is a long-acting prodrug of d-amphetamine, a central nervous system stimulant.[1][2] Atomoxetine (ATX) is a selective norepinephrine reuptake inhibitor and is a non-stimulant medication.[3][4] While both medications aim to improve core ADHD symptoms, their distinct pharmacological profiles lead to differences in their clinical effects.

Signaling Pathways

The therapeutic effects of this compound and atomoxetine are mediated by their interaction with neurotransmitter systems in the brain, primarily dopamine and norepinephrine.

cluster_LDX This compound (Prodrug) cluster_ATX Atomoxetine cluster_Synapse Synaptic Cleft LDX This compound d_amphetamine d-amphetamine LDX->d_amphetamine Metabolism DAT Dopamine Transporter d_amphetamine->DAT Blocks Reuptake & Promotes Efflux NET Norepinephrine Transporter d_amphetamine->NET Blocks Reuptake & Promotes Efflux VMAT2 VMAT2 d_amphetamine->VMAT2 Inhibits ATX Atomoxetine ATX->NET Selectively Blocks Reuptake Dopamine Dopamine Norepinephrine Norepinephrine

Figure 1: Simplified signaling pathways of this compound and atomoxetine.

Efficacy in Clinical and Laboratory School Settings

Direct head-to-head trials and laboratory school studies provide valuable data on the comparative efficacy of this compound and atomoxetine.

Head-to-Head Clinical Trial Data

A randomized, double-blind, phase IIIb study compared this compound and atomoxetine in children and adolescents (ages 6-17) with ADHD who had an inadequate response to methylphenidate.[5][6][7][8]

Table 1: ADHD-RS-IV Total Score Changes from Baseline

Treatment GroupBaseline Mean Score (SD)Week 9 Mean Score (SD)Mean Change from Baseline (SD)Effect Size (vs. other group)
This compound42.6 (7.62)16.3 (11.16)-26.3 (11.94)0.56
Atomoxetine41.9 (8.40)22.5 (13.21)-19.4 (12.82)

SD: Standard Deviation. Data from a 9-week, head-to-head, randomized, double-blind study.[5]

Table 2: Clinical Response Rates

Treatment GroupMedian Time to First Clinical Response (95% CI)Responder Rate at Week 9 (95% CI)
This compound12.0 days (8.0–16.0)81.7% (75.0–88.5)
Atomoxetine21.0 days (15.0–23.0)63.6% (55.4–71.8)

CI: Confidence Interval.[5][6]

This compound demonstrated a significantly faster onset of action and a higher overall response rate compared to atomoxetine in this patient population.[5][6]

Laboratory School Study Data

Laboratory school studies provide a controlled environment to assess the effects of medication on academic performance and classroom behavior.

Table 3: SKAMP-Deportment Score Changes in a Laboratory School Setting

Study DrugNBaseline ScoreChange from Baselinep-value (vs. comparator)
Mixed Amphetamine Salts XR102--0.56< .0001
Atomoxetine101--0.13

SKAMP: Swanson, Kotkin, Agler, M-Flynn, and Pelham rating scale. A lower score indicates improvement. Data from a study comparing mixed amphetamine salts extended-release (MAS XR) to atomoxetine.[9]

In a separate study, this compound showed significant improvements in SKAMP deportment and attention scores compared to placebo at all post-dose time points from 1.5 to 13 hours.[10][11]

Functional Impairment

A secondary analysis of the head-to-head trial assessed the impact of both medications on functional impairment using the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P).[12][13]

Table 4: Change in WFIRS-P Total and Domain Scores from Baseline to Endpoint

WFIRS-P DomainThis compound (LS Mean Change)Atomoxetine (LS Mean Change)Difference (LDX vs. ATX)p-value
Total Score -0.35 -0.27 -0.08 < 0.05
Family-0.38-0.33-0.05> 0.05
Learning and School -0.62 -0.43 -0.19 < 0.05
Life Skills-0.27-0.21-0.06> 0.05
Child's Self-Concept-0.25-0.22-0.03> 0.05
Social Activities -0.31 -0.19 -0.12 < 0.05
Risky Activities-0.08-0.080.00> 0.05

LS Mean: Least-Squares Mean. A negative change indicates improvement. Statistically significant differences are highlighted in bold.[12][13]

Both treatments led to improvements in functional impairment, but this compound showed a statistically significant greater improvement in the "Learning and School" and "Social Activities" domains, as well as in the total score.[12][13]

Safety and Tolerability

Table 5: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compoundAtomoxetine
Decreased AppetiteReported in 71.9% of patients (in a head-to-head trial)Reported in 70.9% of patients (in a head-to-head trial)
InsomniaCommon stimulant side effectLess common than with stimulants
HeadacheCommonCommon
Upper Abdominal PainCommonCommon
NauseaLess commonMore common
Dry MouthLess commonMore common
IrritabilityCommonLess common

Data compiled from multiple studies.[1][4][5][10]

Table 6: Effects on Vital Signs (Mean Change from Baseline)

Vital SignThis compoundAtomoxetine
Systolic Blood Pressure+0.7 mmHg+0.6 mmHg
Diastolic Blood Pressure+0.1 mmHg+1.3 mmHg
Pulse Rate+3.6 bpm+3.7 bpm
Weight-1.30 kg-0.15 kg

Data from a 9-week, head-to-head trial.[5][6]

Experimental Protocols

Head-to-Head Clinical Trial (LDX vs. ATX)

cluster_protocol Head-to-Head Trial Workflow cluster_arms Screening Screening & Washout Randomization Randomization (1:1) Screening->Randomization Dose_Optimization 4-Week Dose Optimization Randomization->Dose_Optimization LDX_Arm This compound Arm (30, 50, or 70 mg/day) ATX_Arm Atomoxetine Arm (Weight-adjusted dose) Dose_Maintenance 5-Week Dose Maintenance Dose_Optimization->Dose_Maintenance Endpoint Endpoint Assessments (Week 9) Dose_Maintenance->Endpoint

Figure 2: Workflow for the head-to-head clinical trial of this compound vs. atomoxetine.
  • Study Design: A 9-week, randomized, double-blind, parallel-group, multicenter study.[5][8]

  • Participants: Children and adolescents aged 6-17 years with a diagnosis of ADHD and an inadequate response to methylphenidate.[5][13]

  • Intervention: Participants were randomized to receive either this compound (30, 50, or 70 mg/day) or atomoxetine (weight-adjusted doses up to 100 mg/day).[8] The study included a 4-week dose optimization phase followed by a 5-week dose maintenance phase.[8]

  • Primary Outcome Measures: The primary efficacy measure was the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score.[5]

  • Secondary Outcome Measures: Included the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P) and safety assessments.[12]

Laboratory School Study (this compound)

cluster_protocol Laboratory School Study Workflow cluster_assessments Assessments at Predose and Postdose Time Points Dose_Optimization Open-Label Dose Optimization (4 weeks) Crossover Randomized, Placebo-Controlled Crossover Phase (1 week each) Dose_Optimization->Crossover Assessment Full-Day Classroom Assessments Crossover->Assessment SKAMP SKAMP Assessment->SKAMP Deportment & Attention PERMP PERMP Assessment->PERMP Attempted & Correct

Figure 3: Workflow for a typical laboratory school study of this compound.
  • Study Design: A multicenter, open-label, dose-optimization phase followed by a randomized, placebo-controlled, 2-way crossover phase.[10]

  • Participants: Children aged 6-12 years with a diagnosis of ADHD.[10]

  • Intervention: this compound (30, 50, or 70 mg/day) versus placebo.[10]

  • Outcome Measures:

    • Primary: Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) Deportment subscale.[10]

    • Secondary: SKAMP Attention subscale and the Permanent Product Measure of Performance (PERMP) for number of problems attempted and correctly answered.[10]

  • Assessments: Efficacy measures were assessed at predose and at multiple time points post-dose (e.g., 1.5, 2.5, 5, 7.5, 10, 12, and 13 hours).[10][11]

Conclusion

Both this compound and atomoxetine are effective treatments for ADHD in children and adolescents. However, this comparative analysis of data from head-to-head clinical trials and laboratory school studies indicates that this compound is associated with a faster onset of action, a more robust treatment response, and greater improvements in functional impairment, particularly in academic and social domains, when compared to atomoxetine.[5][6][12] The safety profiles of both medications are consistent with their respective drug classes, with this compound showing a typical stimulant-related adverse event profile and atomoxetine being associated with a different set of common side effects.[4][5] The choice of medication should be based on a comprehensive clinical evaluation of the individual patient's needs and a careful consideration of the potential benefits and risks of each treatment option.

References

A Post Hoc Analysis Comparing Lisdexamfetamine and OROS-MPH on ADHD Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of lisdexamfetamine dimesylate (LDX) and osmotic-release oral system methylphenidate (OROS-MPH), two prominent long-acting stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following analysis is based on post hoc analyses of randomized controlled trials and head-to-head studies, offering valuable insights into their relative efficacy and safety profiles.

Efficacy in ADHD Symptom Reduction

A post hoc analysis of a 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-controlled, phase III study in children and adolescents (aged 6-17) with ADHD demonstrated statistically significant greater improvement in ADHD symptoms for this compound compared to OROS-MPH.[1][2][3][4] Efficacy was primarily assessed using the ADHD Rating Scale IV (ADHD-RS-IV) and the Clinical Global Impressions-Improvement (CGI-I) scale.

Efficacy OutcomeThis compound (LDX)OROS-Methylphenidate (OROS-MPH)PlaceboStatistical Comparison (LDX vs. OROS-MPH)
Mean Change from Baseline in ADHD-RS-IV Total Score -24.3[1][2][4]-18.7[1][2][4]-5.7[1][2][4]Statistically significant in favor of LDX (p < 0.001)[1][2][4]
Percentage of Responders (≥30% reduction in ADHD-RS-IV & CGI-I of 1 or 2) 74.2%[2][3]55.9%[2][3]10.7%[2][3]Statistically significant in favor of LDX (p < 0.05)[2]
Percentage of Patients with CGI-I Score of 1 (very much improved) or 2 (much improved) Not explicitly statedNot explicitly statedNot explicitly statedStatistically significant in favor of LDX (p < 0.05)[1][2]

In separate acute comparator trials in adolescents (13-17 years), the results were more nuanced. A 6-week forced-dose study showed this compound to be superior to OROS-MPH in improving ADHD symptoms.[5][6][7] However, an 8-week flexible-dose study did not show a statistically significant difference between the two active treatments.[5][6][7]

Study DesignThis compound (LDX) Change in ADHD-RS-IV Total ScoreOROS-Methylphenidate (OROS-MPH) Change in ADHD-RS-IV Total ScorePlacebo Change in ADHD-RS-IV Total ScoreStatistical Comparison (LDX vs. OROS-MPH)
6-Week Forced-Dose Study -25.4[5][6][7]-22.1[5][6][7]-17.0[5][6][7]Statistically significant in favor of LDX (p = 0.0013)[5][6][7]
8-Week Flexible-Dose Study -25.6[5][6][7]-23.5[5][6][7]-13.4[5][6][7]Not statistically significant (p = 0.0717)[5][6][7]

Experimental Protocols

The findings presented are primarily derived from a post hoc analysis of a European, 7-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-optimization, phase III study (Study SPD489-325) and two acute head-to-head comparator trials.

Post Hoc Analysis of Phase III Study (SPD489-325)
  • Objective : To compare the efficacy and safety of this compound versus OROS-MPH and placebo in children and adolescents with ADHD.

  • Participants : Children and adolescents aged 6-17 years meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for ADHD and having a baseline ADHD-RS-IV total score of ≥28.[2][3]

  • Intervention : Patients were randomized (1:1:1) to receive dose-optimized, once-daily this compound (30, 50, or 70 mg/day), OROS-MPH (18, 36, or 54 mg/day), or placebo for 7 weeks.[2][3]

  • Primary Outcome Measures : The primary efficacy endpoints in the original study were the change from baseline in ADHD-RS-IV total score and the CGI-I score at endpoint.[2][3] This post hoc analysis focused on the comparison between the two active treatment arms.

  • Safety Assessments : Treatment-emergent adverse events (TEAEs) and vital signs were monitored throughout the study.[2][3]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Phase (7 Weeks) cluster_outcome Outcome Measures s1 Children & Adolescents (6-17 years) with ADHD (DSM-IV-TR) s2 Baseline ADHD-RS-IV ≥ 28 s1->s2 Inclusion Criteria r1 This compound (30, 50, or 70 mg/day) s2->r1 r2 OROS-MPH (18, 36, or 54 mg/day) s2->r2 r3 Placebo s2->r3 t1 Dose Optimization r1->t1 r2->t1 r3->t1 t2 Efficacy & Safety Assessments t1->t2 o1 Change in ADHD-RS-IV Total Score t2->o1 o2 CGI-I Score t2->o2 o3 Treatment-Emergent Adverse Events t2->o3 G cluster_prodrug Pharmacokinetics cluster_neuron Presynaptic Neuron LDX This compound (Oral) Conversion Enzymatic Conversion (in red blood cells) LDX->Conversion dAMP d-Amphetamine Conversion->dAMP dAMP_action d-Amphetamine DAT Dopamine Transporter (DAT) dAMP_action->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) dAMP_action->NET Blocks Reuptake Vesicle Synaptic Vesicle dAMP_action->Vesicle Promotes Release DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE Releases Synapse Synaptic Cleft DA_NE->Synapse Increased Levels in Synapse G cluster_neuron Presynaptic Neuron MPH Methylphenidate (OROS-MPH) DAT Dopamine Transporter (DAT) MPH->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) MPH->NET Blocks Reuptake DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_Synapse Dopamine & Norepinephrine in Synapse Synapse Synaptic Cleft DA_NE_Synapse->Synapse Increased Levels

References

Safety Operating Guide

Proper Disposal of Lisdexamfetamine in a Research Environment: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of lisdexamfetamine, a Schedule II controlled substance, is strictly regulated to prevent diversion and ensure environmental safety. Researchers, scientists, and drug development professionals must adhere to specific procedures mandated by the U.S. Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA). This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound in a laboratory setting.

Key Regulatory Requirements for Disposal

The disposal of Schedule II controlled substances such as this compound is governed by stringent federal regulations. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be reused.[1][2] Incineration is currently the only DEA-reviewed method that meets this standard.[2]

Regulatory BodyKey RequirementCitation
DEA Disposal of controlled substances must be handled by a DEA-registered reverse distributor.[3][4]
DEA The destruction of controlled substances must meet the "non-retrievable" standard.[1][2]
DEA Meticulous records of controlled substance disposal must be maintained, often utilizing DEA Form 41.[1][3]
FDA Prohibits the flushing of hazardous pharmaceutical waste unless it is on the specific FDA flush list. This compound is not on this list.[5][6]

Step-by-Step Disposal Procedure for this compound

The recommended and legally compliant method for disposing of this compound from a research laboratory is through a DEA-registered reverse distributor.

Step 1: Segregation and Labeling of Unwanted this compound

  • Clearly label all containers of this compound that are expired, unwanted, or damaged. Use labels such as "TO BE DISPOSED," "EXPIRED," or "DO NOT USE."

  • Segregate these materials from the active inventory of controlled substances within your secure storage location (e.g., safe or locked cabinet) to prevent accidental use.[7]

Step 2: Contact Your Institution's Environmental Health and Safety (EHS) Department

  • Your institution's EHS department can provide guidance on the specific procedures for your facility and may have a contract with a reverse distributor.[4][7]

  • Note that EHS personnel are typically not legally permitted to take possession of DEA-regulated substances.[3] They will facilitate the process with the reverse distributor.

Step 3: Arrange for Transfer to a DEA-Registered Reverse Distributor

  • Your EHS department will likely coordinate the contact with a DEA-registered reverse distributor.

  • For Schedule I and II substances, the transfer to the reverse distributor must be documented on a DEA Form 222.[3][4]

Step 4: Complete and Maintain All Necessary Documentation

  • The DEA registrant is responsible for maintaining all records related to the disposal.

  • A copy of the signed form from the reverse distributor (e.g., DLD Chain of Custody Form) should be kept with your controlled substance records for at least two years.[3][4][7]

  • The reverse distributor is responsible for completing and submitting DEA Form 41 to document the destruction of the controlled substance.[1][3]

Step 5: Witnessing and Documenting On-Site "Wasting" of Small, Residual Amounts

  • For non-recoverable residual amounts of this compound (e.g., in a used syringe that cannot be fully emptied), two authorized personnel should witness the "wasting" and document it in the appropriate logs.[7]

  • Unacceptable disposal methods for even small amounts include flushing down the sink, placing in sharps containers, or mixing with cat litter in the regular trash.[7] Some facilities may use a specific product like an "Rx Destroyer™" bottle for this purpose, which is then disposed of as hazardous waste.[7]

Chemical Stability and Degradation of this compound (For Informational Purposes)

Forced degradation studies have been conducted on this compound to understand its chemical stability. These are not approved disposal methods but provide insight into the molecule's lability under various conditions. The primary degradation pathway involves the hydrolysis of the amide bond linking l-lysine and d-amphetamine.

ConditionReagent/MethodDegradation OutcomeCitation
Acid Hydrolysis 1 M DCl (4 + 12 h)17.75% degradation[8]
Alkaline Hydrolysis 1 M NaOD (4 + 12 h)22.91% degradation[8]
Oxidative Stress 5% H₂O₂ (4 h at room temp)No significant degradation[9]
Thermal Stress 90°C (48 h)No significant degradation[9]
Photolytic Stress UV light (4500 lx, 24 h)No significant degradation[9]
Photodegradation Aqueous solution exposed to UV radiation (48 h)Half-life of approximately 29.67 - 33.91 hours[10]

This compound Disposal Workflow

Lisdexamfetamine_Disposal_Workflow start Unwanted this compound (Expired, Damaged, Excess) segregate Segregate and Clearly Label 'For Disposal' start->segregate contact_ehs Contact Institutional EHS segregate->contact_ehs is_recoverable Is the material recoverable? contact_ehs->is_recoverable reverse_distributor Arrange Transfer to DEA-Registered Reverse Distributor is_recoverable->reverse_distributor Yes non_recoverable Non-Recoverable Residual Waste (e.g., empty syringe) is_recoverable->non_recoverable No dea_form_222 Complete DEA Form 222 for Transfer reverse_distributor->dea_form_222 maintain_records Maintain All Disposal Records (min. 2 years) dea_form_222->maintain_records end Disposal Complete maintain_records->end witness_waste Two Authorized Personnel Witness and Document Wasting non_recoverable->witness_waste dispose_container Dispose of Empty Container in Appropriate Waste Stream (e.g., sharps container) witness_waste->dispose_container dispose_container->end

Caption: Decision workflow for this compound disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lisdexamfetamine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require clear, actionable guidance to ensure the safe handling of active pharmaceutical ingredients. This document provides essential safety and logistical information for the laboratory use of Lisdexamfetamine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Our aim is to be the preferred source for laboratory safety, fostering a culture of safety and trust.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound in solid form and as a solution. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Protection Type Solid this compound This compound Solution Regulatory Standard (Example)
Eye/Face Protection Safety glassesChemical protective goggles with a full sealEN166 or AS/NZS 1337.1[1]
Skin Protection Lab coat and compatible chemical-resistant glovesProtective clothing, lab coat, and compatible chemical-resistant gloves
Respiratory Protection Not generally required under normal handling conditionsAir-purifying respirator if aerosolization is possible[1]NIOSH approved respirator[2]
Hand Hygiene Wash hands thoroughly with soap and water after handling[3]Wash hands thoroughly with soap and water after handling[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe Proceed to Handling weigh_handle Weigh/Handle Compound in Ventilated Area don_ppe->weigh_handle weigh_handle->don_ppe clean_area Clean and Decontaminate Work Area weigh_handle->clean_area Complete Handling doff_ppe Doff and Dispose of PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste this compound and Contaminated Materials per Regulations wash_hands->dispose_waste Proceed to Disposal

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

General Handling Precautions:

  • Avoid Inhalation and Contact: Always handle this compound in a well-ventilated area to avoid inhaling dust or vapors.[2] Direct contact with skin and eyes should be prevented through the use of appropriate PPE.[4]

  • Ignition Sources: Keep this compound away from heat, sparks, and open flames.[2]

  • Storage: Store the compound in a locked cabinet within a designated Controlled Substance Storage Room, maintaining a controlled room temperature between 20°C to 25°C (68°F to 77°F).[3]

Handling of this compound Solutions:

  • Aerosolization Potential: For procedures that may generate aerosols, such as vortexing or pumping, work should be conducted within a containment system (e.g., a chemical fume hood) or with local exhaust ventilation.[1] If these engineering controls are not feasible, all personnel in the immediate vicinity must wear an air-purifying respirator.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be considered contaminated waste. These items must be placed in a designated, sealed waste container.

  • Disposal Method: Dispose of all waste materials through an authorized hazardous or special waste collection point, following all local, state, and federal regulations.[1] Do not allow the substance to enter sewers or surface and ground water. Spills should be picked up mechanically.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisdexamfetamine
Reactant of Route 2
Reactant of Route 2
Lisdexamfetamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.